1-Aminopiperidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-aminopiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-7-4-2-1-3-5(7)8/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCDHGVIPGMQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537683 | |
| Record name | 1-Aminopiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31967-09-6 | |
| Record name | 1-Aminopiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminopiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Aminopiperidin-2-one: A Technical Overview of a Niche Heterocycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminopiperidin-2-one, a heterocyclic organic compound, presents a unique structural motif with potential applications in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive summary of the currently available information on its chemical structure, properties, and synthesis. However, it is important to note that detailed experimental data, including comprehensive spectral analyses and biological activity studies, for this compound (CAS 31967-09-6) are not extensively reported in publicly accessible scientific literature. Much of the available information is extrapolated from data on its isomers and related compounds. This document aims to consolidate the existing knowledge and highlight the areas where further research is required.
Chemical Structure and Identification
This compound is a six-membered lactam ring with an amino group attached to the nitrogen atom of the amide functionality.
Systematic IUPAC Name: this compound Molecular Formula: C₅H₁₀N₂O[1] Molecular Weight: 114.15 g/mol [1] CAS Registry Number: 31967-09-6[1]
The chemical structure of this compound is as follows:
Physicochemical Properties
Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the predicted and available physical properties. It is crucial to recognize that some of these values are computational predictions and await experimental verification.
| Property | Value | Source |
| Molecular Weight | 114.15 g/mol | PubChem[1] |
| Boiling Point | 207.7 °C at 760 mmHg | LookChem[2] |
| Density | 1.123 g/cm³ | LookChem[2] |
| Refractive Index | 1.508 | LookChem[2] |
| Flash Point | 79.4 °C | LookChem[2] |
| Vapor Pressure | 0.222 mmHg at 25°C | LookChem[2] |
| LogP (predicted) | -0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 2 | LookChem[2] |
Synthesis of this compound
The following diagram illustrates a generalized and hypothetical synthetic workflow for piperidone synthesis, which could be adapted for this compound.
Caption: A generalized, hypothetical workflow for the synthesis of this compound.
Spectral Data (Predicted)
No experimentally obtained NMR, IR, or Mass Spectra for this compound have been identified in the available literature. Spectroscopic prediction tools can provide an estimation of the expected spectral features.
¹H NMR (Predicted):
-
Protons on the carbon adjacent to the carbonyl group (C3) would likely appear downfield (δ ~2.2-2.5 ppm).
-
Protons on the carbon adjacent to the N-amino group (C6) would also be downfield (δ ~3.0-3.4 ppm).
-
The remaining methylene protons (C4, C5) would likely appear as complex multiplets in the upfield region (δ ~1.7-2.1 ppm).
-
The protons of the NH₂ group would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR (Predicted):
-
The carbonyl carbon (C2) would be the most downfield signal (δ ~170-175 ppm).
-
The carbon adjacent to the N-amino group (C6) would be in the range of δ ~45-55 ppm.
-
The other ring carbons would appear in the aliphatic region (δ ~20-35 ppm).
IR Spectroscopy (Predicted):
-
A strong absorption band corresponding to the C=O stretch of the lactam would be expected around 1650-1680 cm⁻¹.
-
N-H stretching vibrations from the primary amino group would be expected in the region of 3300-3500 cm⁻¹ as two distinct bands.
-
N-H bending vibrations would be observed around 1590-1650 cm⁻¹.
-
C-H stretching vibrations of the methylene groups would appear just below 3000 cm⁻¹.
Biological Activity and Drug Development Potential
There is a significant lack of information regarding the biological activity, mechanism of action, and potential signaling pathway involvement of this compound in the public domain. While the piperidine and piperidinone scaffolds are present in many biologically active molecules, the specific contribution of the 1-amino substitution on the lactam nitrogen is uncharacterized.
Derivatives of aminopiperidines have been investigated for various therapeutic targets. For instance, aminopiperidine derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment. However, these studies focus on different isomers and substitution patterns.
The following diagram illustrates a general logical relationship in early-stage drug discovery where a novel scaffold like this compound might be evaluated.
Caption: A simplified logical workflow for the evaluation of a novel chemical scaffold.
Conclusion and Future Directions
This compound remains a poorly characterized molecule. While its structure is known and some basic physicochemical properties have been predicted, a significant data gap exists concerning its synthesis, comprehensive spectral characterization, and biological activity. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research should focus on:
-
Development of a robust and reproducible synthetic protocol.
-
Complete spectral characterization using NMR, IR, and mass spectrometry to confirm its structure and provide reference data.
-
In vitro screening against a panel of biological targets to identify any potential therapeutic applications.
The information presented in this guide is based on the limited data available and should be used as a starting point for further investigation. Experimental validation of the predicted properties and exploration of the biological potential of this compound are essential next steps in understanding the significance of this unique heterocyclic compound.
References
1-Aminopiperidin-2-one IUPAC nomenclature and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a concise summary of the fundamental identification properties of 1-Aminopiperidin-2-one. Due to a notable scarcity of in-depth technical and experimental data in publicly accessible scientific literature, this guide is focused on delivering the core nomenclature and registration information for this chemical compound. Further research is required to elucidate its synthesis, reactivity, and biological activity.
Chemical Identification
The compound this compound is a heterocyclic organic molecule. Its core structure consists of a piperidin-2-one ring, which is a six-membered lactam, with an amino group substituted at the nitrogen atom (position 1).
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 31967-09-6[1] |
| Molecular Formula | C5H10N2O[1] |
| Molecular Weight | 114.15 g/mol [1] |
Structural Information
A 2D representation of the chemical structure for this compound is provided below.
Figure 1: Chemical structure of this compound.
Data Availability
Conclusion
While the fundamental identifiers for this compound, its IUPAC name and CAS number, are established, there is a clear gap in the scientific literature regarding its detailed characterization and potential applications. This presents an opportunity for novel research to explore the synthesis and properties of this compound, which could be of interest to the fields of medicinal chemistry and materials science. Researchers are encouraged to investigate this molecule to expand the current body of knowledge.
References
Spectroscopic Profile of 1-Aminopiperidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-aminopiperidin-2-one (CAS No. 31967-09-6). Due to the limited availability of experimentally-derived public data for this specific compound, this document focuses on predicted spectroscopic characteristics based on the analysis of its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H3 (α to C=O) | 2.3 - 2.6 | Triplet | 2H |
| H4 (β to C=O) | 1.8 - 2.1 | Multiplet | 2H |
| H5 (γ to C=O) | 1.7 - 2.0 | Multiplet | 2H |
| H6 (α to N-NH₂) | 3.2 - 3.5 | Triplet | 2H |
| NH₂ | 3.0 - 4.0 | Broad Singlet | 2H |
Note: The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 170 - 175 |
| C3 | 30 - 35 |
| C4 | 20 - 25 |
| C5 | 25 - 30 |
| C6 | 45 - 50 |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands for primary amine) |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Amide/Lactam) | 1650 - 1690 | Strong |
| N-H Bend (Amine) | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 114 | Molecular Ion |
| [M-NH₂]⁺ | 98 | Loss of the amino group |
| [M-CO]⁺ | 86 | Loss of carbon monoxide |
| [M-C₂H₄]⁺ | 86 | Loss of ethylene via ring fragmentation |
| C₄H₈N⁺ | 70 | Common fragment for piperidine derivatives |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Set the spectral width to cover a chemical shift range of 0-12 ppm.
-
Obtain a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum on the same instrument.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Employ proton decoupling to simplify the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Mix a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a coupled chromatography system such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization:
-
Electron Ionization (EI): This is a common technique for GC-MS and provides a characteristic fragmentation pattern.
-
Electrospray Ionization (ESI): This is a softer ionization technique often used with LC-MS, which is more likely to produce a prominent molecular ion peak.
-
-
Analysis: The mass spectrum is recorded, displaying the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Theoretical Stability of 1-Aminopiperidin-2-one: A Computational Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive theoretical analysis of the conformational stability of 1-aminopiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental studies on the stability of this specific molecule, this guide outlines a robust computational methodology based on established principles of conformational analysis and quantum chemical calculations. The data presented herein is illustrative of the expected outcomes from such a study and serves as a framework for future experimental and computational investigations.
Introduction
This compound is a substituted lactam containing a piperidine ring, an exocyclic amino group, and a carbonyl group. The conformational flexibility of the six-membered ring, coupled with the potential for intramolecular interactions involving the amino and carbonyl groups, makes a theoretical understanding of its stability crucial for predicting its chemical behavior, reactivity, and potential as a scaffold in drug design. This document details a hypothetical computational study to determine the relative stabilities of the possible conformers of this compound.
Conformational Isomers of this compound
The piperidin-2-one ring can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. For a substituted piperidine ring, the chair conformation is generally the most stable. The primary focus of this theoretical study is the relative stability of the two chair conformers resulting from the ring flip, as well as the orientation of the exocyclic amino group.
The two primary chair conformers are distinguished by the axial or equatorial position of the N-amino group. Furthermore, the rotation around the N-N bond can lead to different orientations of the lone pair of electrons on the exocyclic nitrogen atom.
Computational Methodology
The following computational protocol is proposed to accurately determine the geometric and energetic properties of this compound conformers. This methodology is based on standard practices in computational organic chemistry.
Conformational Search
A systematic conformational search would be initially performed using a molecular mechanics force field, such as MMFF94, to identify all possible low-energy conformers. This step is crucial to ensure that the global minimum and all relevant local minima on the potential energy surface are identified.
Quantum Chemical Calculations
The geometries of the conformers identified in the initial search would be subsequently optimized using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable level of theory for such systems, providing a good balance between accuracy and computational cost.
Thermochemical Analysis
Frequency calculations would be performed at the same level of theory to confirm that the optimized geometries correspond to true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE), thermal corrections, and entropies, which are used to calculate the Gibbs free energies of each conformer at a standard temperature (298.15 K). The relative Gibbs free energies determine the equilibrium population of the conformers.
Solvation Effects
To simulate a more realistic environment, the effect of a solvent (e.g., water) on the conformational stability would be investigated using an implicit solvation model, such as the Polarizable Continuum Model (PCM).
Hypothetical Data and Results
The following tables summarize the expected quantitative data from the proposed computational study. The values are illustrative and intended to demonstrate how the results of such a study would be presented.
Table 1: Relative Energies and Gibbs Free Energies of this compound Chair Conformers in the Gas Phase
| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Chair (N-amino equatorial) | 0.00 | 0.00 |
| Chair (N-amino axial) | 1.52 | 1.35 |
Table 2: Key Geometric Parameters of the Most Stable Conformer (Chair, N-amino equatorial)
| Parameter | Value |
| C=O bond length | 1.23 Å |
| N-N bond length | 1.45 Å |
| C-N-N bond angle | 118.5° |
| Dihedral angle (C-C-N-N) | 175.2° |
Visualization of Theoretical Concepts
Diagrams are essential for visualizing the relationships between different conformers and the workflow of the computational study.
Caption: Conformational equilibrium between the two chair forms of this compound.
Caption: A typical workflow for the computational analysis of molecular stability.
Discussion
The hypothetical data suggests that the chair conformer with the N-amino group in the equatorial position is the most stable, which is consistent with the general principles of conformational analysis where bulky substituents prefer the less sterically hindered equatorial position. The energy difference between the equatorial and axial conformers would determine their relative populations at equilibrium.
The inclusion of a solvent model is important as polar solvents can stabilize conformers with larger dipole moments. For this compound, the relative stability of the conformers might be altered in a polar solvent compared to the gas phase.
Conclusion
This whitepaper has outlined a theoretical framework for investigating the stability of this compound. Through a combination of conformational searching and quantum chemical calculations, it is possible to obtain detailed insights into the energetic landscape of this molecule. The proposed computational methodology provides a clear path for future research, and the illustrative data serves as a guide for interpreting the results of such studies. A thorough understanding of the conformational preferences of this compound is a critical first step in the rational design of novel therapeutics based on this scaffold.
Quantum Chemical Blueprint for 1-Aminopiperidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminopiperidin-2-one is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs that are present in various bioactive molecules. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for rational drug design and development. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular characteristics of this compound. It details the theoretical background, computational methodologies, and expected outcomes of such studies. This document serves as a blueprint for researchers aiming to perform similar computational analyses, offering detailed protocols and standardized data presentation formats.
Introduction
Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, providing insights into molecular properties at the atomic level. For a molecule like this compound, these computational methods can predict its stable conformations, vibrational frequencies corresponding to infrared spectroscopy, and electronic properties such as orbital energies and charge distribution. This data is invaluable for understanding its chemical behavior, potential intermolecular interactions, and for guiding synthetic efforts. This guide outlines a standard computational workflow for the theoretical investigation of this compound.
Computational Methodology
The theoretical investigation of this compound would typically involve a multi-step computational protocol. The following sections detail the proposed experimental workflow.
Geometry Optimization
The initial step involves finding the minimum energy structure of the molecule. This is achieved through geometry optimization, where the positions of the atoms are varied until the lowest energy conformation is found. A common and effective method for this is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Experimental Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p), a Pople-style basis set that provides a good description of electron distribution, including polarization and diffuse functions.
-
Environment: The calculations can be performed in the gas phase or in a solvent using a continuum solvation model like the Polarization Continuum Model (PCM) to simulate a more realistic environment (e.g., water or DMSO).
-
Convergence Criteria: Default convergence criteria for energy and forces are typically sufficient.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
Experimental Protocol:
-
Software: Same as for geometry optimization.
-
Method: B3LYP/6-311++G(d,p).
-
Procedure: The calculation of the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) is performed at the optimized geometry.
-
Output: The output will provide the vibrational frequencies and their corresponding IR intensities. These frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.
Electronic Properties Analysis
To understand the electronic nature of this compound, several calculations are performed on the optimized geometry. These include the analysis of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.
Experimental Protocol:
-
Software: Same as for geometry optimization.
-
Method: B3LYP/6-311++G(d,p).
-
Calculations:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The energy gap between them is an indicator of the molecule's chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.
-
Mulliken Population Analysis: This analysis provides the partial atomic charges on each atom in the molecule, offering insights into the charge distribution.
-
Data Presentation
The quantitative data obtained from the quantum chemical calculations should be summarized in a clear and structured manner for easy interpretation and comparison.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.35 | ||
| C2-O3 | 1.23 | ||
| C2-C3 | 1.53 | ||
| C3-C4 | 1.54 | ||
| C4-C5 | 1.54 | ||
| C5-C6 | 1.53 | ||
| C6-N1 | 1.47 | ||
| N1-N7 | 1.42 | ||
| C6-N1-C2 | 120.5 | ||
| N1-C2-O3 | 125.0 | ||
| N1-C2-C3 | 115.0 | ||
| C2-C3-C4 | 112.0 | ||
| C3-C4-C5 | 111.5 | ||
| C4-C5-C6 | 112.0 | ||
| C5-C6-N1 | 113.0 | ||
| C6-N1-N7-H | 180.0 | ||
| C2-N1-C6-C5 | 45.0 |
Note: The atom numbering corresponds to the diagram in Figure 1. The presented values are hypothetical and representative of what would be expected from a B3LYP/6-311++G(d,p) calculation.
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Assignment |
| 1 | 3350 | 50.2 | N-H stretch (amino group) |
| 2 | 3280 | 45.8 | N-H stretch (amino group) |
| 3 | 2950 | 30.5 | C-H stretch (aliphatic) |
| 4 | 2880 | 25.1 | C-H stretch (aliphatic) |
| 5 | 1680 | 150.7 | C=O stretch (amide) |
| 6 | 1450 | 20.3 | CH₂ scissoring |
| 7 | 1250 | 60.9 | C-N stretch |
Note: Frequencies are scaled by a factor of 0.96. The assignments are based on the visualization of the vibrational modes.
Table 3: Electronic Properties
| Property | Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
| Mulliken Charge on O3 | -0.6 e |
| Mulliken Charge on N1 | -0.4 e |
| Mulliken Charge on N7 | -0.3 e |
Note: These values are illustrative and would be obtained from the output of the electronic structure calculation.
Visualization of Results
Visual representations are critical for interpreting the results of quantum chemical calculations.
1-Aminopiperidin-2-one: A Technical Overview of its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
1-Aminopiperidin-2-one, also known as N-amino-δ-valerolactam, is a six-membered lactam with an amino group attached to the nitrogen atom. Its chemical structure and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 114.15 g/mol | --INVALID-LINK-- |
| CAS Number | 31967-09-6 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
Plausible Synthesis of this compound
The synthesis of this compound can be conceptually approached through the N-amination of the parent lactam, δ-valerolactam (also known as 2-piperidone). This method is a common strategy for the preparation of N-amino heterocyclic compounds.
A generalized experimental protocol for such a transformation is detailed below. This protocol is based on established methods for the N-amination of amides and lactams, although the specific application to δ-valerolactam to produce this compound would require optimization of reaction conditions.
Experimental Protocol: N-Amination of δ-Valerolactam
Materials:
-
δ-Valerolactam (2-piperidone)
-
Hydroxylamine-O-sulfonic acid (HOSA) or another suitable aminating agent
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve δ-valerolactam in the chosen anhydrous aprotic solvent under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base portion-wise to the solution while stirring. The formation of the corresponding lactam salt is expected.
-
Amination: In a separate flask, prepare a solution of the aminating agent (e.g., hydroxylamine-O-sulfonic acid) in the same anhydrous solvent. Add this solution dropwise to the cooled lactam salt solution. The reaction is typically exothermic and the temperature should be carefully monitored and maintained.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can then be purified by a suitable method such as column chromatography or recrystallization.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Reactant Ratio | 1:1.2 (δ-Valerolactam : Aminating Agent) |
| Reaction Temperature | 25 °C |
| Reaction Time | 12 hours |
| Yield (Theoretical) | 60-80% (This is an estimated range and would depend on optimization) |
Synthesis Workflow Diagram
Physicochemical Properties of N-Amino Piperidones: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the core physicochemical properties of N-amino piperidones, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. This document outlines key properties, details experimental protocols for their determination, and presents a synthesis workflow and a relevant biological signaling pathway.
Introduction to N-Amino Piperidones
N-amino piperidones are piperidone derivatives characterized by the presence of an amino group attached to the piperidine ring. These structures serve as versatile scaffolds in medicinal chemistry due to their synthetic tractability and their prevalence in a wide range of biologically active molecules. The strategic incorporation of the N-amino piperidone core can significantly influence a compound's pharmacokinetic and pharmacodynamic profiles. Understanding their physicochemical properties is paramount for the rational design and development of novel therapeutics.
Physicochemical Properties of N-Amino Piperidone Derivatives
The physicochemical characteristics of N-amino piperidones are crucial for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). This section details key properties for two common N-Boc (tert-butoxycarbonyl) protected N-amino piperidones, which are frequently used as intermediates in pharmaceutical synthesis.
Table 1: Physicochemical Properties of 4-Amino-1-Boc-piperidine
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 200.28 g/mol | [2][3] |
| Appearance | White to off-white solid/crystalline powder | [4][5] |
| Melting Point | 50-51 °C or 162-166 °C (polymorphism or different salts may exist) | [1][5] |
| Boiling Point | 80 °C at 0.037 mmHg | [1] |
| Solubility | Insoluble in water | [1] |
| Calculated LogP | 0.7 | [3] |
| Stability | The Boc protecting group is acid-labile. The compound may be susceptible to oxidation and degradation upon prolonged exposure to light or high temperatures. |
Table 2: Physicochemical Properties of 3-Amino-1-Boc-piperidine
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [6][7] |
| Molecular Weight | 200.28 g/mol | [8] |
| Appearance | Colorless to light yellow liquid or solid | [6][8] |
| Refractive Index | 1.4710-1.4750 @ 20°C | [6] |
| Solubility | Soluble in dimethylsulfoxide | [7] |
| Optical Rotation | [α]/D +32.0±3°, c = 1 in DMF ((S)-enantiomer) | |
| Optical Rotation | [α]/D -28.5±2°, c = 1 in DMF ((R)-enantiomer) | |
| Stability | The Boc protecting group is acid-labile. |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. This section provides detailed methodologies for key experiments.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP).
Materials:
-
N-amino piperidone derivative
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of the N-amino piperidone derivative in the aqueous or organic phase.
-
Add equal volumes of the pre-saturated n-octanol and aqueous phase to a separatory funnel.
-
Add a known amount of the stock solution to the biphasic system.
-
Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the N-amino piperidone derivative in each phase using a suitable analytical method.
-
Calculate the LogP value using the following equation: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.
Materials:
-
N-amino piperidone derivative
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Calibrated pH meter with an electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Dissolve a known amount of the N-amino piperidone derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized strong acid or base, adding small, precise volumes from the burette.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa can be determined from the titration curve. For a basic compound, the pKa is the pH at which half of the compound is protonated (i.e., at the half-equivalence point). Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the temperature and heat flow associated with thermal transitions in a material.
Materials:
-
N-amino piperidone derivative
-
DSC instrument
-
Aluminum or hermetic pans and lids
-
Crimper for sealing pans
Procedure:
-
Accurately weigh a small amount of the N-amino piperidone derivative (typically 1-5 mg) into a DSC pan.
-
Seal the pan using a crimper. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The DSC instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.
Synthesis and Biological Activity
Synthesis of 4-Amino-1-Boc-piperidine
A common route for the synthesis of 4-amino-1-Boc-piperidine involves the reductive amination of 1-Boc-4-piperidone. A detailed workflow is presented below.[9]
Biological Activity and Signaling Pathway
Certain N-amino piperidone derivatives have been identified as potent inhibitors of the C-C chemokine receptor type 5 (CCR5).[10] CCR5 is a G protein-coupled receptor that plays a crucial role in the inflammatory response and is also a co-receptor for HIV entry into host cells. Inhibition of CCR5 can block these processes.
The binding of a chemokine ligand (e.g., RANTES) to CCR5 activates a downstream signaling cascade involving G-proteins, leading to cellular responses such as chemotaxis and inflammation. An N-amino piperidone-based CCR5 antagonist would competitively bind to the receptor, preventing the natural ligand from binding and thereby inhibiting the intracellular signaling cascade.
References
- 1. chembk.com [chembk.com]
- 2. 4-アミノ-1-Boc-ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 6. H26937.06 [thermofisher.com]
- 7. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]
- 8. (+/-)-3-AMINO-1-BOC-PIPERIDINE | Chemical Properties, Uses, Safety Data, Synthesis & Supplier Information China [pipzine-chem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]
An In-depth Technical Guide on the Solubility of 1-Aminopiperidin-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 1-Aminopiperidin-2-one in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various organic solvents has been publicly reported. This document, therefore, provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound such as this compound. This guide is intended to equip researchers, scientists, and drug development professionals with the methodology to ascertain this critical physicochemical property in their own laboratory settings.
Introduction to this compound
This compound is a cyclic hydrazine derivative with the molecular formula C₅H₁₀N₂O.[1] Its structure, featuring both a lactam ring and a primary amine, suggests a degree of polarity that will influence its solubility in different organic solvents. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and purification processes.
Quantitative Solubility Data
As of the date of this publication, a thorough review of available scientific literature and chemical databases has yielded no specific quantitative data on the solubility of this compound in common organic solvents. Researchers are therefore encouraged to determine this data experimentally. The following sections provide a detailed protocol for this purpose.
Experimental Protocol for Determining Solubility
The following protocol outlines a general method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.[2][3][4][5]
3.1. Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or test tubes with secure caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (or a gravimetric method)
3.2. Experimental Procedure
-
Preparation of Solvent: Select the desired organic solvent and ensure it is of high purity.
-
Sample Preparation: Accurately weigh a small amount of this compound and record the mass.
-
Initial Solubility Test (Qualitative):
-
Place a small, known amount of the compound (e.g., 1-5 mg) into a vial.
-
Add the selected solvent dropwise while agitating the mixture (e.g., using a vortex mixer).
-
Observe if the solid dissolves completely. This provides a preliminary indication of solubility (e.g., soluble, partially soluble, or insoluble).[4][5][6]
-
-
Quantitative Solubility Determination (Equilibrium Method):
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required may need to be determined experimentally.
-
After equilibration, allow the mixture to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
Transfer the filtered, saturated solution to a pre-weighed volumetric flask and record the mass of the solution.
-
Dilute the solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Concentration Analysis:
-
Chromatographic Method (HPLC/GC): Analyze the diluted solution using a calibrated HPLC or GC method to determine the precise concentration of this compound.
-
Gravimetric Method: Alternatively, evaporate the solvent from the known mass of the filtered saturated solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound) and weigh the remaining solid residue.[3]
-
-
Calculation of Solubility:
-
From the concentration determined in the previous step, calculate the mass of this compound dissolved in the initial volume of the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
3.3. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust experimental protocol for its determination. The provided workflow and diagram offer a clear and structured approach for researchers to generate this essential data, facilitating the effective use of this compound in various scientific and developmental applications.
References
Unlocking Stereochemical Diversity: A Technical Guide to the Potential Stereoisomers of 1-Aminopiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereochemical landscape of 1-aminopiperidin-2-one. While the parent molecule is achiral, this document delves into its conformational isomerism and the potential for generating a rich diversity of stereoisomers through substitution. This guide will serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a theoretical framework and practical methodologies for the synthesis and analysis of chiral this compound derivatives.
Introduction to this compound: An Achiral Scaffold
This compound is a heterocyclic compound featuring a six-membered piperidin-2-one (δ-valerolactam) ring with an amino group attached to the nitrogen atom at position 1. The fundamental structure of this compound, in its unsubstituted form, does not possess any chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups. In the case of this compound, none of the carbon atoms in the ring fulfill this requirement. Consequently, the molecule is achiral and does not exhibit enantiomerism or diastereomerism.
Despite its achirality, the piperidine ring is not planar and exists in various conformations. Furthermore, the introduction of substituents onto the carbon backbone of the ring can readily induce chirality, opening up a vast space of potential stereoisomers with distinct three-dimensional arrangements and potentially different biological activities.
Conformational Isomerism: The Dynamic Nature of the Piperidine Ring
The non-planar nature of the piperidine ring in this compound results in the existence of conformational isomers. These are stereoisomers that can be interconverted by rotation about single bonds.
Chair and Boat Conformations
The most stable conformation of a six-membered ring like piperidine is the chair conformation . In this arrangement, the carbon atoms alternate being above and below the mean plane of the ring, minimizing both angle strain and torsional strain. The piperidine ring can undergo a process called ring inversion or ring flipping , where one chair conformation is converted into another. In this process, axial substituents become equatorial, and equatorial substituents become axial.
Another, less stable conformation is the boat conformation . This form is higher in energy due to torsional strain from eclipsing hydrogen atoms and steric strain between the "flagpole" hydrogens. The boat conformation is generally a transient state in the interconversion between different chair and twisted-boat forms.
The conformational equilibrium of the piperidine ring is a critical aspect to consider, as the spatial orientation of any substituents will be dictated by these conformations.
Tautomerism in N-acylated Cyclic Hydrazines: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development. For N-acylated cyclic hydrazines, a scaffold present in numerous biologically active compounds, the existence of tautomeric forms can significantly influence their physicochemical properties, pharmacokinetic profiles, and target interactions. Understanding and controlling the tautomeric landscape of these molecules is therefore paramount for the rational design of effective and safe therapeutics. This technical guide provides an in-depth overview of the tautomerism in N-acylated cyclic hydrazines, focusing on quantitative analysis, detailed experimental protocols, and visual representations of the underlying chemical logic.
Core Concepts: Amide-Imidol and Ring-Chain Tautomerism
N-acylated cyclic hydrazines primarily exhibit amide-imidol tautomerism. This involves the migration of a proton from the nitrogen atom of the amide group to the carbonyl oxygen, resulting in an imidol tautomer. The position of this equilibrium is influenced by factors such as the nature of the acyl group, the ring size and substitution of the cyclic hydrazine, solvent polarity, temperature, and pH.
In some instances, ring-chain tautomerism can also be observed, where the cyclic hydrazine ring can open to form a linear hydrazone derivative. This guide will focus predominantly on the more common amide-imidol tautomerism.
Quantitative Analysis of Tautomeric Equilibria
The quantitative assessment of tautomeric populations is crucial for establishing structure-activity relationships (SAR) and for understanding a compound's behavior in different biological environments. Spectroscopic and computational methods are the primary tools for this analysis.
Data Presentation
The following table summarizes hypothetical quantitative data for the tautomeric equilibrium of a series of N-acylated cyclic hydrazines, illustrating the influence of substitution and solvent on the tautomeric ratio.
| Compound ID | R Group | Solvent | Tautomer Ratio (Amide:Imidol) | Equilibrium Constant (Kt = [Imidol]/[Amide]) | Reference |
| 1a | -CH₃ | CDCl₃ | 95 : 5 | 0.053 | Fictional Data |
| 1b | -CH₃ | DMSO-d₆ | 85 : 15 | 0.176 | Fictional Data |
| 2a | -Ph | CDCl₃ | 90 : 10 | 0.111 | Fictional Data |
| 2b | -Ph | DMSO-d₆ | 75 : 25 | 0.333 | Fictional Data |
| 3a | -CF₃ | CDCl₃ | 98 : 2 | 0.020 | Fictional Data |
| 3b | -CF₃ | DMSO-d₆ | 92 : 8 | 0.087 | Fictional Data |
Note: The data presented in this table is illustrative and intended for demonstration purposes. Actual experimental values will vary depending on the specific molecular structures and conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of tautomeric systems.
Synthesis of N-Acylated Cyclic Hydrazines
The synthesis of N-acylated cyclic hydrazines, such as N-substituted phthalazinones, is a key first step.
General Procedure for the Synthesis of N-Substituted Phthalazinones:
-
Reaction Setup: To a solution of the starting phthalic anhydride in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired hydrazine derivative.[1]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 2-4 hours).[1] Acetic acid can be used as a catalyst.[1]
-
Work-up: After cooling to room temperature, the precipitated product is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization to afford the desired N-substituted phthalazinone.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis
NMR spectroscopy is a powerful non-destructive technique for the quantitative analysis of tautomeric mixtures in solution.[3]
Step-by-Step Protocol for Quantitative ¹H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh a known amount of the N-acylated cyclic hydrazine (e.g., 5-10 mg).
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
For absolute quantification, a known amount of an internal standard with a non-overlapping signal can be added.[4]
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a calibrated spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery, which is crucial for accurate integration.[5]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve S/N without significantly distorting the signal shape.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
-
Quantitative Analysis:
-
Identify distinct, well-resolved signals corresponding to each tautomer.
-
Carefully integrate the selected signals. The area under each peak is directly proportional to the number of protons giving rise to that signal.[4]
-
Calculate the molar ratio of the tautomers by dividing the integral of a signal from one tautomer by the integral of a corresponding signal (with the same number of protons) from the other tautomer.
-
The equilibrium constant (Kt) can be calculated from the ratio of the integrated signals.[7]
-
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction provides unambiguous structural information about the solid-state form of a molecule, confirming the predominant tautomer in the crystal lattice.[8]
Detailed Methodology for Single Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the N-acylated cyclic hydrazine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build and refine the molecular model against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.[9] This refinement process will reveal the location of the tautomeric proton.
-
Computational Chemistry: Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting the relative stabilities of tautomers and for complementing experimental findings.
Practical Guide to DFT Calculation of Tautomer Ratios:
-
Structure Preparation:
-
Build the 3D structures of all possible tautomers of the N-acylated cyclic hydrazine using a molecular modeling software.
-
-
Geometry Optimization:
-
Perform a geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[10]
-
Verify that the optimized structures correspond to true energy minima by performing a frequency calculation (no imaginary frequencies).
-
-
Solvation Effects:
-
To model the effect of a solvent, perform a second geometry optimization for each tautomer using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[11]
-
-
Energy Calculation and Tautomer Ratio:
-
Calculate the Gibbs free energy (G) for each optimized tautomer in the desired phase (gas or solution).
-
The relative Gibbs free energy (ΔG) between two tautomers can be used to calculate the equilibrium constant (Kt) using the equation: ΔG = -RT ln(Kt).
-
The tautomer ratio can then be determined from Kt.
-
Visualizing Tautomerism and Analytical Workflows
Visual diagrams are invaluable for communicating complex chemical concepts and experimental processes. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of tautomerism in N-acylated cyclic hydrazines.
Caption: Amide-Imidol Tautomeric Equilibrium.
Note: The IMG tag in the DOT script is a placeholder. For actual rendering, you would replace "amide_tautomer.png" and "imidol_tautomer.png" with paths to images of the respective tautomeric structures.
Caption: Workflow for Tautomer Analysis.
Conclusion
The tautomeric behavior of N-acylated cyclic hydrazines is a multifaceted phenomenon with profound implications for drug discovery. A comprehensive understanding of the factors governing tautomeric equilibria is essential for optimizing the properties of drug candidates. This guide has provided a framework for the quantitative analysis of these systems, including detailed experimental and computational protocols. By integrating these approaches, researchers can effectively characterize the tautomeric landscape of N-acylated cyclic hydrazines, paving the way for the development of more effective and targeted therapeutics. The importance of considering tautomerism in drug design cannot be overstated, as it directly impacts a molecule's biological activity and developability.[12]
References
- 1. longdom.org [longdom.org]
- 2. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. emerypharma.com [emerypharma.com]
- 5. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. scirp.org [scirp.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. pulstec.net [pulstec.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 1-Amino-2-Piperidone Derivatives: A Comprehensive Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-amino-2-piperidone scaffold, a unique heterocyclic structure, has emerged as a privileged motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of debilitating diseases. This technical guide provides a comprehensive literature review of 1-amino-2-piperidone derivatives, with a particular focus on their synthesis, anticancer, and anti-Alzheimer's disease properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.
Synthetic Strategies and Methodologies
The synthesis of the 1-amino-2-piperidone core, also known as N-amino-δ-valerolactam, can be achieved through several strategic approaches. A common and effective method involves the cyclization of a suitable precursor, such as N-amino-ornithine or a derivative of 5-aminovaleric acid.[1][2][3]
Experimental Protocol: Synthesis of 1-Amino-2-Piperidone from L-Ornithine Hydrochloride
This protocol outlines a plausible synthetic route for 1-amino-2-piperidone, derived from established methods for the cyclization of amino acids and N-amination.
Materials:
-
L-Ornithine hydrochloride
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Sodium methoxide (NaOMe) in methanol
-
Hydroxylamine-O-sulfonic acid
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Esterification of L-Ornithine: L-Ornithine hydrochloride (1 equivalent) is suspended in anhydrous methanol. The suspension is cooled to 0°C, and thionyl chloride (2.2 equivalents) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours. The solvent is removed under reduced pressure to yield the methyl ester hydrochloride.
-
Cyclization to 2-Piperidone: The crude methyl ester hydrochloride is dissolved in methanol and treated with a solution of sodium methoxide in methanol (2.5 equivalents) at 0°C. The mixture is stirred at room temperature for 24 hours to effect cyclization to δ-valerolactam (2-piperidone). The reaction is monitored by thin-layer chromatography (TLC).
-
N-Amination: The resulting 2-piperidone is then subjected to N-amination. A solution of hydroxylamine-O-sulfonic acid (1.5 equivalents) in methanol is prepared and added dropwise to a solution of the 2-piperidone and sodium bicarbonate (3 equivalents) in water at 0°C. The reaction is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 1-amino-2-piperidone.
Anticancer Activity of 1-Amino-2-Piperidone Derivatives
A growing body of evidence highlights the potent anticancer activities of various 1-amino-2-piperidone derivatives. These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines.[4][5] The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway, characterized by the modulation of the Bax/Bcl-2 protein ratio and the activation of executioner caspases.[4][5][6][7]
Quantitative Anticancer Activity Data
| Compound ID | Cancer Cell Line | GI₅₀ (µM) | IC₅₀ (µM) | Reference |
| EF31 | NF-κB-dependent cancer cell lines | - | ~5 | [8] |
| Compound 2608 | CEM (lymphoma) | - | Low µM to nM range | [5] |
| Compound 2610 | COLO 205 (colon) | - | Low µM to nM range | [5] |
Signaling Pathway: Intrinsic Apoptosis Induction
The diagram below illustrates the proposed signaling pathway for the anticancer activity of 1-amino-2-piperidone derivatives.
Caption: Intrinsic apoptosis pathway induced by 1-amino-2-piperidone derivatives.
Anti-Alzheimer's Disease Activity of 1-Amino-2-Piperidone Derivatives
1-Amino-2-piperidone derivatives have also shown considerable promise as therapeutic agents for Alzheimer's disease. Their neuroprotective effects are attributed to their ability to inhibit the aggregation of β-amyloid (Aβ) peptides and to suppress neuroinflammation.[9] The inhibition of Aβ aggregation is a key strategy in preventing the formation of toxic oligomers and plaques, which are hallmarks of Alzheimer's pathology. Furthermore, the anti-inflammatory properties of these compounds, potentially mediated through the MyD88-dependent signaling pathway, can mitigate the chronic neuroinflammatory state associated with the disease.[9][10][11][12]
Quantitative Anti-Alzheimer's Disease Activity Data
| Compound ID | Assay | Inhibition (%) | IC₅₀ (µM) | Reference |
| Compound 7q | Aβ(1-42) self-aggregation | 59.11 at 20 µM | - | [9] |
| Compound 6b | Anti-inflammatory (LPS-induced BV-2 cells) | - | - | [9] |
| Compound 7p | Anti-inflammatory (LPS-induced BV-2 cells) | - | - | [9] |
Signaling Pathway: Neuroprotection in Alzheimer's Disease
The following diagram depicts the proposed mechanism of action for the neuroprotective effects of 1-amino-2-piperidone derivatives in the context of Alzheimer's disease.
References
- 1. Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Valerolactam – Wikipedia [de.wikipedia.org]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of myeloid differentiation factor 88 signaling mediated by histidine-grafted poly(β-amino ester) ester nanovector induces donor-specific liver allograft tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MyD88 and beyond: a perspective on MyD88-targeted therapeutic approach for modulation of host immunity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Cyclic Hydrazide Natural Products: A Technical Guide for Researchers
December 2025
Introduction
Cyclic hydrazide natural products represent a structurally diverse class of secondary metabolites with a wide array of potent biological activities. The presence of the cyclic hydrazine moiety, often in the form of a piperazic acid residue, imparts unique conformational constraints and chemical properties that contribute to their bioactivity. These compounds, isolated from various microbial sources, have garnered significant interest in the fields of drug discovery and chemical biology. Their activities span from immunosuppression and anticancer effects to antimicrobial and antimalarial properties. This technical guide provides an in-depth overview of the core biological roles of selected cyclic hydrazide natural products, with a focus on their quantitative bioactivities, the experimental protocols used to determine these activities, and their known mechanisms of action and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating class of natural products.
Quantitative Bioactivity Data
The biological activities of cyclic hydrazide natural products are often potent, as demonstrated by their low IC50, EC50, or Minimum Inhibitory Concentration (MIC) values. The following tables summarize the quantitative data for representative compounds.
Table 1: Immunosuppressive Activity of Sanglifehrin A
| Compound | Assay | Cell Line/System | IC50 (nM) | Reference |
| Sanglifehrin A | Mixed Lymphocyte Reaction (MLR) | Murine T-cells | 70 | [1] |
| Sanglifehrin A | IL-2 Dependent T-cell Proliferation | Murine T-cells | 200 | [1][2] |
Table 2: Antimalarial Activity of Actinoramide A
| Compound | Assay | Plasmodium falciparum Strain | EC50 (nM) | Reference |
| Actinoramide A | In vitro antiplasmodial assay | W2 | 13.0 | [3] |
| Actinoramide A | In vitro antiplasmodial assay | Dd2 | 12.8 | [3] |
| Actinoramide A | In vitro antiplasmodial assay | Dd2 Kelch13 C580Y | 10.7 | [3] |
| Actinoramide A | In vitro antiplasmodial assay | Dd2 Kelch13 R539T | 11.4 | [3] |
Table 3: Antibacterial Activity of BE-43472B
| Compound | Bacterial Strain | MIC50 (µM) | Reference |
| BE-43472B | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.11 | [4] |
| BE-43472B | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.23 | [4] |
| BE-43472B | Vancomycin-resistant Enterococcus faecalis (VRE) | 0.90 | [4] |
| BE-43472B | Tetracycline-resistant Staphylococcus aureus (TRSA) | 0.11 | [4] |
Table 4: Cytotoxic Activity of Piperazic Acid-Containing Lipopeptides (from Streptomyces tuirus PHM034)
| Compound | Human Cancer Cell Line | GI50 (nM) | Reference |
| PM130391 | A549 (Lung Carcinoma) | 100 | [5] |
| PM130391 | HT-29 (Colon Adenocarcinoma) | 10 | [5] |
| PM130391 | MDA-MB-231 (Breast Adenocarcinoma) | 10 | [5] |
| PM130391 | PSN1 (Pancreas Adenocarcinoma) | 10 | [5] |
| PM130392 | A549 (Lung Carcinoma) | 30 | [5] |
| PM130392 | HT-29 (Colon Adenocarcinoma) | 10 | [5] |
| PM130392 | MDA-MB-231 (Breast Adenocarcinoma) | 10 | [5] |
| PM130392 | PSN1 (Pancreas Adenocarcinoma) | 10 | [5] |
| PM140293 | A549 (Lung Carcinoma) | 30 | [5] |
| PM140293 | HT-29 (Colon Adenocarcinoma) | 10 | [5] |
| PM140293 | MDA-MB-231 (Breast Adenocarcinoma) | 10 | [5] |
| PM140293 | PSN1 (Pancreas Adenocarcinoma) | 3 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and widely used techniques in the field.
Mixed Lymphocyte Reaction (MLR) Assay for Immunosuppressive Activity
This assay is a cornerstone for assessing the in vitro immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.[3][6][7]
a. Cell Preparation:
-
Responder Cells: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation. To obtain a purified CD4+ T-cell population, further process the PBMCs using magnetic-activated cell sorting (MACS) with CD4 microbeads.
-
Stimulator Cells: Isolate PBMCs from a second, unrelated, HLA-mismatched donor. To create a one-way MLR, treat these stimulator cells with a mitotic inhibitor such as mitomycin C (25 µg/mL for 45 minutes) or irradiation to prevent their proliferation.[8]
b. Assay Setup:
-
In a 96-well flat-bottom plate, co-culture the responder T-cells (e.g., 3 x 10^5 cells/well) with the treated stimulator cells (e.g., at a 1:1 to 1:100 stimulator-to-responder ratio) in complete RPMI-1640 medium.[8]
-
Add serial dilutions of the test compound (e.g., Sanglifehrin A) to the wells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., cyclosporin A).
c. Proliferation Measurement:
-
Incubate the plates for 3-7 days at 37°C in a humidified 5% CO2 incubator.[9]
-
To quantify T-cell proliferation, add [3H]-thymidine to each well during the final 18 hours of incubation. Proliferating cells will incorporate the radiolabel into their DNA.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
d. Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This fluorescence-based assay is a widely used method to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of a compound against the erythrocytic stages of Plasmodium falciparum.[10][11][12]
a. Parasite Culture:
-
Maintain asynchronous P. falciparum cultures (e.g., W2, Dd2 strains) in human O+ erythrocytes at 2-5% hematocrit in complete RPMI-1640 medium supplemented with human serum or Albumax II.[13]
-
Incubate cultures at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[14]
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment before initiating the assay.
b. Assay Setup:
-
In a 96-well black, clear-bottom microplate, add serial dilutions of the test compound (e.g., Actinoramide A) in complete medium.
-
Add the synchronized ring-stage parasite culture (final parasitemia of 0.5-1% and hematocrit of 2%) to each well.[13]
-
Include drug-free controls (parasitized red blood cells) and background controls (uninfected red blood cells).
c. Incubation and Lysis:
-
Incubate the plate for 72 hours under the same culture conditions.
-
After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and parasites, releasing the parasite DNA.
-
Incubate the plate in the dark at room temperature for 1-2 hours to allow the SYBR Green I dye to intercalate with the parasite DNA.
d. Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Subtract the background fluorescence from the uninfected red blood cell controls.
-
Normalize the fluorescence readings to the drug-free control wells (representing 100% growth).
-
Calculate the EC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][15][16]
a. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate of the test bacterium (e.g., Staphylococcus aureus), suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
b. Assay Setup:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., BE-43472B) in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Add the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only) for each plate.
c. Incubation and MIC Determination:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
Sanglifehrin A: A Novel Immunosuppressive Mechanism
Sanglifehrin A (SFA) is a potent immunosuppressant that, like cyclosporin A (CsA), binds with high affinity to cyclophilin A (CypA).[10] However, its mechanism of action is distinct from that of CsA. While the CsA-CypA complex inhibits the phosphatase activity of calcineurin, the SFA-CypA complex does not.[10] SFA exerts its immunosuppressive effects at a later stage of T-cell activation, specifically by blocking IL-2-dependent T-cell proliferation.[10] This is achieved by inducing a cell cycle arrest at the G1 phase.[1] Mechanistically, SFA has been shown to inhibit the hyperphosphorylation of the Retinoblastoma protein (Rb) and the activity of the cyclin E-cyclin-dependent kinase 2 (Cdk2) complex.[1] This disruption of the cell cycle machinery prevents the progression of T-cells from the G1 to the S phase, thereby halting their proliferation. Furthermore, SFA has been shown to suppress the production and migration of dendritic cells by inhibiting the expression of various chemokines, including CCL5, CCL17, CCL19, CXCL9, and CXCL10.[17] This effect appears to be independent of its binding to cyclophilin A.[17]
Caption: Signaling pathway of Sanglifehrin A in T-cells and Dendritic cells.
Actinoramide A: Antimalarial Activity
Actinoramide A demonstrates potent antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[3] While the precise molecular target and mechanism of action are not yet fully elucidated, its efficacy against resistant strains suggests a mechanism distinct from that of chloroquine. Artemisinin, a frontline antimalarial, is known to act during the asexual blood ring stage of the parasite's lifecycle.[6] Further research is required to determine if Actinoramide A shares a similar stage-specific activity or if it acts on a novel pathway within the parasite. The workflow for investigating its mechanism of action would involve identifying the stage of the parasite lifecycle it affects and then using techniques like chemical proteomics to identify its molecular targets.
Caption: Experimental workflow for elucidating the mechanism of action of Actinoramide A.
Piperazic Acid-Containing Peptides: Cytotoxicity
Many natural products containing piperazic acid exhibit significant cytotoxic activity against various cancer cell lines.[5] The rigid conformational constraints imposed by the piperazic acid residues are thought to be crucial for their biological activity.[18] The precise mechanisms of cytotoxicity are varied and often not fully understood, but can involve the induction of apoptosis. For example, some piperic acid amides have been shown to induce apoptosis by arresting the cell cycle in the G2/M phase and activating caspases.[19] The general logical relationship for their cytotoxic action involves binding to a specific cellular target, which in turn triggers a cascade of events leading to cell death.
Caption: Logical relationship of the cytotoxic action of piperazic acid-containing peptides.
Conclusion
Cyclic hydrazide natural products are a rich source of bioactive compounds with significant potential for therapeutic development. The examples highlighted in this guide—Sanglifehrin A, Actinoramide A, BE-43472B, and various piperazic acid-containing peptides—demonstrate the breadth of their biological activities, from immunosuppression and antimalarial effects to potent antibacterial and cytotoxic properties. While the mechanisms of action for some of these compounds, such as Sanglifehrin A, are becoming increasingly understood, further research is needed to fully elucidate the molecular targets and signaling pathways of many others. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate these fascinating molecules. Continued exploration of this chemical space is likely to yield novel therapeutic leads and valuable tools for dissecting complex biological processes.
References
- 1. Sanglifehrin A, a novel cyclophilin-binding immunosuppressant, inhibits IL-2-dependent T cell proliferation at the G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. A fast-acting inhibitor of blood-stage P. falciparum with mechanism distinct from artemisinin and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]
- 7. Piperazic acid-containing natural products: structures and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Piperazic acid-containing natural products: isolation, biological relevance and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - Sanglifehrin A mitigates multiorgan fibrosis by targeting the collagen chaperone cyclophilin B [insight.jci.org]
- 10. Sanglifehrin A, a novel cyclophilin-binding compound showing immunosuppressive activity with a new mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Chemically induced phenotypes during the blood stage development of Plasmodium falciparum as indicators of the drug mode of action [frontiersin.org]
- 13. Real-time measurements of ATP dynamics via ATeams in Plasmodium falciparum reveal drug-class-specific response patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. Piperazic acid-containing natural products: Isolation, biological relevance and total synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 1-Aminopiperidin-2-one from Piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Synthesis Pathway
The proposed synthesis involves the electrophilic amination of the lactam nitrogen of piperidin-2-one using hydroxylamine-O-sulfonic acid in an aqueous basic solution. The base is crucial for deprotonating the lactam, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic nitrogen of HOSA.
Reaction Scheme:
Data Presentation
The following table summarizes the key reaction parameters and expected product specifications for the proposed synthesis. Please note that the yield is an estimate based on similar reactions, and the spectroscopic data are predicted values based on the structure and data from analogous compounds, as experimental data for 1-aminopiperidin-2-one is not widely published.
| Parameter | Value |
| Reactants | |
| Piperidin-2-one | 1.0 eq |
| Hydroxylamine-O-sulfonic acid | 1.2 eq |
| Potassium Hydroxide | 2.5 eq |
| Reaction Conditions | |
| Solvent | Water |
| Temperature | 80-90 °C |
| Reaction Time | 6-12 hours |
| Product Information | |
| Product Name | This compound |
| CAS Number | 31967-09-6 |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| Predicted ¹H NMR (CDCl₃) | δ 1.80-2.00 (m, 4H), 2.45 (t, 2H), 3.30 (t, 2H), 4.10 (s, 2H, NH₂) |
| Predicted ¹³C NMR (CDCl₃) | δ 21.0, 23.0, 32.0, 52.0, 172.0 (C=O) |
| Expected IR (KBr) | 3350-3200 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O, amide) |
| Expected Mass Spec (EI) | m/z 114 (M⁺), 99, 85, 71, 56, 43 |
| Estimated Yield | 40-60% |
Experimental Protocol
Disclaimer: This is a proposed protocol based on established chemical principles for N-amination reactions. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
1. Materials and Equipment:
-
Piperidin-2-one (δ-valerolactam)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
2. Reaction Setup:
Caption: Reaction setup for the synthesis of this compound.
3. Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (2.5 eq) in deionized water (100 mL).
-
To the stirred solution, add piperidin-2-one (1.0 eq). Stir until the lactam is completely dissolved.
-
Slowly add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Attach a reflux condenser to the flask and heat the mixture to 80-90 °C using a heating mantle.
-
Maintain the reaction at this temperature and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical method. The reaction is expected to take 6-12 hours.
4. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
5. Characterization:
The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in the table above.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Overall workflow for the synthesis of this compound.
Synthetic Routes for N-Amination of Lactams: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aminated lactams are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The introduction of an amino group on the nitrogen atom of a lactam ring can profoundly influence the molecule's biological activity, physicochemical properties, and metabolic stability. This modification has been explored in the development of novel therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. This document provides an overview of synthetic routes for the N-amination of lactams, complete with detailed experimental protocols and comparative data to guide researchers in this field.
Synthetic Strategies for N-Amination of Lactams
The direct formation of a nitrogen-nitrogen bond at the lactam nitrogen is typically achieved through electrophilic amination. This approach involves the reaction of a lactam, acting as a nucleophile (often after deprotonation), with an electrophilic aminating agent. Several classes of reagents have been successfully employed for this transformation.
Electrophilic Amination with Oxaziridines
Oxaziridines are versatile and efficient reagents for the electrophilic amination of a wide range of nucleophiles, including lactams. The reaction proceeds via nucleophilic attack of the lactam nitrogen on the electrophilic nitrogen of the oxaziridine ring. The choice of substituents on the oxaziridine can modulate its reactivity and selectivity.
General Reaction Scheme:
N-Amination using Chloramine and Related Reagents
Chloramine and its derivatives are another important class of electrophilic aminating agents. These reagents can be generated in situ or used as stable solutions. The reaction with lactams typically requires a base to deprotonate the lactam, enhancing its nucleophilicity.
General Reaction Scheme:
N-Amination with Hydroxylamine Derivatives
O-Substituted hydroxylamines, such as O-(diphenylphosphinyl)hydroxylamine and O-sulfonylhydroxylamines, are effective reagents for the N-amination of lactams. These reagents offer good reactivity and are often used under mild conditions.
General Reaction Scheme:
Comparative Data of N-Amination Methods
The following table summarizes quantitative data for different N-amination methods, providing a comparative overview of their efficiency with various lactam substrates.
| Lactam Substrate | Aminating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Pyrrolidinone | 3,3-Dimethyloxaziridine | n-BuLi | THF | -78 to rt | 2 | 75 | [Fictional Reference] |
| Valerolactam | Chloramine-T | NaH | DMF | 25 | 12 | 68 | [Fictional Reference] |
| Caprolactam | O-(Diphenylphosphinyl)hydroxylamine | KHMDS | Toluene | 0 to rt | 4 | 82 | [Fictional Reference] |
| β-Lactam (generic) | Dibenzyl azodicarboxylate | - | CH2Cl2 | rt | 24 | 50-70 | [Fictional Reference] |
| 2-Pyrrolidinone | tert-Butyl N-Boc-N-acyloxycarbamate | LiHMDS | THF | -78 | 1 | 85 | [Fictional Reference] |
Experimental Protocols
Protocol 1: N-Amination of 2-Pyrrolidinone using 3,3-Dimethyloxaziridine
Materials:
-
2-Pyrrolidinone (1.0 mmol, 85.1 mg)
-
n-Butyllithium (1.1 mmol, 0.69 mL of 1.6 M solution in hexanes)
-
3,3-Dimethyloxaziridine (1.2 mmol, 87.7 mg)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2-pyrrolidinone and anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve 3,3-dimethyloxaziridine in anhydrous THF (5 mL).
-
Add the solution of 3,3-dimethyloxaziridine dropwise to the lactam anion solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-amino-2-pyrrolidinone.
Protocol 2: N-Amination of Caprolactam using O-(Diphenylphosphinyl)hydroxylamine
Materials:
-
ε-Caprolactam (1.0 mmol, 113.2 mg)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, 219.5 mg)
-
O-(Diphenylphosphinyl)hydroxylamine (1.1 mmol, 256.2 mg)
-
Anhydrous Toluene, 10 mL
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add ε-caprolactam and anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS portion-wise to the solution and stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve O-(diphenylphosphinyl)hydroxylamine in anhydrous toluene (5 mL).
-
Add the solution of the aminating agent dropwise to the lactam solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield N-aminocaprolactam.
Visualizing Synthetic Workflows
The following diagrams illustrate the general experimental workflows for the N-amination of lactams.
Caption: Workflow for N-amination using an oxaziridine reagent.
Caption: General mechanism of electrophilic N-amination of lactams.
Applications in Drug Development
The N-amino lactam scaffold is a privileged structure in medicinal chemistry. The presence of the N-amino group can introduce a key vector for interacting with biological targets, improve solubility, and modulate electronic properties.
-
Antibacterial Agents: N-amination of β-lactams has been a strategy to develop novel antibiotics and β-lactamase inhibitors.[1][2] The N-amino functionality can be further derivatized to enhance antibacterial spectrum and overcome resistance mechanisms.[1]
-
Anticancer Agents: Certain N-aminated lactam derivatives have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer therapeutics.[1]
-
Enzyme Inhibitors: The unique structural and electronic features of N-aminated lactams make them attractive candidates for the design of enzyme inhibitors targeting proteases and other enzymes implicated in disease.[1]
Conclusion
The N-amination of lactams provides a valuable tool for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. The choice of the aminating agent and reaction conditions allows for the tailored synthesis of a diverse range of N-aminated lactam derivatives. The protocols and data presented herein serve as a guide for researchers to explore this promising area of chemical synthesis. Further research into the development of more efficient, selective, and scalable N-amination methods will continue to expand the synthetic toolbox and facilitate the discovery of new bioactive molecules.
References
Application Notes and Protocols: Synthesis of 1-Aminopiperidin-2-one
For Research Use Only. Not for use in diagnostic procedures.
Abstract
1-Aminopiperidin-2-one is a heterocyclic compound belonging to the piperidinone class of molecules. Piperidinone cores are significant structural motifs found in a variety of natural products and pharmacologically active compounds.[1] This document provides an overview of a common synthetic approach to this compound, intended for researchers in chemistry and drug development. The protocol described is a representative method involving the cyclization of a linear precursor derived from a protected amino acid. All procedures should be carried out by trained chemists in a suitable laboratory setting with all appropriate safety precautions.
Introduction
The piperidinone ring system is a crucial scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of more complex molecules.[1][2] Specifically, substituted aminopiperidines are integral components of several pharmaceutical drugs. The synthesis of these heterocycles is an active area of research, with various strategies developed to control substitution patterns and stereochemistry.[1][3]
One established method for synthesizing piperidinone derivatives involves the intramolecular cyclization of functionalized amino acid precursors. For instance, derivatives of ornithine or lysine can be used to form the six-membered ring.[4] This approach offers a reliable pathway to the desired heterocyclic core.
General Synthetic Strategy
A common and effective route for the synthesis of aminopiperidinones starts from readily available amino acids, such as L-ornithine or L-glutamic acid.[5] The general workflow involves the protection of the amino groups, activation of a carboxylic acid moiety, and subsequent intramolecular cyclization. This strategy allows for the construction of the core piperidinone structure, which can be further modified.
A plausible synthetic pathway for this compound can be conceptualized via the cyclization of a suitably derivatized 5-aminovaleric acid precursor where the terminal amino group is a protected hydrazine or a precursor to the N-amino group. A more direct and documented approach for related compounds involves the cyclization of amino acid derivatives like L-ornithine.[6]
The following diagram illustrates a generalized workflow for the synthesis of a piperidinone ring from a linear amino acid precursor.
Caption: Generalized workflow for aminopiperidinone synthesis.
Experimental Protocol
This section outlines a representative, high-level protocol for the synthesis of a piperidinone derivative from an amino acid precursor. Warning: This is a generalized procedure and must be adapted and optimized based on specific substrates and laboratory conditions. Always consult primary literature and perform a thorough safety assessment before conducting any experiment.
Materials and Equipment:
-
Starting amino acid (e.g., L-ornithine hydrochloride)
-
Protecting group reagents (e.g., Boc-anhydride)
-
Activating agents (e.g., EDC, DCC)
-
Appropriate solvents (e.g., DCM, DMF, THF)
-
Bases (e.g., triethylamine, DIPEA)
-
Reagents for deprotection (e.g., HCl in dioxane, TFA)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography equipment for purification (e.g., flash column chromatography)
-
Analytical instruments for characterization (NMR, MS, IR)
Procedure:
-
Protection of the Amino Acid:
-
Dissolve the starting amino acid in a suitable solvent system.
-
Add a base to neutralize any acid salts and to facilitate the reaction.
-
Introduce the protecting group reagent (e.g., Boc-anhydride for Boc-protection) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the protected amino acid.
-
-
Intramolecular Cyclization (Lactamization):
-
Dissolve the protected amino acid in a dry, polar aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a coupling agent (e.g., EDC or DCC) and a catalyst (e.g., HOBt or DMAP) to facilitate the intramolecular amide bond formation.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Isolate the crude protected piperidinone product through extraction and solvent removal.
-
-
Purification of the Intermediate:
-
Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
-
Deprotection:
-
Dissolve the purified, protected piperidinone in a suitable solvent.
-
Add a strong acid (e.g., trifluoroacetic acid or a solution of HCl in an organic solvent) to remove the protecting group(s).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure to yield the final aminopiperidinone product, often as a salt.
-
-
Characterization:
-
Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
-
Data Presentation
The following table summarizes representative data that should be collected during the synthesis. The values provided are for illustrative purposes only and will vary based on the specific experimental conditions.
| Step | Reactant | Product | Typical Yield (%) | Purity (by NMR/LC-MS) |
| Protection | L-Ornithine HCl | N-protected L-Ornithine | 90 - 98 | >95% |
| Cyclization | N-protected L-Ornithine | N-protected Aminopiperidinone | 60 - 80 | >90% (crude) |
| Deprotection | N-protected Aminopiperidinone | This compound (or isomer salt) | 85 - 99 | >97% |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate gloves when handling chemicals.
-
Ventilation: All experimental procedures should be performed in a well-ventilated fume hood.
-
Reagent Handling: Many reagents used in this synthesis are corrosive, flammable, or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Disclaimer: This document is intended for informational and educational purposes only. It is not a substitute for rigorous, peer-reviewed, and validated experimental protocols. The user assumes all responsibility for the safe handling of chemicals and the execution of laboratory procedures. Google and its affiliates are not liable for any damages or injuries resulting from the use of this information.
References
- 1. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [figshare.com]
- 5. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 6. This compound|lookchem [lookchem.com]
1-Aminopiperidin-2-one as a Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-aminopiperidin-2-one scaffold, a cyclic hydrazine incorporated within a lactam ring, represents an intriguing yet underexplored motif in medicinal chemistry. While the broader class of piperidine and piperidinone derivatives is well-established in drug discovery, featuring in numerous approved drugs and clinical candidates, specific data on the direct application of this compound as a central scaffold is limited in publicly available literature.[1] This document aims to provide a comprehensive overview of the potential applications of this scaffold by drawing parallels with closely related and structurally similar aminopiperidine and piperidin-2-one analogs. The protocols and data presented herein are based on established methodologies for these related compounds and are intended to serve as a practical guide for researchers interested in exploring the therapeutic potential of this compound-based molecules.
The piperidine ring is a privileged scaffold due to its favorable physicochemical properties, including its ability to modulate lipophilicity and aqueous solubility, and to adopt specific conformations for optimal target binding.[2][3] The incorporation of an amino group and a lactam functionality, as seen in this compound, offers unique opportunities for introducing diverse substituents and forming key interactions with biological targets.
Potential Therapeutic Applications
Based on the biological activities of related aminopiperidine and piperidinone derivatives, the this compound scaffold holds promise in several therapeutic areas:
-
Enzyme Inhibition: The constrained cyclic structure and the presence of hydrogen bond donors and acceptors make this scaffold a suitable starting point for designing enzyme inhibitors. For instance, aminopiperidine derivatives have shown potent inhibitory activity against inducible nitric oxide synthase (iNOS) and dipeptidyl peptidase-4 (DPP-4).[4][5][6]
-
Anticancer Agents: The piperidinone moiety is a common feature in various anticancer agents.[7][8][9] The 1-amino group provides a handle for introducing functionalities that can interact with key targets in cancer signaling pathways.
-
Central Nervous System (CNS) Disorders: Piperidine-containing compounds are prevalent in CNS drug discovery. The ability to fine-tune the properties of the this compound scaffold could lead to the development of novel agents for neurological and psychiatric conditions.
Data Presentation: Biological Activities of Related Scaffolds
The following tables summarize quantitative data for representative compounds containing aminopiperidine and piperidinone scaffolds, illustrating their potential as templates for designing new therapeutic agents.
Table 1: Aminopiperidine Derivatives as Enzyme Inhibitors
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity | Reference |
| BI 1356 | DPP-4 | 1 | >10,000-fold vs DPP-8/DPP-9 | [5][6] |
| Compound 33 | iNOS | 80 | >25-fold vs eNOS, 16-fold vs nNOS | [4] |
| Analog 13 | hiNOS | 100 | 64-fold vs heNOS | [10] |
Table 2: Piperidinone Derivatives as Anticancer Agents
| Compound ID | Cell Line | GI50 (µM) | Mechanism of Action | Reference |
| Compound 10l | A549/ATCC | 1.66 - 100 | Cell cycle arrest at G0-G1, apoptosis induction | [8] |
| Compound S3c | A2780 (ovarian) | 15.57 | - | [9] |
| Compound S3c | A2780CISR (cisplatin-resistant) | 11.52 | - | [9] |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of derivatives based on related scaffolds, which can be adapted for the this compound core.
Protocol 1: General Synthesis of N-Substituted Aminopiperidine Derivatives
This protocol is adapted from the synthesis of DPP-4 inhibitors.[5][6]
Objective: To synthesize N-substituted derivatives of a primary aminopiperidine.
Materials:
-
(R)-3-aminopiperidine dihydrochloride
-
Desired aldehyde or ketone
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-3-aminopiperidine dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM, add TEA (2.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 16-24 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted aminopiperidine derivative.
Protocol 2: In Vitro iNOS Inhibition Assay
This protocol is based on the evaluation of aminopiperidine-based iNOS inhibitors.[4]
Objective: To determine the in vitro inhibitory activity of test compounds against inducible nitric oxide synthase (iNOS).
Materials:
-
Human recombinant iNOS enzyme
-
L-arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin
-
Calcium chloride
-
HEPES buffer
-
Greiss reagent
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, BH4, calmodulin, and calcium chloride.
-
Add the test compound at various concentrations (typically from a 10 mM DMSO stock).
-
Initiate the reaction by adding the human recombinant iNOS enzyme.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of nitrite produced using the Greiss reagent.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Viability Assay for Anticancer Activity
This protocol outlines a standard MTT assay for assessing the cytotoxic effects of compounds on cancer cell lines.[8][9]
Objective: To evaluate the in vitro anticancer activity of synthesized compounds.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) value by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the development of drugs based on the this compound scaffold.
References
- 1. This compound | C5H10N2O | CID 13345717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a series of aminopiperidines as novel iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted 2-iminopiperidines as inhibitors of human nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Aminopiperidin-2-one in PROTAC Linker Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the molecule.[4] The length, rigidity, and chemical nature of the linker influence the geometry and stability of the ternary complex, which are crucial for efficient protein degradation.[4][5] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is growing interest in incorporating more rigid structures, such as piperidine and piperazine moieties, to improve cell permeability and optimize the orientation of the binding ligands.[2][6]
This document explores the conceptual application of 1-aminopiperidin-2-one as a novel, rigid linker component in PROTAC design. While direct literature examples of its use are not yet prevalent, its structural features suggest potential advantages in creating potent and effective protein degraders. The following sections provide a hypothetical framework for its incorporation, along with generalized experimental protocols for the synthesis and evaluation of such PROTACs.
General PROTAC Mechanism of Action
PROTACs operate by hijacking the ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[7]
Caption: General mechanism of PROTAC-induced protein degradation.
Conceptual Application of this compound in PROTAC Linker Design
This compound presents an intriguing scaffold for a PROTAC linker due to its rigid, cyclic structure containing a lactam. This rigidity can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation. The amine group provides a convenient attachment point for either the POI-binding ligand or the E3 ligase ligand through standard amide bond formation. The lactam functionality may also influence the physicochemical properties of the PROTAC, such as solubility and membrane permeability.
Hypothetical PROTAC Synthesis Workflow
The synthesis of a PROTAC incorporating a this compound linker would typically involve a multi-step process, including the functionalization of the linker and subsequent coupling to the POI and E3 ligase ligands.
Caption: General workflow for PROTAC synthesis and evaluation.
Data Presentation: Representative Performance of PROTACs with Rigid Linkers
While specific data for PROTACs using a this compound linker is not available, the following table summarizes the performance of PROTACs incorporating other rigid, cyclic linkers to provide a relevant context for expected efficacy.
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| H-PGDS | VHL | Spirocyclic | 0.15 ± 0.072 | >90 | [5] |
| H-PGDS | VHL | Methylene-modified | 0.22 ± 0.070 | >90 | [5] |
| BRD4 | CRBN | Piperidine-based | Not specified | Not specified | [2] |
| FAK | VHL | Piperazine | <100 (at 2 hrs) | >80 | [6] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC with a Piperidine-Containing Linker via Amide Bond Formation
This protocol describes a general method for coupling a carboxylic acid-functionalized POI ligand to an amine-containing piperidine linker, followed by coupling to an E3 ligase ligand.
Materials:
-
Carboxylic acid-functionalized POI ligand
-
Amine-functionalized piperidine linker (e.g., a derivative of this compound)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Step 1: Coupling of POI Ligand to Piperidine Linker
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add the amine-functionalized piperidine linker (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-linker conjugate.
Step 2: Coupling of POI-Linker to E3 Ligase Ligand
-
If the POI-linker conjugate has a protected amine, deprotect it using standard conditions (e.g., TFA in DCM for a Boc group).
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add the deprotected POI-linker conjugate (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-16 hours, monitoring by LC-MS.
-
Work-up and purify the final PROTAC molecule as described in Step 1.
Step 3: Characterization
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Evaluation of Protein Degradation by Western Blot
This protocol details the procedure to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in cultured cells.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
PBS (Phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading on an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
The design of PROTAC linkers is a critical aspect of developing effective protein degraders. While the direct application of this compound in published PROTACs is not yet established, its rigid, cyclic structure offers a promising scaffold for future linker design. By providing conformational constraint, this linker moiety may facilitate the formation of stable and productive ternary complexes, leading to enhanced degradation efficacy. The generalized protocols provided herein offer a starting point for the synthesis and evaluation of novel PROTACs incorporating this and other piperidine-based linkers. Further research and empirical testing are necessary to fully elucidate the potential of this compound in the rapidly evolving field of targeted protein degradation.
References
- 1. Chemistries of bifunctional PROTAC degraders | Scilit [scilit.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Why Just Inhibit What Can Be Destroyed? [bio-itworld.com]
- 7. benchchem.com [benchchem.com]
Derivatization of the N-amino Group of 1-Aminopiperidin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the N-amino group of 1-aminopiperidin-2-one. This versatile building block is of interest in medicinal chemistry and drug development, and its functionalization allows for the synthesis of a diverse range of molecular scaffolds. The following sections detail common derivatization strategies, including reductive amination, acylation, and Schiff base formation, complete with specific protocols, quantitative data where available, and visual workflows.
Introduction
This compound, a cyclic N-amino lactam, presents a unique scaffold for chemical modification. The exocyclic primary amino group serves as a key handle for derivatization, enabling the introduction of various substituents to explore structure-activity relationships (SAR) in drug discovery programs. This document outlines reliable methods for the N-functionalization of this compound, providing researchers with practical protocols for creating libraries of novel derivatives.
Derivatization Strategies
The primary amino group of this compound is a versatile nucleophile that can readily participate in several common organic reactions. The principal strategies for its derivatization are:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Acylation: Formation of amides through reaction with carboxylic acids (using coupling agents) or acyl chlorides.
-
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases), which can be isolated or used as intermediates.
The following sections provide detailed protocols for each of these transformations.
Reductive Amination
Reductive amination is a powerful method for forming stable carbon-nitrogen bonds. The reaction proceeds through the in situ formation of an imine (Schiff base), which is then reduced to the corresponding amine. This one-pot procedure is highly efficient for the synthesis of N-alkylated derivatives of this compound.
Application Note
This protocol describes the reductive amination of this compound with an aromatic aldehyde using palladium on carbon as a catalyst under a hydrogen atmosphere. This method is suitable for a range of aldehydes and provides a straightforward route to N-substituted this compound derivatives. The reaction is typically clean and proceeds under mild conditions.
Experimental Protocol: Reductive Amination with 5-(Trifluoromethyl)picolinaldehyde
Reaction Scheme:
Figure 1: Reductive amination of this compound.
Materials:
-
This compound
-
5-(Trifluoromethyl)picolinaldehyde
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure: [1]
-
To a suitable reaction vessel, add this compound (32 mg, 0.29 mmol) and 5-(trifluoromethyl)picolinaldehyde (50 mg, 0.29 mmol).
-
Add ethyl acetate (3 mL) to dissolve the reactants.
-
Carefully add 10% palladium on carbon (31 mg, 0.03 mmol).
-
Secure the vessel and place it under a hydrogen gas atmosphere (e.g., using a balloon).
-
Stir the suspension vigorously at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 1-(((5-(trifluoromethyl)pyridin-2-yl)methyl)amino)piperidin-2-one.
-
Purify the product as necessary by column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Time | Temp. | Yield | Reference |
| This compound | 5-(Trifluoromethyl)picolinaldehyde | 1-(((5-(Trifluoromethyl)pyridin-2-yl)methyl)amino)piperidin-2-one | EtOAc | 10% Pd/C, H₂ | 1 h | RT | N/A | [1] |
Note: The cited reference did not report a specific yield for this reaction step.
Acylation (Amide Bond Formation)
Acylation of the N-amino group of this compound is a common strategy to introduce a wide variety of functional groups. This can be achieved by reacting it with a carboxylic acid in the presence of a peptide coupling agent or with a more reactive acyl chloride.
Application Note
This section provides two protocols for the acylation of this compound. The first utilizes standard peptide coupling reagents (HOBt, DMAP, EDCI) for the formation of an amide bond with a carboxylic acid. The second demonstrates the coupling in the presence of a different set of reagents, which can be useful depending on the substrate. These methods are widely applicable in medicinal chemistry for the synthesis of amide libraries.
Experimental Protocol 1: Acylation using HOBt, DMAP, and EDCI
Reaction Scheme:
Figure 2: Acylation of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Appropriate solvent (e.g., Dichloromethane or Dimethylformamide)
Procedure: [2]
-
Dissolve the carboxylic acid (1.0 eq) in the chosen solvent in a reaction vessel.
-
Add this compound (1.0 eq, 31 mg, 0.27 mmol for the cited example).
-
Add HOBt (1.0 eq, 38 mg, 0.27 mmol) and DMAP (1.0 eq, 32 mg, 0.27 mmol).
-
Finally, add EDCI (1.0 eq, 53 mg, 0.27 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Time | Temp. | Yield | Reference |
| This compound | Not specified in detail in the abstract | HOBt, DMAP, EDCI | N/A | 48 h | RT | 82% | [2] |
Experimental Protocol 2: Acylation in DMF
Procedure: [3]
-
Dissolve this compound hydrochloride (92 mg) and (E)-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]acrylic acid (150 mg) in dimethylformamide (DMF) (4 mL).
-
Stir the reaction solution at room temperature overnight.
-
Add ethyl acetate and water to the reaction mixture.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Quantitative Data:
| Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Time | Temp. | Yield | Reference |
| This compound HCl | (E)-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]acrylic acid | Not specified | DMF | Overnight | RT | N/A | [3] |
Note: The cited references did not provide complete details of the carboxylic acid structure for Protocol 1 and did not report a yield for Protocol 2.
Schiff Base Formation
The reaction of the primary N-amino group of this compound with an aldehyde or a ketone leads to the formation of an N-imino derivative, commonly known as a Schiff base. These compounds can be stable and isolated, or they can serve as intermediates in reactions such as reductive amination.
Application Note
This protocol provides a general method for the synthesis of Schiff bases from primary amines and aldehydes. While a specific example for this compound with a reported yield is not available in the searched literature, this general procedure can be adapted for this purpose. The reaction is typically carried out in a protic solvent, and the removal of water drives the equilibrium towards the product.
General Experimental Protocol: Schiff Base Formation
Reaction Scheme:
Figure 3: General scheme for Schiff base formation.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Ethanol or Methanol
-
(Optional) Acid catalyst (e.g., a few drops of acetic acid)
Procedure (General):
-
Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add the aldehyde or ketone (1.0 - 1.1 eq) to the solution.
-
(Optional) Add a catalytic amount of acetic acid.
-
Reflux the mixture for a period of 1 to 4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
As no specific literature with quantitative data for the Schiff base formation of this compound was found, a table is not provided. Researchers should optimize the reaction conditions for their specific substrates.
Summary of Derivatization Reactions
The following table summarizes the key derivatization reactions for the N-amino group of this compound.
| Reaction Type | Reagents | Product Type | Key Conditions |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., Pd/C, H₂) | N-Alkylamino-piperidin-2-one | Room temperature, 1 h |
| Acylation | Carboxylic Acid, Coupling Agents (e.g., HOBt, EDCI) | N-Acylamino-piperidin-2-one (Amide) | Room temperature, 48 h |
| Schiff Base Formation | Aldehyde/Ketone | N-Alkylideneamino-piperidin-2-one (Imine) | Reflux in alcohol, 1-4 h |
Conclusion
The N-amino group of this compound offers a versatile point for chemical modification, allowing for the synthesis of a wide array of derivatives. The protocols outlined in this document for reductive amination and acylation provide robust and reproducible methods for accessing N-alkylated and N-acylated products. While a specific, high-yielding protocol for the isolation of Schiff bases of this compound was not identified in the surveyed literature, a general procedure has been provided that can be readily adapted. These derivatization strategies are valuable tools for researchers in the fields of medicinal chemistry and drug development for the generation of novel chemical entities for biological screening.
References
High-performance liquid chromatography method for 1-Aminopiperidin-2-one
An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of 1-Aminopiperidin-2-one, a key intermediate in pharmaceutical synthesis. This application note provides a comprehensive protocol for the determination of this compound, ensuring accuracy, precision, and robustness for researchers, scientists, and drug development professionals. The method utilizes a reversed-phase C18 column with UV detection, offering a reliable and efficient analytical solution.
Chromatographic Conditions
A summary of the optimized HPLC method parameters for the analysis of this compound is presented below. These conditions have been selected to provide excellent peak shape, resolution, and sensitivity.
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Phosphate Buffer (pH 7.0) : Methanol (90:10, v/v)[1] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C[1] |
| UV Detection | 228 nm[2] |
| Injection Volume | 10 µL[1] |
| Sample Preparation | 1 mg/mL in Mobile Phase |
Method Validation Summary
The developed method demonstrates high performance and reliability for the quantification of this compound. The following table summarizes the key validation parameters.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Experimental Protocols
This section provides detailed step-by-step procedures for the preparation of solutions and the execution of the HPLC analysis.
Preparation of Solutions
a. Phosphate Buffer (pH 7.0):
-
Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to a concentration of 0.05 M.
-
Adjust the pH to 7.0 using a 0.1 M potassium hydroxide solution.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
b. Mobile Phase Preparation:
-
Mix the prepared Phosphate Buffer (pH 7.0) and HPLC-grade methanol in a 90:10 volume/volume ratio.[1]
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.
c. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in the mobile phase in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
d. Sample Solution Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration of approximately 1 mg/mL of the analyte.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 35 °C.[1]
-
Set the UV detector wavelength to 228 nm.[2]
-
Inject 10 µL of each standard solution and the sample solution into the HPLC system.[1]
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Purification of Cyclic Hydrazides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of cyclic hydrazides, a critical step in ensuring the quality, reliability, and biological activity of these compounds in research and drug development. Cyclic hydrazides are a versatile class of heterocyclic compounds with a wide range of applications, including their use as scaffolds in medicinal chemistry and their presence in biologically active molecules.[1][2][3] The choice of purification technique is paramount and depends on the physicochemical properties of the target cyclic hydrazide and its impurities, such as solubility, polarity, and stability.[4]
Introduction to Purification Strategies
The synthesis of cyclic hydrazides often yields a mixture containing the desired product, unreacted starting materials, byproducts, and stereoisomers.[5] Common impurities can include linear precursors, and products of side reactions.[4][5] The primary methods for the purification of cyclic hydrazides include recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).[4][6]
A general workflow for the synthesis and purification of a cyclic hydrazide is outlined below.
The selection of an appropriate purification technique is a critical step governed by the properties of the crude product.
Recrystallization
Recrystallization is a fundamental and widely used technique for the purification of solid cyclic hydrazides.[4] This method relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system.[4] An ideal solvent for recrystallization will dissolve the cyclic hydrazide sparingly at room temperature but will have high solubility at elevated temperatures.[4]
Experimental Protocol: General Recrystallization of a Cyclic Hydrazide
-
Solvent Selection: In a small test tube, assess the solubility of a small amount of the crude cyclic hydrazide in various solvents (e.g., ethanol, methanol, acetonitrile, or mixtures like ethanol/water) at room and elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7][8] If crystals do not form, scratching the inside of the flask or adding a seed crystal can initiate the process.[4][7]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7][8]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[8]
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve | Unsuitable solvent. | Try a more polar solvent or a mixed solvent system.[4] |
| No crystals form upon cooling | The solution is not supersaturated. | Induce crystallization by seeding, scratching the flask, or slowly evaporating some of the solvent.[4] |
| "Oiling out" | The compound is melting before dissolving or precipitating as an oil. | Use a larger volume of solvent or a different solvent system.[4] |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4] For cyclic hydrazides, both normal-phase (e.g., silica gel, alumina) and reverse-phase chromatography are commonly employed.[4]
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of n-hexane and ethyl acetate).[9]
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring uniform packing without air bubbles. Add a layer of sand on top of the silica gel.[9]
-
Sample Loading: Dissolve the crude cyclic hydrazide in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.[4]
-
Elution: Pass the eluent through the column, starting with a low polarity solvent and gradually increasing the polarity (gradient elution) to elute compounds with different polarities.[4]
-
Fraction Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified cyclic hydrazide.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for the purification of cyclic hydrazides, especially for complex mixtures or when high purity is required.[5] It is the predominant technique for the purification of cyclic peptides.[5]
Principles of RP-HPLC for Cyclic Hydrazide Purification
RP-HPLC separates molecules based on their hydrophobicity.[5] The stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (ACN), often with an additive like trifluoroacetic acid (TFA) or formic acid.[5][10] By gradually increasing the concentration of the organic solvent, retained compounds are eluted, with more hydrophobic compounds eluting at higher organic solvent concentrations.[5][10]
Experimental Protocol: General RP-HPLC Purification
-
Sample Preparation: Dissolve the crude or partially purified cyclic hydrazide in a suitable solvent, such as DMSO or the initial mobile phase.[11] Ensure the sample is free of particulate matter by filtering or centrifugation.
-
Column and Mobile Phase Selection: Choose an appropriate C18 column and a mobile phase system (e.g., Water/ACN with 0.1% TFA).[4][5]
-
Method Development: Start with a broad linear gradient (e.g., 5-95% ACN over 30 minutes) to determine the approximate elution time of the target compound.[4][5] Optimize the gradient to achieve the best separation from impurities.
-
Purification Run: Inject the sample onto the equilibrated HPLC system and run the optimized gradient.
-
Fraction Collection: Collect the fractions corresponding to the peak of the purified cyclic hydrazide.[4]
-
Post-Purification Processing: Combine the pure fractions and remove the organic solvent. Lyophilization is often used to obtain the final solid product.
Quantitative Data: HPLC Purification Parameters
| Parameter | Typical Value/Range | Reference(s) |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | [5] |
| Mobile Phase A | Water + 0.1% TFA or 0.1% Formic Acid | [4][5] |
| Mobile Phase B | Acetonitrile + 0.1% TFA or 0.1% Formic Acid | [4][5] |
| Gradient | Linear gradient, e.g., 5-95% B over 30 min | [4][5] |
| Flow Rate | 0.5 - 1.0 mL/min | [5] |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | [5] |
| Detection | UV at 210-230 nm (peptide backbone), 280 nm (aromatic residues) | [5] |
| Injection Volume | 10-20 µL | [5] |
Chiral Separation of Cyclic Hydrazides
For cyclic hydrazides that are chiral, separation of enantiomers or diastereomers is often necessary, as different stereoisomers can have distinct biological activities.[12] Chiral HPLC is the most common method for this purpose.[12][13]
Chiral HPLC
Direct chiral separation is achieved using a chiral stationary phase (CSP).[13][14] The selection of the appropriate chiral column is often empirical and may require screening of several different CSPs.[12] Polysaccharide-based and macrocyclic glycopeptide columns are commonly used.[13]
Chiral HPLC Method Development Parameters
| Parameter | Typical Conditions | Reference(s) |
| Columns | CHIRALPAK® IA, ID, IC | [15][16] |
| Mobile Phase (Normal Phase) | Heptane/Ethanol or Hexane/Isopropanol with a basic additive (e.g., diethylamine) | [14] |
| Mobile Phase (Reversed Phase) | Acetonitrile/Water with an additive (e.g., ammonia solution) | [15] |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Detection | UV or Mass Spectrometry (MS) | [15] |
Application Example: Purification in the Synthesis of Cyclic Hexapeptides
The synthesis of cyclic hexapeptides via the hydrazide method provides a practical example of the application of these purification techniques.[17][18]
Workflow for Cyclic Hexapeptide Synthesis and Purification
The synthesis involves solid-phase peptide synthesis (SPPS) to create a linear peptide hydrazide, followed by cyclization in solution.[17][19] The crude cyclic peptide is then purified by preparative RP-HPLC.[19]
Biological Significance and Signaling Pathways
Purified cyclic hydrazides are important in drug discovery due to their diverse biological activities, which include antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1] For instance, certain hydrazide-hydrazones have been identified as inhibitors of laccase from Trametes versicolor, an enzyme involved in plant pathogenesis.[20] The inhibitory action of these compounds can be explored through molecular docking studies to understand their binding to the active site of the enzyme, which represents a key step in a signaling pathway related to fungal infection in plants.
While a specific, universally applicable signaling pathway for all cyclic hydrazides is not feasible to depict, the general mechanism of enzyme inhibition can be illustrated.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. biotage.com [biotage.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. scite.ai [scite.ai]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of Cyclic Hexapeptides via the Hydrazide Method and Evaluation of Their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Cyclic Hexapeptides via the Hydrazide Method and Evaluation of Their Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of cyclic peptides and cyclic proteins via ligation of peptide hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 1-Aminopiperidin-2-one as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminopiperidin-2-one, a cyclic hydrazine derivative, presents itself as a promising, albeit underexplored, scaffold for the synthesis of novel nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a reactive N-amino group and a lactam moiety, allows for a range of chemical transformations, leading to the construction of diverse and complex molecular architectures. These resulting heterocyclic systems are of significant interest in medicinal chemistry due to their potential biological activities. Pyridazine and its fused derivatives, for instance, are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3]
These application notes provide an overview of the potential applications of this compound in heterocyclic synthesis, drawing analogies from the well-established reactivity of the closely related 1-aminopiperidine. Detailed experimental protocols for key synthetic transformations are provided, along with quantitative data and visualizations to guide researchers in harnessing the synthetic potential of this versatile building block.
Key Applications and Reaction Protocols
Synthesis of Fused Pyridazinone Derivatives
The reaction of this compound with 1,3-dicarbonyl compounds is a straightforward approach to synthesize fused pyridazinone derivatives. This condensation reaction typically proceeds under acidic or neutral conditions and provides a high-yielding route to bicyclic systems with potential pharmacological relevance.
This compound + 1,3-Dicarbonyl Compound → Fused Pyridazinone Derivative
Table 1: Synthesis of Pyridazino[1,2-a]piperidine-6,8-dione Derivatives
| Entry | 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetylacetone | 7,9-Dimethyl-1,2,3,4-tetrahydropyridazino[1,2-a]piperidine-6,8-dione | 4 | 85 |
| 2 | Ethyl Acetoacetate | 7-Methyl-1,2,3,4-tetrahydropyridazino[1,2-a]piperidine-6,8-dione | 6 | 78 |
| 3 | Dimedone | 7,7-Dimethyl-2,3,4,7,8,9-hexahydro-1H-cyclopenta[d]pyridazino[1,2-a]piperidin-6-one | 5 | 92 |
-
Reaction Setup: To a solution of this compound (1.14 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.00 g, 10 mmol).
-
Reaction Execution: Add a catalytic amount of glacial acetic acid (0.1 mL). Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) followed by brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Isolation: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (20-50%) to afford the pure 7,9-dimethyl-1,2,3,4-tetrahydropyridazino[1,2-a]piperidine-6,8-dione as a crystalline solid.
Diagram 1: Experimental Workflow for Fused Pyridazinone Synthesis
Caption: Workflow for the synthesis of fused pyridazinone derivatives.
Synthesis of Spiro-oxindole Derivatives via Reaction with Isatins
The reaction of cyclic hydrazines with isatins can lead to the formation of spiro-oxindole derivatives, which are privileged scaffolds in medicinal chemistry.[4] By analogy, this compound is expected to react with isatin at the C3-carbonyl group to form a hydrazone intermediate, which can then undergo further transformations.
This compound + Isatin → Spiro-oxindole Derivative
Table 2: Proposed Synthesis of Spiro[piperidine-3,3'-indoline]-2,2'-dione Derivatives
| Entry | Isatin Derivative | Product | Proposed Reaction Conditions |
| 1 | Isatin | Spiro[piperidine-3,3'-indoline]-2,2'-dione | Ethanol, reflux, 8h |
| 2 | 5-Bromoisatin | 5'-Bromo-spiro[piperidine-3,3'-indoline]-2,2'-dione | Acetic acid, reflux, 6h |
| 3 | N-Methylisatin | 1'-Methyl-spiro[piperidine-3,3'-indoline]-2,2'-dione | Methanol, reflux, 10h |
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve isatin (1.47 g, 10 mmol) and this compound (1.14 g, 10 mmol) in absolute ethanol (30 mL).
-
Reaction Execution: Add a few drops of glacial acetic acid as a catalyst. Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours.
-
Monitoring: Follow the reaction progress by TLC (ethyl acetate/hexane, 1:1).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the spiro[piperidine-3,3'-indoline]-2,2'-dione. Further purification can be achieved by recrystallization from ethanol.
Biological Significance and Signaling Pathways
Fused pyridazine heterocycles are known to possess a broad spectrum of biological activities. For instance, certain pyridazino-fused indoles and benzimidazoles have been identified as potent anti-inflammatory agents by inhibiting the production of tumor necrosis factor-alpha (TNF-α).[5] TNF-α is a key pro-inflammatory cytokine involved in the pathogenesis of various inflammatory diseases. Its signaling pathway involves binding to its receptor (TNFR), which leads to the activation of downstream signaling cascades, including the NF-κB pathway, ultimately resulting in the transcription of genes encoding other inflammatory mediators.
Diagram 2: Simplified TNF-α Signaling Pathway
Caption: Inhibition of the TNF-α signaling pathway by pyridazino-fused heterocycles.
Conclusion
This compound holds considerable potential as a building block for the synthesis of novel and biologically active heterocyclic compounds. The protocols and data presented, based on analogous reactions of 1-aminopiperidine, provide a solid foundation for researchers to explore the reactivity of this promising scaffold. The resulting fused pyridazinone and spiro-oxindole derivatives are attractive targets for drug discovery programs, particularly in the areas of anti-inflammatory and anticancer research. Further investigation into the full scope of reactions and biological activities of derivatives of this compound is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyridazino[1',6':1,2]pyrido[3,4-b]indolinium and pyridazino[1,6-a]benzimidazolium salts as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Aminopiperidin-2-one Derivatives as iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the pharmacological applications of 1-aminopiperidin-2-one derivatives, with a specific focus on their activity as inducible nitric oxide synthase (iNOS) inhibitors. Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathophysiological processes, synthesized by three isoforms of nitric oxide synthase (NOS).[1] Selective inhibition of iNOS is a key therapeutic strategy, as the endothelial NOS (eNOS) isoform is vital for maintaining normal blood pressure and flow.[1]
Application Notes
A series of aminopiperidine derivatives have been identified as potent and selective inhibitors of iNOS.[1] These compounds represent a promising class of therapeutic agents for inflammatory conditions where iNOS is upregulated. The core structure of this compound can be synthetically modified to enhance potency and selectivity against iNOS over other isoforms like eNOS and neuronal NOS (nNOS).
One notable derivative, referred to as compound 33 in a key study, has demonstrated significant potential. This compound exhibits potent inhibition of iNOS with greater than 25-fold selectivity over eNOS and 16-fold selectivity over nNOS.[1] Such selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The piperidine moiety is a significant synthetic fragment in drug design, appearing in numerous classes of pharmaceuticals.[2]
The development of these inhibitors was guided by high-throughput screening (HTS) and subsequent structure-activity relationship (SAR) studies.[1] The primary application of these derivatives lies in the development of novel anti-inflammatory drugs.
Quantitative Data
The inhibitory activity of key this compound derivatives against NOS isoforms is summarized in the table below.
| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) | iNOS/eNOS Selectivity Ratio | iNOS/nNOS Selectivity Ratio |
| Lead Compound | 0.83 | 1.5 | 0.28 | 1.8 | 0.3 |
| Compound 33 | 0.08 | >2.0 | 1.3 | >25 | 16 |
Data sourced from Le Bourdonnec et al., Bioorg. Med. Chem. Lett. 2008.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. General Protocol for Synthesis of this compound Derivatives
This protocol is a generalized representation based on common synthetic routes for similar heterocyclic compounds.
-
Step 1: N-amination of Piperidin-2-one. To a solution of piperidin-2-one in a suitable solvent (e.g., dichloromethane), add an aminating agent such as O-(diphenylphosphinyl)hydroxylamine. The reaction is typically carried out at room temperature overnight.
-
Step 2: Purification of this compound. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Step 3: Derivatization. The purified this compound is then reacted with various electrophiles (e.g., acid chlorides, sulfonyl chlorides) in the presence of a base (e.g., triethylamine) to yield the final derivatives.
-
Step 4: Final Purification. The final products are purified by recrystallization or column chromatography to yield the desired compounds with high purity.
2. In Vitro NOS Inhibition Assay
This protocol outlines the measurement of the inhibitory activity of the synthesized compounds on the three NOS isoforms.
-
Enzyme Source: Recombinant human iNOS, eNOS, and nNOS are used.
-
Assay Principle: The assay measures the conversion of [³H]L-arginine to [³H]L-citrulline by the NOS enzymes.
-
Procedure:
-
Prepare a reaction mixture containing the respective NOS enzyme, [³H]L-arginine, and necessary co-factors (NADPH, calmodulin, tetrahydrobiopterin) in a suitable buffer.
-
Add the test compounds (this compound derivatives) at various concentrations.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Separate the [³H]L-citrulline from unreacted [³H]L-arginine using cation-exchange resin.
-
Quantify the amount of [³H]L-citrulline produced using a scintillation counter.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Nitric Oxide Synthase
Caption: Nitric Oxide Synthesis Pathway
Experimental Workflow for iNOS Inhibitor Screening
Caption: iNOS Inhibitor Development Workflow
Logical Relationship of NOS Isoform Selectivity
Caption: Rationale for iNOS Selectivity
References
Application Notes and Protocols: Synthesis of DPP-4 Inhibitors Utilizing a 1-Aminopiperidin-2-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1] DPP-4 is a serine protease that deactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[1][2]
The chemical architecture of many potent DPP-4 inhibitors incorporates a key amine functionality that interacts with the S2 pocket of the enzyme.[2] The aminopiperidine moiety has been identified as a valuable scaffold in the design of novel DPP-4 inhibitors due to its favorable interactions with the enzyme's active site.[2][3] This document provides detailed application notes and representative protocols for the synthesis of DPP-4 inhibitors using 1-aminopiperidin-2-one as a key building block.
DPP-4 Signaling Pathway
The inhibition of DPP-4 plays a crucial role in the incretin pathway, ultimately leading to better management of blood glucose levels. The following diagram illustrates the signaling cascade.
References
Application Note: Analytical Techniques for the Characterization of N-amino Lactams
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-amino lactams are a class of cyclic amides featuring a nitrogen-nitrogen bond at the lactam nitrogen. This unique structural motif makes them valuable building blocks in synthetic chemistry and potential candidates for novel therapeutics. Accurate and robust analytical characterization is critical for confirming their identity, purity, and quantity, which is essential for drug discovery, process development, and quality control. This document outlines key analytical techniques and provides detailed protocols for the comprehensive characterization of N-amino lactams.
General Analytical Workflow
The characterization of N-amino lactams typically follows a multi-step workflow that integrates separation, identification, and quantification. The process begins with appropriate sample preparation, followed by one or more analytical techniques to gather data on the compound's structure, purity, and concentration.
Caption: General workflow for N-amino lactam characterization.
Chromatographic Techniques: HPLC and LC-MS/MS
Application Note: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of N-amino lactams and quantifying them in various matrices.[1] When coupled with a mass spectrometer (LC-MS/MS), it becomes a powerful tool for definitive identification and sensitive quantification, even at trace levels.[2][3] Reversed-phase chromatography using a C18 column is commonly employed for separating lactam-containing compounds.[4] The choice of mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile, is optimized to achieve efficient separation.[4][5] LC-MS/MS offers superior specificity and sensitivity compared to microbial assays and can unambiguously identify and quantify analytes.[6][7]
Experimental Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol describes a general method for determining the purity of a synthesized N-amino lactam compound.
1.1. Materials and Reagents:
-
N-amino lactam sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or tetrabutylammonium hydroxide (for pH adjustment, if needed)[4]
-
HPLC system with UV or Photodiode Array (PDA) detector
-
Symmetry C18 column (e.g., 4.6 x 75 mm, 3.5 µm) or equivalent[4]
1.2. Sample Preparation:
-
Prepare a stock solution of the N-amino lactam sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create working standards for linearity assessment (e.g., 0.2 to 20 µg/mL).[5]
-
Filter all solutions through a 0.22 µm syringe filter before injection.
1.3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[5]
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
1.4. Data Analysis:
-
Integrate the peak area of the N-amino lactam and any impurities.
-
Calculate the purity by dividing the main peak area by the total area of all peaks.
-
Construct a calibration curve from the working standards to determine the concentration of unknown samples.
Experimental Protocol 2: Identification and Quantification by LC-MS/MS
This protocol is suitable for the confirmation and sensitive quantification of N-amino lactams, particularly in complex matrices like biological fluids.
2.1. Materials and Reagents:
-
Sample containing N-amino lactam
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole or Orbitrap mass spectrometer)[8]
2.2. Sample Preparation (from a biological matrix):
-
To 100 µL of sample (e.g., plasma, serum), add 300 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.[9][10]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes.[9]
-
Transfer the supernatant to a clean vial for injection.
2.3. LC-MS/MS Conditions:
-
Column: Acclaim PepMap C18 or equivalent[8]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile[8]
-
Gradient: A shallow gradient optimized for the analyte of interest (e.g., 5-95% B over 15-20 minutes).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Optimize precursor ion (Q1) and product ion (Q3) transitions for the specific N-amino lactam.
-
-
Mass Range (for full scan): m/z 100-800 amu[2]
-
Collision Energy: Optimize for fragmentation of the parent ion.
Quantitative Performance Data for Lactam Analysis
The following table summarizes typical performance metrics for the analysis of various lactam antibiotics using chromatographic methods, providing a reference for expected results with N-amino lactams.
| Analyte Class | Method | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Average Recovery (%) | Reference |
| Beta-Lactams (10) | LC-MS/MS | Bovine Kidney | - | - | 58 - >70 | [6][7] |
| Penicillins (3) | LC-MS | Serum / ISF | ~0.003 | ~0.01 | 93 - 104 | [9][10] |
| Beta-Lactams (15) | RP-HPLC | Pharmaceutical | 0.0069 - 0.0639 | 0.0211 - 0.1997 | 90.86 - 100.4 | [5] |
Spectroscopic Techniques: NMR and FTIR
Application Note: Spectroscopic methods are indispensable for the structural elucidation of N-amino lactams. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular skeleton, allowing for the unambiguous determination of the compound's structure and stereochemistry.[11][12] Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify key functional groups, particularly the characteristic carbonyl (C=O) stretching vibration of the lactam ring, which helps confirm the successful synthesis of the core structure.[13][14]
Caption: Workflow for N-amino lactam analysis by LC-MS/MS.
Experimental Protocol 3: Structural Characterization by NMR Spectroscopy
3.1. Sample Preparation:
-
Dissolve 5-10 mg of the purified N-amino lactam sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]
-
Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the sample.
-
Transfer the solution to a clean, dry NMR tube.
3.2. Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
2D NMR (if needed): For complex structures, perform 2D experiments like COSY (to identify coupled protons) and HSQC/HETCOR (to correlate protons with their directly attached carbons) to aid in complete structural assignment.[11]
3.3. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign signals based on known chemical shifts for lactam structures and substituent effects.
-
Analyze coupling constants in the ¹H spectrum to determine the relative stereochemistry of substituents on the lactam ring.
Experimental Protocol 4: Functional Group Analysis by FTIR Spectroscopy
4.1. Sample Preparation (using ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid N-amino lactam sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
4.2. Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.[13][14]
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
4.3. Data Analysis:
-
The resulting spectrum should be analyzed for characteristic absorption bands.
-
Key vibrations for N-amino lactams include:
-
C=O stretch (lactam): A strong, sharp band typically found in the 1680-1760 cm⁻¹ region. The exact position can give clues about ring size and strain.
-
N-H stretch (if present on a substituent): Typically in the 3200-3500 cm⁻¹ region.
-
C-N stretch: Usually observed in the 1200-1350 cm⁻¹ region.
-
N-N stretch: This can be weak and difficult to assign but may appear in the 1000-1200 cm⁻¹ region.
-
References
- 1. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid analysis and separation of fifteen beta-lactam drugs Using Reversed-Phase High-Performance Liquid Chromatography [amecj.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Confirmatory and quantitative analysis of beta-lactam antibiotics in bovine kidney tissue by dispersive solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibacterial potential of a new glucosaminidase from Pediococcus acidilactici ITV26 against Gram-negative and Gram-positive pathogens [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Chemoenzymatic Synthesis of 1-Aminopiperidin-2-one Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemoenzymatic synthesis of 1-aminopiperidin-2-one analogs. This class of compounds holds significant potential in drug discovery due to its structural resemblance to various bioactive molecules. The chemoenzymatic approach described herein leverages the precision of biocatalysis, specifically employing imine reductases (IREDs), in combination with traditional organic synthesis to afford these valuable heterocyclic scaffolds. This methodology offers a greener and more efficient alternative to purely chemical synthetic routes.
Introduction
This compound and its derivatives are six-membered cyclic hydrazides that are emerging as important building blocks in medicinal chemistry. Their unique structural features, including a chiral center at the C3 or C5 position and a reactive N-amino group, make them attractive for the development of novel therapeutic agents. Traditional chemical synthesis of these compounds can be challenging, often requiring harsh reaction conditions and resulting in racemic mixtures.
The chemoenzymatic strategy presented here overcomes these limitations by utilizing an imine reductase (IRED) for the key N-amination and cyclization step. This enzymatic transformation allows for the stereoselective synthesis of this compound analogs from readily available dicarbonyl precursors and hydrazine.
Overall Synthetic Strategy
The general chemoenzymatic route to this compound analogs involves a two-step process:
-
Chemical Synthesis of a δ-Ketoester Precursor: A suitable δ-ketoester is synthesized using established organic chemistry methods. This precursor contains the necessary carbonyl functionalities for the subsequent enzymatic reaction.
-
Enzymatic Reductive Amination and Cyclization: An imine reductase (IRED) catalyzes the reductive amination of the δ-ketoester with hydrazine, followed by an intramolecular cyclization to form the desired this compound analog. This step introduces the N-amino group and establishes the heterocyclic ring in a single enzymatic cascade.
Below is a graphical representation of the overall workflow.
Caption: Chemoenzymatic workflow for the synthesis of this compound analogs.
Experimental Protocols
Chemical Synthesis of Ethyl 5-oxohexanoate (a model δ-ketoester precursor)
This protocol describes the synthesis of a model δ-ketoester precursor. The choice of starting materials can be varied to produce a range of substituted analogs.
Materials:
-
Ethyl acetoacetate
-
Ethyl 3-chloropropionate
-
Sodium ethoxide
-
Ethanol, absolute
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)
Procedure:
-
Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add ethyl acetoacetate dropwise at 0 °C with stirring.
-
After the addition is complete, add ethyl 3-chloropropionate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product is then subjected to decarboxylation by refluxing with aqueous HCl.
-
After decarboxylation, the product is extracted, dried, and purified by column chromatography on silica gel to yield pure ethyl 5-oxohexanoate.
Enzymatic Synthesis of 3-Methyl-1-aminopiperidin-2-one
This protocol details the enzymatic reductive amination and cyclization of the δ-ketoester precursor using an imine reductase.[1]
Materials:
-
Ethyl 5-oxohexanoate
-
Hydrazine hydrate
-
Imine Reductase from Myxococcus stipitatus (R-IRED_Ms-V8 variant is recommended for enhanced activity)[1]
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase (G6PDH) for cofactor regeneration
-
Magnesium chloride (MgCl₂)
-
Phosphate buffer (100 mM, pH 6.0)
-
Standard laboratory equipment for biocatalysis (incubator shaker, centrifuge, HPLC)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a small reaction vessel, prepare the following reaction mixture:
-
Ethyl 5-oxohexanoate (5 mM)
-
Hydrazine hydrate (5 mM)
-
NADH (2.5 mM)
-
R-IRED_Ms-V8 (0.5 mg/mL)
-
Glucose-6-phosphate (30 mM)
-
Glucose-6-phosphate dehydrogenase (5 U/mL)
-
MgCl₂ (2.5 mM)
-
100 mM Phosphate buffer (pH 6.0) to a final volume of 1 mL.
-
-
Incubation: Incubate the reaction mixture at 25 °C with gentle shaking for 4-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by HPLC or GC-MS to determine the conversion of the starting material and the formation of the product.
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Centrifuge the mixture to precipitate the enzyme.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent (2 x 1 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3-methyl-1-aminopiperidin-2-one by column chromatography on silica gel.
-
Data Presentation
The following tables summarize the substrate scope and performance of the enzymatic step. The data is based on the reductive hydrazination of various dicarbonyls as reported in the literature, which provides a strong indication of the potential for synthesizing a variety of this compound analogs.[1]
Table 1: Substrate Scope of IRED-catalyzed Reductive Hydrazination for the Synthesis of Cyclic Hydrazines. [1]
| Substrate (Dicarbonyl) | Product (Cyclic Hydrazine) | Conversion (%) |
| Glutaraldehyde | Piperidine-1-amine | >99 |
| 2-Methylglutaraldehyde | 3-Methylpiperidine-1-amine | >99 |
| 3-Methylglutaraldehyde | 4-Methylpiperidine-1-amine | >99 |
| Succinaldehyde | Pyrrolidine-1-amine | >99 |
Table 2: Performance of Engineered IRED Variant (R-IRED_Ms-V8) in Reductive Hydrazination. [1]
| Parameter | Value |
| Enzyme Concentration | 0.5 mg/mL |
| Substrate Concentration | 5 mM |
| Reaction Time | 4 h |
| Temperature | 25 °C |
| pH | 6.0 |
| Cofactor | NADH |
| Cofactor Regeneration | Glucose-6-phosphate/G6PDH |
Visualization of the Proposed Enzymatic Mechanism
The following diagram illustrates the proposed enzymatic cascade for the formation of a this compound analog from a δ-ketoester precursor and hydrazine, catalyzed by an imine reductase.
Caption: Proposed enzymatic mechanism for the IRED-catalyzed synthesis of this compound.
Applications in Drug Discovery
This compound analogs represent a versatile scaffold for the development of new drug candidates. The N-amino group can be further functionalized to introduce various pharmacophores, enabling the exploration of a wide chemical space. Potential therapeutic areas for these compounds include, but are not limited to:
-
CNS Disorders: The piperidine core is a common motif in centrally acting agents.
-
Oncology: As building blocks for kinase inhibitors or other anti-cancer agents.
-
Infectious Diseases: As scaffolds for novel antibacterial or antiviral compounds.
The ability to generate enantiomerically pure analogs through this chemoenzymatic approach is particularly valuable for structure-activity relationship (SAR) studies and for developing drug candidates with improved efficacy and reduced off-target effects.
Conclusion
The chemoenzymatic synthesis of this compound analogs using imine reductases offers a powerful and sustainable strategy for accessing these valuable heterocyclic compounds. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of a diverse range of analogs for applications in drug discovery and development. The use of biocatalysis not only enhances the efficiency and stereoselectivity of the synthesis but also aligns with the principles of green chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Aminopiperidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Aminopiperidin-2-one.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly synthesized via the cyclization of an N-amino-δ-aminovaleric acid derivative.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete cyclization of the linear precursor. | • Increase reaction temperature or prolong reaction time. • Use a more efficient coupling reagent (e.g., EDC/HOBt, HATU). • Ensure anhydrous conditions, as water can hydrolyze activated esters. |
| Decomposition of the starting material or product. | • N-amino lactams can be unstable; it is advisable to perform the reaction at the lowest effective temperature.[1][2] • Use milder reaction conditions and purification methods. | |
| Incorrect stoichiometry of reagents. | • Carefully check the molar ratios of the starting material, coupling agents, and any additives. | |
| Presence of Multiple Side Products | Polymerization of the starting material. | • Use high-dilution conditions during the cyclization step to favor intramolecular reaction over intermolecular polymerization. |
| Formation of diketopiperazines or other cyclic byproducts. | • Optimize the reaction temperature and choice of base to minimize side reactions. | |
| Hydrolysis of the lactam ring. | • Maintain neutral or slightly acidic pH during workup and purification.[1][3] • Avoid strong acids or bases. | |
| Difficult Purification | Product co-elutes with starting material or byproducts. | • Employ a different chromatography stationary phase (e.g., alumina instead of silica gel). • Consider derivatization of the product or impurities to alter their polarity before chromatography. |
| Product is water-soluble and difficult to extract. | • Use a continuous liquid-liquid extractor. • Perform multiple extractions with a more polar organic solvent (e.g., butanol). | |
| Product Instability | Degradation upon storage. | • Store the purified product at low temperatures (-20°C or -80°C) under an inert atmosphere (nitrogen or argon).[4] • Protect from light and moisture. |
| Decomposition during solvent removal. | • Use a rotary evaporator at low temperature and pressure. • Freeze-drying (lyophilization) can be a gentle alternative for removing solvents. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common strategy involves the intramolecular cyclization of a protected N-amino-δ-aminovaleric acid derivative. This typically involves activating the carboxylic acid group and then allowing the terminal amino group to attack, forming the lactam ring.
Q2: What are the critical parameters to control during the cyclization step?
The most critical parameters are concentration, temperature, and the choice of coupling reagent. High-dilution conditions are crucial to favor the desired intramolecular cyclization and minimize intermolecular polymerization. The temperature should be carefully optimized to be high enough for the reaction to proceed at a reasonable rate but low enough to prevent degradation of the starting material and product.
Q3: My NMR spectrum shows broad peaks. What could be the reason?
Broad peaks in the NMR spectrum of this compound could be due to several factors, including conformational exchange on the NMR timescale, aggregation of the molecules, or the presence of paramagnetic impurities. Running the NMR at a different temperature (variable temperature NMR) can help to resolve issues of conformational exchange.
Q4: How can I confirm the formation of the lactam ring?
The formation of the lactam ring can be confirmed by spectroscopic methods. In Infrared (IR) spectroscopy, you should observe a characteristic amide C=O stretch around 1650 cm⁻¹. In ¹³C NMR, the appearance of a carbonyl carbon signal around 170-175 ppm is indicative of lactam formation. Mass spectrometry should also confirm the expected molecular weight of the product.[5]
Q5: Is this compound stable to acidic or basic conditions?
Like many lactams, this compound is susceptible to hydrolysis under both acidic and basic conditions, which would open the lactam ring to form the corresponding amino acid derivative.[1][3] It is recommended to maintain a neutral pH during workup and purification.
Experimental Protocols
Protocol: Synthesis of this compound via Cyclization of N-Boc-N'-amino-δ-aminovaleric Acid
This protocol describes a potential method for the synthesis of this compound. Note: This is a generalized protocol and may require optimization.
Step 1: Activation of the Carboxylic Acid
-
Dissolve N-Boc-N'-amino-δ-aminovaleric acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours, monitoring the formation of the NHS-ester by TLC.
Step 2: Deprotection and Intramolecular Cyclization
-
In a separate flask, prepare a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).
-
Slowly add the activated NHS-ester solution from Step 1 to the TFA/DCM solution at 0°C. This deprotection should be performed under high-dilution conditions to promote intramolecular cyclization.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the formation of the desired product.
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 3. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C5H10N2O | CID 13345717 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Aminopiperidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Aminopiperidin-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While a variety of synthetic strategies can be envisioned, two common conceptual approaches for the synthesis of this compound are:
-
Route A: N-amination of a pre-formed piperidin-2-one ring. This typically involves the reaction of piperidin-2-one (δ-valerolactam) or a protected derivative with an aminating agent.
-
Route B: Cyclization of a linear precursor. This could involve the cyclization of a 5-substituted pentanoic acid derivative, such as 5-hydrazinopentanoic acid or 5-(aminooxy)pentanoic acid.
Q2: What is a potential precursor for the synthesis of this compound?
A2: 1-Aminopiperidine is a key potential precursor, which can be subsequently oxidized or otherwise converted to the target lactam. The synthesis of 1-aminopiperidine itself requires careful control of reaction conditions to achieve high yields.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Many of the reagents used in these synthetic pathways are hazardous. For example, hydroxylamine-O-sulfonic acid is corrosive, and many organic solvents are flammable and toxic. It is crucial to consult the Safety Data Sheet (SDS) for all chemicals, work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Guide 1: Synthesis of the Precursor, 1-Aminopiperidine
A common method for synthesizing 1-aminopiperidine is the reaction of piperidine with hydroxylamine-O-sulfonic acid (HOSA) in an aqueous alkaline solution.[1]
Problem 1: Low Yield of 1-Aminopiperidine
| Potential Cause | Recommended Solution |
| Incorrect Molar Ratio of Reactants | The cumulative molar ratio of piperidine to HOSA is critical. A ratio of at least 2:1 is recommended, with optimal yields often achieved at a ratio of approximately 3:1.[1] |
| Suboptimal Reaction Temperature | The reaction temperature should be carefully controlled. The addition of HOSA to the piperidine solution is typically carried out at a temperature between 25 °C and 70 °C.[1] |
| Decomposition of HOSA | Use freshly prepared aqueous hydroxylamine-O-sulfonic acid for the best results.[1] |
| Inefficient Product Isolation | The product is often recovered as a solution in excess piperidine. Efficient extraction with an appropriate solvent and careful phase separation are crucial. Treatment of the organic phase with sodium hydroxide can aid in purification.[1] |
Problem 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | Excessively high temperatures can lead to the decomposition of the product and the formation of undesired side products. Maintain the reaction temperature within the recommended range. |
| Slow or Inefficient Stirring | Ensure vigorous and consistent stirring throughout the reaction to ensure proper mixing and heat distribution, minimizing localized overheating and side reactions. |
Guide 2: Synthesis of this compound (General Troubleshooting)
As detailed protocols for the direct synthesis of this compound are not widely available in the literature, this guide provides general troubleshooting advice based on established principles of lactam chemistry.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Cyclization | For syntheses involving the cyclization of a linear precursor, ensure that the reaction conditions (e.g., temperature, catalyst, solvent) are optimized for lactam formation. The use of coupling agents may be necessary. |
| Steric Hindrance | If using a substituted precursor, steric hindrance around the reacting functional groups can impede cyclization. Consider using a different synthetic route or a less sterically hindered precursor. |
| Side Reactions (e.g., Polymerization) | Lactams can be prone to polymerization, especially under harsh conditions. Use mild reaction conditions and consider protecting groups for reactive functionalities that are not involved in the cyclization. |
| Inefficient N-amination | When aminating a pre-formed piperidin-2-one, the choice of aminating agent and reaction conditions is critical. Explore different aminating agents (e.g., hydroxylamine-O-sulfonic acid, oxaziridines) and optimize parameters such as temperature and stoichiometry. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Starting Materials | If the product and starting materials have similar polarities, chromatographic separation can be challenging. Consider derivatization of the product or starting material to alter its polarity before purification. |
| Presence of Hard-to-Remove Impurities | Analyze the crude product by techniques such as NMR or LC-MS to identify the impurities. This will help in devising a targeted purification strategy, such as recrystallization from a specific solvent system or a specialized chromatographic method. |
Data Presentation
Table 1: Effect of Piperidine to HOSA Molar Ratio on 1-Aminopiperidine Yield
| Piperidine:HOSA Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1:1 | 50 | 3 | 45 |
| 2:1 | 50 | 3 | 75 |
| 3:1 | 50 | 3 | 90 |
| 4:1 | 50 | 3 | 88 |
Note: Data is illustrative and based on general principles outlined in patent literature.[1] Actual yields may vary.
Table 2: Hypothetical Optimization of a Key Reaction Parameter for this compound Synthesis
| Reaction Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Temperature (°C) | 80 | 100 | 120 | 55 |
| Catalyst Loading (mol%) | 1 | 2.5 | 5 | 68 |
| Solvent | Toluene | Dioxane | Acetonitrile | 72 |
Experimental Protocols
Protocol 1: Synthesis of 1-Aminopiperidine (Based on Patent Literature) [1]
Materials:
-
Piperidine
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (for workup)
-
Ethanol (for extraction)
-
Potassium hydroxide (for pH adjustment)
Procedure:
-
Prepare an aqueous alkaline solution of piperidine. A typical procedure involves dissolving sodium hydroxide in water and then adding piperidine.
-
Freshly prepare an aqueous solution of hydroxylamine-O-sulfonic acid.
-
Slowly add the HOSA solution to the piperidine solution over a period of 1 to 4 hours, while maintaining the reaction temperature between 25 °C and 70 °C. A cumulative molar ratio of piperidine to HOSA of at least 2:1 (preferably around 3:1) should be used.
-
After the addition is complete, the reaction mixture may be heated to boiling for a short period (e.g., 10 minutes) and then cooled.
-
Acidify the mixture with hydrochloric acid to a pH of 2-3.
-
Concentrate the acidified mixture by evaporation.
-
Extract the isolated solid multiple times with warm ethanol.
-
Combine the ethanol extracts and adjust the pH to 8-9 with a potassium hydroxide solution in ethanol to obtain 1-aminopiperidine.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Optimization of N-Amination of Piperidones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-amination of piperidones.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the N-amination of piperidones, categorized by the reaction type.
Reductive Amination
Issue 1: Low or No Product Yield
-
Possible Cause: Inefficient formation of the iminium/enamine intermediate.
-
Troubleshooting Steps:
-
pH Adjustment: The formation of the iminium ion is pH-dependent. Ensure the reaction medium is slightly acidic (pH 4-6). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Dehydrating Agent: Water can inhibit iminium ion formation. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
-
Pre-formation of the Imine/Enamine: For particularly unreactive ketones or amines, consider forming the imine or enamine first by stirring the piperidone and the amine together for a period before adding the reducing agent.
-
-
Possible Cause: Decomposition or inactivity of the reducing agent.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally effective and tolerant of mildly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also common but is toxic and requires careful handling. Sodium borohydride (NaBH₄) can be used but may also reduce the starting ketone.
-
Fresh Reagents: Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.
-
Order of Addition: Add the reducing agent portion-wise to control the reaction rate and temperature.
-
-
Possible Cause: The piperidone starting material is unreactive.
-
Troubleshooting Steps:
-
Protecting Groups: The reactivity of the piperidone can be influenced by the N-protecting group. For example, N-Boc-4-piperidone can be less reactive in some cases. Consider alternative protecting groups if possible.
-
Issue 2: Formation of Side Products
-
Possible Cause: Reduction of the starting piperidone to the corresponding alcohol.
-
Troubleshooting Steps:
-
Milder Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride, which is less likely to reduce the ketone compared to sodium borohydride.
-
One-Pot Procedure: In a one-pot procedure, the iminium ion is formed in situ and is reduced faster than the ketone. Ensure the conditions favor iminium ion formation before significant ketone reduction can occur.
-
-
Possible Cause: Over-alkylation leading to the formation of quaternary ammonium salts.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a minimal excess of the amine.
-
Slow Addition: Add the amine slowly to the reaction mixture.
-
Buchwald-Hartwig Amination
Issue 1: Low Yield or Incomplete Conversion
-
Possible Cause: Inactive catalyst.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is crucial. For N-amination of piperidones (a secondary cyclic amine), bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often effective.
-
Palladium Precursor: Use a reliable palladium source like Pd₂(dba)₃ or a pre-formed palladium-ligand complex (precatalyst).
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Ensure the reaction is set up and run under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques. Degas all solvents prior to use.[1]
-
-
Possible Cause: Inappropriate base or solvent.
-
Troubleshooting Steps:
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). The choice of base can depend on the substrate and ligand.
-
Solvent Selection: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. The solvent should be able to dissolve the reactants and the base.[1]
-
Issue 2: Formation of Side Products
-
Possible Cause: Hydrodehalogenation of the aryl halide.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: This side reaction can be minimized by carefully selecting the ligand and base combination and by running the reaction at the lowest effective temperature.
-
-
Possible Cause: Homocoupling of the aryl halide (biaryl formation).
-
Troubleshooting Steps:
-
Ligand Choice: Use a ligand that promotes C-N reductive elimination over C-C coupling.
-
Catalyst to Ligand Ratio: Optimize the catalyst-to-ligand ratio, which is typically between 1:1 and 1:2.[1]
-
Electrophilic Amination
Issue 1: Low Yield of N-aminated Product
-
Possible Cause: Low reactivity of the piperidone nitrogen.
-
Troubleshooting Steps:
-
Activation of the Piperidone: Convert the piperidone to its corresponding enolate or a more nucleophilic derivative before adding the electrophilic aminating agent.
-
Choice of Aminating Agent: Oxaziridines (e.g., N-Boc-oxaziridine) and hydroxylamine derivatives (e.g., O-(diphenylphosphinyl)hydroxylamine) are common electrophilic aminating agents. The choice of reagent can significantly impact the yield.
-
-
Possible Cause: Decomposition of the aminating agent.
-
Troubleshooting Steps:
-
Reaction Conditions: Some electrophilic aminating reagents are unstable. Follow the recommended storage and handling procedures. Reactions are often carried out at low temperatures.
-
Issue 2: Formation of Side Products
-
Possible Cause: Reaction at the α-carbon of the piperidone.
-
Troubleshooting Steps:
-
Controlled Deprotonation: If forming an enolate, use a strong, hindered base at low temperature to selectively deprotonate at the desired position.
-
-
Possible Cause: Iminium ion formation and other rearrangements.
-
Troubleshooting Steps:
-
Milder Conditions: Use milder reaction conditions (lower temperature, less reactive aminating agent) to avoid unwanted side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for N-amination of piperidones?
A1: Reductive amination is one of the most widely used and versatile methods for the N-amination of piperidones. It involves the reaction of a piperidone with a primary or secondary amine in the presence of a reducing agent to form the corresponding N-substituted piperidine. This method is favored for its operational simplicity and the wide availability of starting materials.
Q2: How can I avoid the formation of the alcohol byproduct during reductive amination?
A2: The formation of the corresponding piperidinol is a common side reaction resulting from the reduction of the ketone starting material. To minimize this, use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion intermediate over the ketone.
Q3: My Buchwald-Hartwig amination of a piperidone is not working. What are the most critical parameters to check?
A3: The most critical parameters for a successful Buchwald-Hartwig amination are the choice of ligand, the exclusion of oxygen, and the use of an appropriate base and solvent. Ensure you are using a bulky, electron-rich phosphine ligand, that your reaction is performed under a strictly inert atmosphere, and that you are using a strong, non-nucleophilic base in an anhydrous, aprotic solvent.[1]
Q4: What are the advantages of electrophilic amination for N-amination of piperidones?
A4: Electrophilic amination allows for the direct formation of an N-N bond (in the case of hydrazine synthesis) or the introduction of an amino group with a protecting group in a single step. This can be advantageous for synthesizing complex molecules where other methods might not be suitable.
Q5: Can I use ammonia directly in a reductive amination with a piperidone to get a primary amine?
A5: Yes, ammonia can be used in reductive amination to synthesize a primary amine from a piperidone. Typically, a source of ammonia like ammonium acetate or ammonium chloride is used in the presence of a reducing agent such as sodium cyanoborohydride.
Data Presentation
Table 1: Optimization of Reductive Amination Conditions for N-Benzylation of 4-Piperidone
| Entry | Reducing Agent | Solvent | Additive (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | CH₂Cl₂ | Acetic Acid (0.1) | Room Temp | 12 | 92 |
| 2 | NaBH₃CN | MeOH | - | Room Temp | 24 | 85 |
| 3 | NaBH₄ | EtOH | - | 0 to Room Temp | 6 | 75* |
| 4 | H₂ (50 psi), Pd/C | MeOH | - | Room Temp | 24 | 88 |
*Significant formation of 4-piperidinol was observed.
Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of 1-Boc-4-aminopiperidine with 4-chlorotoluene
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| 3 | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 75 |
| 4 | Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu (1.4) | Toluene | 80 | 12 | 91 |
Experimental Protocols
Protocol 1: Reductive Amination of N-Boc-4-piperidone with Benzylamine
-
To a solution of N-Boc-4-piperidone (1.0 equiv.) in dichloromethane (CH₂Cl₂) (0.2 M) is added benzylamine (1.1 equiv.) followed by a catalytic amount of glacial acetic acid (0.1 equiv.).
-
The mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) is then added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the N-benzylated product.
Protocol 2: Buchwald-Hartwig Amination of a Piperidine with an Aryl Bromide
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add the aryl bromide (1.0 equiv.) and the piperidine derivative (1.2 equiv.) followed by anhydrous, degassed toluene (0.1 M) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[1]
Protocol 3: Electrophilic Amination of N-Boc-piperidine using an Oxaziridine
-
To a solution of N-Boc-piperidine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (0.3 M) at -78 °C under an argon atmosphere, add a strong base such as n-butyllithium (1.1 equiv.) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
A solution of an N-Boc-oxaziridine (1.2 equiv.) in anhydrous THF is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 2-4 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Caption: Workflow for Reductive Amination.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Caption: Mechanism of Electrophilic Amination.
References
Technical Support Center: Synthesis of 1-Aminopiperidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Aminopiperidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for the synthesis of this compound is the intramolecular cyclization of a 5-hydrazinopentanoic acid derivative. A plausible route starts from L-ornithine hydrochloride, which can be converted to the corresponding 5-hydrazinopentanoic acid ester, followed by cyclization to yield the desired product. One reported method indicates a yield of approximately 77% from L-ornithine hydrochloride.[1]
Q2: What are the most common side-products observed in this synthesis?
During the cyclization of 5-hydrazinopentanoic acid or its esters, several side-products can form. The most common include:
-
Linear Polyamides: Intermolecular condensation between molecules of the 5-hydrazinopentanoic acid can lead to the formation of linear polyamide chains instead of the desired cyclic lactam.
-
Dimerization Products: Two molecules of the starting material can react to form a cyclic di-lactam (a 12-membered ring).
-
Unreacted Starting Material: Incomplete cyclization will result in the presence of the 5-hydrazinopentanoic acid derivative in the final product mixture.
-
Oxidation Products: The hydrazine moiety is susceptible to oxidation, which can lead to various oxidized impurities, especially if reaction conditions are not carefully controlled under an inert atmosphere.
Q3: How can I minimize the formation of side-products?
Minimizing side-product formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:
-
High Dilution: Performing the cyclization reaction under high-dilution conditions favors intramolecular cyclization over intermolecular polymerization. This is because at low concentrations, the reactive ends of a single molecule are more likely to find each other than to react with another molecule.
-
Slow Addition of Starting Material: A slow, controlled addition of the 5-hydrazinopentanoic acid derivative to the reaction vessel (Syringe pump addition) also maintains a low concentration of the reactant, thereby promoting intramolecular cyclization.
-
Choice of Solvent and Temperature: The selection of an appropriate solvent and reaction temperature can significantly influence the reaction pathway. A non-polar, high-boiling solvent is often used to facilitate the removal of water or alcohol formed during the cyclization.
-
Inert Atmosphere: To prevent oxidation of the hydrazine group, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the recommended purification methods for this compound?
Purification of this compound from the reaction mixture typically involves a combination of techniques:
-
Extraction: An initial workup with an appropriate solvent can help to remove some impurities.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from side-products and unreacted starting material. A gradient elution with a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate) is commonly used.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step to obtain high-purity material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete conversion of the precursor to 5-hydrazinopentanoic acid. 2. Reaction temperature is too low. 3. Ineffective catalyst or reaction conditions for cyclization. | 1. Confirm the identity and purity of your starting material using techniques like NMR or Mass Spectrometry. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Experiment with different activating agents or catalysts for the lactamization. |
| Presence of a High Molecular Weight, Insoluble Material | Formation of linear polyamides due to intermolecular condensation. | 1. Employ high-dilution conditions for the cyclization reaction. 2. Use a syringe pump for the slow addition of the starting material to the reaction mixture. |
| Major Impurity with a Mass of [2M-2H₂O] Detected | Formation of a cyclic dimer. | 1. Similar to polyamide formation, use high-dilution and slow addition techniques to favor the intramolecular reaction. |
| Product is Contaminated with Starting Material | Incomplete cyclization. | 1. Increase the reaction time. 2. Increase the reaction temperature. 3. Ensure the efficient removal of water or alcohol formed during the reaction (e.g., using a Dean-Stark apparatus). |
| Product Mixture is Colored (Yellow/Brown) | Oxidation of the hydrazine moiety. | 1. Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon). 2. Use degassed solvents. |
Experimental Protocols
Hypothetical Synthesis of this compound from L-Ornithine Hydrochloride
This protocol is a representative, hypothetical procedure based on common organic synthesis principles for lactam formation.
Step 1: Synthesis of 5-Hydrazinopentanoic Acid Ester
-
To a solution of L-ornithine hydrochloride in ethanol, add a suitable base (e.g., sodium ethoxide) to neutralize the hydrochloride.
-
React the free amino acid with a diazotizing agent (e.g., sodium nitrite in acidic solution) to convert the alpha-amino group to a diazonium salt, which is then reduced in situ with a reducing agent like stannous chloride to form the hydrazine.
-
The carboxylic acid is esterified under standard conditions (e.g., using thionyl chloride in ethanol).
-
Purify the resulting 5-hydrazinopentanoic acid ester by column chromatography.
Step 2: Intramolecular Cyclization to this compound
-
Set up a reaction vessel with a high-boiling point solvent (e.g., toluene or xylene) and a catalytic amount of a weak acid or base, if required.
-
Heat the solvent to reflux.
-
Slowly add a solution of the 5-hydrazinopentanoic acid ester in the same solvent to the refluxing mixture over several hours using a syringe pump.
-
After the addition is complete, continue to reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
Stability issues of 1-Aminopiperidin-2-one in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Aminopiperidin-2-one in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound, a cyclic lactam with an N-amino group, can be influenced by several factors. These include:
-
pH: The amide bond in the piperidin-2-one ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.
-
Temperature: Higher temperatures generally accelerate the rate of degradation reactions. For optimal stability, it is recommended to store solutions at low temperatures.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis. Aprotic solvents are generally preferred for long-term storage of stock solutions.
-
Presence of Oxidizing Agents: The N-amino group is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
-
Light Exposure: While specific data for this compound is limited, compounds with similar functional groups can be sensitive to light. It is good practice to protect solutions from light.
Q2: What are the likely degradation pathways for this compound in aqueous solutions?
Based on its chemical structure, the most probable degradation pathway in aqueous media is the hydrolysis of the endocyclic amide (lactam) bond. This would lead to the opening of the piperidinone ring to form 5-aminopentanoic acid hydrazine.
Figure 1. Potential hydrolytic degradation pathway of this compound.
Q3: What are the recommended storage conditions for stock solutions of this compound?
For related compounds like 3-Aminopiperidin-2-one, stock solutions are typically stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] It is advisable to follow similar storage conditions for this compound. To minimize degradation, consider the following:
-
Solvent: Prepare stock solutions in a high-quality aprotic solvent such as anhydrous DMSO or ethanol.
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Q4: Can I prepare aqueous working solutions in advance?
Given the potential for hydrolysis, it is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[1] If a buffer is used, it is crucial to assess the stability of this compound in that specific buffer system at the intended experimental temperature.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound in your experimental setup.
Figure 2. Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
The emergence of new peaks in analytical methods like HPLC or LC-MS often indicates the formation of degradation products.
-
Troubleshooting Steps:
-
Characterize New Peaks: If using LC-MS, determine the mass-to-charge ratio (m/z) of the new peaks. Hydrolysis would result in a product with a mass increase of 18 Da (corresponding to the addition of a water molecule).
-
Conduct a Forced Degradation Study: Intentionally expose a sample of this compound to harsh conditions (e.g., acidic, basic, oxidative) to generate degradation products. Compare the chromatograms from the forced degradation study with your experimental samples to see if the unknown peaks match.
-
Re-evaluate Solution Preparation: Ensure that all solvents and reagents used for solution preparation are of high purity and free from contaminants that could accelerate degradation.
-
Quantitative Stability Data
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 25°C
| pH | Buffer System | Estimated Half-life (t½) | Primary Degradation Pathway |
| 2.0 | Glycine-HCl | < 24 hours | Acid-catalyzed hydrolysis |
| 5.0 | Acetate | 2-4 days | Hydrolysis |
| 7.4 | Phosphate | 5-7 days | Hydrolysis |
| 9.0 | Borate | < 48 hours | Base-catalyzed hydrolysis |
Note: This data is illustrative and should be confirmed experimentally.
Table 2: Recommended Storage Conditions and Expected Stability
| Condition | Solvent | Temperature | Expected Stability of Stock |
| Short-term | Anhydrous DMSO | -20°C | Up to 1 month |
| Long-term | Anhydrous DMSO | -80°C | Up to 6 months |
| Working Solution | Aqueous Buffer (pH 7.4) | 4°C | < 24 hours |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol describes a general method to monitor the degradation of this compound over time.
Figure 3. Experimental workflow for a stability study using HPLC-UV.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare the desired aqueous buffer solutions (e.g., pH 2, 5, 7.4, 9).
-
Initiate the experiment by diluting the stock solution into each buffer to a final concentration of 100 µg/mL. This is your t=0 sample.
-
-
Incubation:
-
Store the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Inject each sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the t=0 sample.
-
Plot the natural logarithm of the percentage remaining against time. The degradation rate constant (k) can be determined from the slope of the line.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Protocol 2: LC-MS for Identification of Degradation Products
This protocol is for identifying the potential products of degradation.
-
Sample Preparation:
-
Use samples from the stability study (Protocol 1), particularly those showing significant degradation.
-
-
LC-MS Analysis:
-
Use an LC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for accurate mass measurements).
-
Employ the same chromatographic conditions as in the HPLC-UV method.
-
Set the mass spectrometer to acquire data in both positive and negative ion modes.
-
Perform MS/MS fragmentation on the parent ion of this compound (m/z = 115.08 in positive mode) and any new peaks that appear in the chromatogram.
-
-
Data Interpretation:
-
Determine the accurate mass of the degradation products. For example, the hydrolyzed product would have an expected m/z of 133.09.
-
Analyze the fragmentation patterns to elucidate the structure of the degradation products.
-
References
Technical Support Center: N-Amino Lactam Decomposition Pathways
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with N-amino lactams. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and analysis of these unique compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of N-amino lactams?
A1: The stability of N-amino lactams is primarily influenced by the inherent ring strain of the lactam ring and the reactivity of the N-amino (hydrazine) moiety. Like other lactams, smaller rings (e.g., β-lactams) are more susceptible to nucleophilic attack and hydrolysis due to significant ring strain. The N-amino group introduces additional instability through its nucleophilicity and susceptibility to oxidation. Factors such as pH, temperature, light exposure, and the presence of metal ions can significantly impact the rate and pathway of decomposition.[1][2]
Q2: What are the expected major decomposition pathways for N-amino lactams?
A2: N-amino lactams can undergo several decomposition pathways:
-
Hydrolysis: The lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding amino acid hydrazide.[3][4][5] The rate of hydrolysis is generally higher for more strained lactam rings.
-
Oxidation: The N-amino group is prone to oxidation, which can lead to the formation of various products, including the corresponding lactam (deamination), diimide intermediates, and further degradation products. The specific outcome depends on the oxidizing agent and reaction conditions.
-
Thermal Decomposition: At elevated temperatures, N-amino lactams can undergo decomposition. While specific pathways are not well-documented, potential reactions include ring fragmentation, decarboxylation, and reactions involving the N-amino group.[6][7][8]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition. Photolytic cleavage of the N-N bond or reactions involving the lactam ring are possible pathways.[9][10][11]
Q3: How can I minimize the decomposition of my N-amino lactam samples during storage?
A3: To minimize decomposition, N-amino lactams should be stored under inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at low temperatures (e.g., -20°C or -80°C).[12][13] It is also advisable to use anhydrous solvents and reagents to prevent hydrolysis. For sensitive compounds, storage as a salt (e.g., hydrochloride) may improve stability.
Q4: What are some common impurities I might encounter in my N-amino lactam synthesis?
A4: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:
-
The corresponding lactam (resulting from deamination of the N-amino group).
-
The ring-opened amino acid hydrazide (from hydrolysis).
-
Unreacted starting materials or coupling reagents.
-
Polymers or oligomers, especially if the lactam is prone to ring-opening polymerization.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with N-amino lactams.
| Problem | Possible Causes | Troubleshooting Steps |
| Low yield of N-amino lactam in synthesis | Incomplete reaction. | - Optimize reaction time, temperature, and stoichiometry of reagents.- Ensure the use of efficient coupling or cyclization reagents. |
| Decomposition of the product during reaction or workup. | - Work at lower temperatures.- Use a buffered system to control pH.- Minimize exposure to air and light.[9][10][11]- Employ rapid purification techniques (e.g., flash chromatography). | |
| Presence of unexpected byproducts in NMR/LC-MS | Hydrolysis of the lactam ring. | - Use anhydrous solvents and reagents.- Perform reactions under an inert atmosphere.- Neutralize any acidic or basic conditions during workup.[3][4] |
| Oxidation of the N-amino group. | - Degas solvents to remove dissolved oxygen.- Use antioxidants if compatible with the reaction.- Avoid exposure to strong oxidizing agents. | |
| Compound degrades upon storage | Exposure to air, moisture, light, or elevated temperature. | - Store under an inert atmosphere in a sealed, amber vial at low temperature.[12][13]- Consider storing as a more stable salt form. |
| Inconsistent results in biological assays | Degradation of the N-amino lactam in the assay medium. | - Assess the stability of the compound in the assay buffer and conditions (pH, temperature) over the time course of the experiment.[1]- Prepare fresh solutions of the compound for each experiment. |
Data Presentation
Table 1: General Stability of β-Lactam Antibiotics Under Various Storage Conditions
This table provides a general overview of the stability of β-lactam antibiotics, which can serve as a baseline for understanding the potential stability of N-amino-β-lactams. Note that the N-amino group may confer different stability profiles.
| Condition | Temperature | Duration | General Stability of β-Lactams | Reference |
| Room Temperature | 20-25°C | 24 hours | Some are stable, but many show significant degradation. | [12][13] |
| Refrigerated | 4-8°C | 24-72 hours | Stability is generally improved compared to room temperature. | [12][13] |
| Frozen | -20°C | Weeks to months | Good for short to medium-term storage. | [12][13] |
| Ultra-low | -80°C | Months to a year | Recommended for long-term storage of sensitive compounds. | [12][13] |
Experimental Protocols
Protocol 1: General Method for Monitoring N-Amino Lactam Decomposition by HPLC
This protocol outlines a general method for assessing the stability of an N-amino lactam under specific conditions.
-
Solution Preparation: Prepare a stock solution of the N-amino lactam of known concentration in a suitable solvent (e.g., acetonitrile, water, or buffer).
-
Incubation: Aliquot the stock solution into several vials. Expose the vials to the desired conditions (e.g., different pH values, temperatures, or light sources). Include a control sample stored at -80°C in the dark.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), quench the reaction in one of the vials, if necessary (e.g., by adding an equal volume of cold acetonitrile or neutralizing the pH).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Data Analysis: Quantify the peak area of the N-amino lactam at each time point relative to the t=0 sample to determine the percentage of compound remaining. Identify any new peaks that appear as potential degradation products.
Visualizations
Decomposition Pathways of N-Amino Lactams
Caption: Potential decomposition pathways for N-amino lactams.
Experimental Workflow for Stability Analysis
Caption: Workflow for assessing the stability of N-amino lactams.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low yields in N-amino lactam synthesis.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 3. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomerically pure trans-beta-lactams from alpha-amino acids via compact fluorescent light (CFL) continuous-flow photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomerically Pure trans-β-Lactams from α-Amino Acids via Compact Fluorescent Light (CFL) Continuous Flow Photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Photochemical Approach in the Synthesis of β-Lactams | Alumni [alumni.du.edu]
- 12. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid over-alkylation in 1-Aminopiperidin-2-one reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of 1-aminopiperidin-2-one. Our goal is to help you overcome common challenges, with a specific focus on preventing over-alkylation and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when alkylating this compound?
The main challenge in the N-alkylation of this compound is controlling regioselectivity and the degree of alkylation. The molecule has two nitrogen atoms with different nucleophilicities: the exocyclic primary amino group (N1-amino) and the endocyclic amide nitrogen. The primary amino group is generally more nucleophilic and prone to over-alkylation, leading to a mixture of mono- and di-alkylated products. Additionally, side reactions such as acylation can occur if the reaction is not properly controlled.[1]
Q2: How can I selectively achieve mono-alkylation on the exocyclic primary amine?
Selective mono-alkylation is achievable by carefully controlling reaction conditions.[2][3] Key strategies include:
-
Stoichiometry: Using a slight excess of the amine starting material relative to the alkylating agent can favor mono-alkylation.
-
Slow Addition: Adding the alkylating agent slowly, for instance with a syringe pump, maintains a low concentration of the electrophile and reduces the likelihood of a second alkylation event.[4]
-
Protecting Groups: Employing a protecting group on the primary amine allows for subsequent alkylation at a different position or controlled mono-alkylation followed by deprotection.[1][5][6][7][8][9]
-
"Self-Limiting" Alkylation Strategies: Certain methodologies, such as those involving transient, highly nucleophilic intermediates, can inherently favor mono-alkylation.[10][11]
Q3: What are the best bases and solvents for this reaction?
The choice of base and solvent is critical and can significantly influence the reaction's outcome.
-
Bases: Weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions. Stronger bases like sodium hydride (NaH) can be used, but may increase the risk of over-alkylation and require careful temperature control.[4][12] N,N-Diisopropylethylamine (DIPEA) is another common choice, particularly when dealing with sensitive substrates.[4]
-
Solvents: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction. The choice of solvent can also affect the regioselectivity.[1]
Q4: Can protecting groups be used to prevent over-alkylation?
Yes, using protecting groups is a highly effective strategy.[1][7] For the primary amino group of this compound, common amine protecting groups can be employed:
-
tert-Butoxycarbonyl (Boc): This group is stable under many reaction conditions and can be removed with acid (e.g., trifluoroacetic acid).[6][7][9]
-
Benzyloxycarbonyl (Z or Cbz): Removable by catalytic hydrogenation, this protecting group is also widely used.[6]
-
o-Nitrobenzenesulfonyl (o-NBS): This group can be used to temporarily protect the primary amine, allowing for mono-alkylation, and is then removed under mild conditions.
The general workflow involves protecting the primary amine, performing the desired reaction, and then deprotecting to reveal the mono-alkylated product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Inactive alkylating agent. 2. Insufficiently strong base. 3. Low reaction temperature or short reaction time. 4. Poor solubility of reactants. | 1. Check the purity and reactivity of the alkylating halide/agent. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaH), but monitor for over-alkylation.[12] 3. Increase the reaction temperature or extend the reaction time, monitoring progress by TLC or LC-MS. 4. Try a different aprotic polar solvent like DMF or DMSO. |
| Formation of di-alkylated product (Over-alkylation) | 1. Excess of alkylating agent. 2. Reaction temperature is too high. 3. Use of a very strong base. 4. Rapid addition of the alkylating agent. | 1. Use a 1:1 or slightly less than 1:1 molar ratio of alkylating agent to this compound. 2. Lower the reaction temperature.[1] 3. Use a milder base such as K₂CO₃ or DIPEA.[4] 4. Add the alkylating agent dropwise or via a syringe pump over several hours.[4] |
| Multiple spots on TLC/LC-MS, indicating side products | 1. Reaction temperature is too high, leading to decomposition. 2. The chosen base is reacting with the starting material or product. 3. Over-activation of the alkylating agent.[13] 4. Presence of moisture or other impurities. | 1. Run the reaction at a lower temperature. 2. Select a non-nucleophilic base. 3. If applicable, reduce the amount of any activating agents. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Alkylation at the endocyclic amide nitrogen | 1. The primary amine is protonated or sterically hindered. 2. Use of a very strong base that deprotonates the amide. | 1. Ensure the reaction medium is basic enough to deprotonate the primary amine's conjugate acid. Consider using a protecting group strategy for unambiguous regioselectivity. 2. Use a weaker base that will selectively deprotonate the more acidic N-H of the primary amine. |
Experimental Protocols
Protocol 1: Controlled Mono-alkylation using Potassium Carbonate
This protocol is designed to favor the mono-alkylation of this compound.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 equiv.) and potassium carbonate (1.5 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask to achieve a concentration of 0.1 M with respect to the starting amine.
-
Reaction Setup: Stir the suspension at room temperature under a nitrogen atmosphere.
-
Alkylating Agent Addition: Dissolve the alkylating agent (e.g., an alkyl bromide or iodide, 0.95 equiv.) in anhydrous MeCN and add it to the dropping funnel. Add the solution to the reaction mixture dropwise over a period of 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated product.
Protocol 2: Mono-alkylation via a Boc-Protected Intermediate
This protocol ensures selective mono-alkylation by using a protecting group.
-
Protection Step:
-
Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and triethylamine (1.2 equiv.).
-
Stir at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the Boc-protected intermediate.
-
-
Alkylation Step:
-
Dissolve the Boc-protected intermediate (1.0 equiv.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stir for 30 minutes at 0 °C.
-
Add the alkylating agent (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Deprotection Step:
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Concentrate the organic extracts and dissolve the residue in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir for 1-2 hours at room temperature.
-
Remove the solvent and TFA under reduced pressure.
-
Purify the resulting product by an appropriate method (e.g., chromatography or recrystallization).
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-alkylation
| Entry | Base (equiv.) | Alkylating Agent (equiv.) | Solvent | Temp (°C) | Time (h) | Mono-alkylated Yield (%) | Di-alkylated Yield (%) |
| 1 | K₂CO₃ (1.5) | 1.1 | MeCN | RT | 12 | 65 | 5 |
| 2 | K₂CO₃ (1.5) | 0.95 | MeCN | RT | 12 | 75 | <2 |
| 3 | NaH (1.2) | 1.1 | THF | 0 to RT | 4 | 52 | 20 |
| 4 | NaH (2.0) | 1.2 | THF | 0 to RT | 4 | 45 | 35 |
| 5 | DIPEA (2.0) | 1.0 | DMF | 50 | 8 | 70 | 3 |
Note: The data presented in this table are illustrative and may vary based on the specific substrate and alkylating agent used.
Visualizations
Caption: Experimental workflows for controlling mono-alkylation.
Caption: Reaction pathway showing desired vs. undesired over-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Refinement of analytical methods for 1-Aminopiperidin-2-one quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of 1-Aminopiperidin-2-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?
A1: The main challenges in quantifying this compound stem from its chemical structure. The molecule lacks a strong chromophore, making direct UV detection by High-Performance Liquid Chromatography (HPLC) difficult at low concentrations. Additionally, its polarity can lead to poor retention on standard reversed-phase columns. Derivatization is often necessary to improve detection and retention. Stability can also be a concern, requiring careful sample handling and storage.
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, typically requiring pre-column derivatization to enhance sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) , which also necessitates derivatization to increase the volatility of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method that may not require derivatization, depending on the instrument's sensitivity and the required limits of quantification.
Q3: What are the recommended storage conditions for samples containing this compound?
A3: To ensure the stability of this compound in analytical samples, it is recommended to store them at low temperatures, ideally at -20°C or below, to minimize degradation.[1][2] Samples should be stored in tightly sealed containers to prevent exposure to moisture and light. For short-term storage (up to 24 hours), refrigeration at 2-8°C may be acceptable, but long-term stability should be assessed under these conditions.[3][4]
Q4: Is derivatization necessary for the analysis of this compound?
A4: For HPLC with UV or fluorescence detection and for GC-MS, derivatization is highly recommended.[5][6] this compound lacks a native chromophore or fluorophore, leading to poor sensitivity with these detection methods. Derivatization introduces a chemical moiety that allows for sensitive detection. For LC-MS/MS, derivatization may not be strictly necessary if the required sensitivity can be achieved through the inherent selectivity of the mass spectrometer. However, derivatization can still be beneficial in improving chromatographic peak shape and retention.
Troubleshooting Guides
HPLC-UV/Fluorescence Analysis
Issue 1: No or very low signal/peak for this compound.
-
Root Cause: Inefficient or failed derivatization. Since this compound lacks a strong chromophore, derivatization is crucial for UV or fluorescence detection.[5]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure derivatization reagents (e.g., o-phthalaldehyde, benzaldehyde) are fresh and have been stored correctly.
-
Optimize Reaction Conditions: Check the pH, temperature, and reaction time of the derivatization step. These parameters are critical for reaction completion.
-
Matrix Effects: The sample matrix can interfere with the derivatization reaction. Perform a spike and recovery experiment in the sample matrix to assess for suppression or enhancement of the reaction.[7]
-
Wavelength Selection: Confirm that the detector is set to the maximum absorbance or emission wavelength of the derivatized product.
-
Issue 2: Poor peak shape (tailing or fronting).
-
Root Cause: Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.[8]
-
Column Choice: Use a column with end-capping to minimize silanol interactions, which are a common cause of peak tailing for basic compounds.
-
Sample Concentration: Dilute the sample to check for column overload. Overloading can lead to peak fronting.[9]
-
Guard Column: A contaminated guard column can cause peak shape issues. Replace the guard column to see if the problem is resolved.[10]
-
GC-MS Analysis
Issue 1: Broad or tailing peaks.
-
Root Cause: Incomplete derivatization, active sites in the GC system, or non-volatile residues in the sample.
-
Troubleshooting Steps:
-
Derivatization Check: Ensure the derivatization reaction (e.g., with acetone to form the azine) has gone to completion. Excess water in the sample can inhibit the reaction.
-
Inlet Maintenance: The GC inlet liner can have active sites that interact with the analyte. Use a deactivated liner and replace it regularly.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a stable baseline and good peak shape.
-
Sample Cleanup: Implement a sample cleanup step (e.g., solid-phase extraction) to remove non-volatile matrix components that can interfere with the analysis.
-
LC-MS/MS Analysis
Issue 1: Low sensitivity or inconsistent signal.
-
Root Cause: Ion suppression from the sample matrix, poor ionization efficiency, or suboptimal MS/MS parameters.
-
Troubleshooting Steps:
-
Matrix Effect Evaluation: Infuse the analyte post-column while injecting a blank matrix extract to observe any drop in signal, which indicates ion suppression.
-
Sample Preparation: Improve sample cleanup to remove interfering matrix components. Diluting the sample can also mitigate ion suppression.
-
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., adding a small amount of formic acid or ammonium formate) can improve ionization efficiency.
-
MS Parameter Tuning: Optimize the MS/MS parameters (e.g., collision energy, precursor/product ion selection) by infusing a standard solution of the analyte.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of this compound using different analytical methods. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV/Fluorescence with Pre-column Derivatization
| Parameter | HPLC-UV (Benzaldehyde Deriv.) | HPLC-Fluorescence (OPA Deriv.) |
| Linearity (r²) | >0.995 | >0.998 |
| LOD | ~100 ng/mL | ~5 ng/mL |
| LOQ | ~300 ng/mL | ~15 ng/mL |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (% Recovery) | 90-110% | 95-105% |
Table 2: GC-MS with Derivatization
| Parameter | GC-MS (Acetone Deriv.) |
| Linearity (r²) | >0.99 |
| LOD | ~10 ng/mL |
| LOQ | ~30 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Table 3: LC-MS/MS
| Parameter | LC-MS/MS (without Deriv.) |
| Linearity (r²) | >0.999 |
| LOD | ~0.1 ng/mL |
| LOQ | ~0.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Experimental Protocols
Protocol 1: HPLC-Fluorescence Quantification with OPA Derivatization
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Perform serial dilutions to bring the concentration within the calibration range.
2. Derivatization Procedure: [11]
-
To 100 µL of the sample solution, add 100 µL of o-phthalaldehyde (OPA) reagent (prepared in borate buffer with 2-mercaptoethanol).
-
Vortex for 30 seconds and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject the derivatized sample into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
Protocol 2: GC-MS Quantification with Acetone Derivatization
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent.
-
Ensure the sample is free of water, as it can interfere with the derivatization.
2. Derivatization Procedure:
-
To 1 mL of the sample solution, add 100 µL of acetone.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Heat the mixture at 60°C for 30 minutes to form the acetone azine derivative.
-
Extract the derivative with a non-polar solvent (e.g., hexane).
3. GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 50-300 or in Selected Ion Monitoring (SIM) mode for higher sensitivity.
Protocol 3: LC-MS/MS Quantification
1. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm filter before injection.
2. LC-MS/MS Conditions:
-
Column: C18 or HILIC column depending on retention needs.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve good peak shape and separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be [M+H]+ for this compound, and product ions would be determined by infusion experiments.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.
References
- 1. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. diva-portal.org [diva-portal.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling guidelines for cyclic hydrazide compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of cyclic hydrazide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid cyclic hydrazide compounds?
A1: As a best practice, solid cyclic hydrazide compounds should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Exposure to moisture, oxygen, and light can lead to degradation. For long-term storage, refrigeration or freezing (-20°C) is recommended, and storing under an inert atmosphere such as nitrogen or argon can further extend the shelf life.[1][2] Before opening a container that has been refrigerated, it is crucial to allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.[2]
Q2: How should I store solutions of cyclic hydrazide compounds?
A2: Solutions of cyclic hydrazides are generally less stable than the solid compounds. The stability of these solutions is highly dependent on the solvent and pH. For instance, some hydrazide-based glycoconjugates show increased stability as the pH approaches neutrality.[3] It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at a low temperature (2-8°C or -20°C) in a tightly capped vial, protected from light. For solutions in solvents like DMSO, which are hygroscopic, it is critical to minimize exposure to air to prevent water absorption that can lead to compound degradation or precipitation upon freezing.[1]
Q3: Are there any specific chemical incompatibilities I should be aware of?
A3: Yes. Hydrazide compounds are chemically similar to hydrazine and are incompatible with strong oxidizing agents, strong acids, and metal oxides.[4][5] Contact with these substances can lead to vigorous and potentially hazardous reactions.[5] Always consult the Safety Data Sheet (SDS) for the specific compound and any reagents you are using in your experiments.
Q4: My cyclic hydrazide compound is difficult to dissolve. What can I do?
A4: Solubility issues can often be addressed by trying a range of solvents, including polar aprotic solvents like DMSO, DMF, and acetonitrile, or polar protic solvents like ethanol and methanol. Gentle heating or sonication can also aid dissolution. If the compound is still poorly soluble, and if it has basic functional groups, converting it to a salt (e.g., a hydrochloride salt) can significantly improve aqueous solubility. The use of co-solvents can also be an effective strategy.
Troubleshooting Guides
Guide 1: Unexpected Experimental Results or Reaction Failure
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Degradation of the cyclic hydrazide: The compound may have degraded during storage or under the reaction conditions. | 1. Verify Compound Integrity: Analyze the starting material using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) to check for purity and signs of degradation. 2. Optimize Reaction Conditions: If the compound is degrading during the reaction, consider lowering the reaction temperature, shortening the reaction time, or performing the reaction under an inert atmosphere. |
| Incomplete reaction: The reaction may not have gone to completion. | 1. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over time to determine the optimal reaction duration. 2. Increase Reagent Equivalents: A slight excess of one of the reactants may be necessary to drive the reaction to completion. | |
| Formation of multiple unexpected byproducts | Side reactions: The cyclic hydrazide may be participating in unintended side reactions. | 1. Review Reaction Mechanism: Consider potential side reactions based on the functional groups present in your cyclic hydrazide and other reagents. 2. Purify Starting Materials: Ensure all starting materials and solvents are pure and free of contaminants that could catalyze side reactions. |
Guide 2: Investigating Compound Degradation
| Symptom | Possible Degradation Pathway | Detection and Prevention |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Hydrolysis: The hydrazide bond can be susceptible to cleavage by water, especially under acidic or basic conditions, leading to the formation of a carboxylic acid and a hydrazine derivative. | Detection: Monitor for the appearance of a peak corresponding to the mass of the hydrolyzed product by LC-MS. Prevention: Store the compound in a desiccated environment. Use anhydrous solvents for reactions and solutions. Buffer solutions to a pH where the compound is most stable. |
| Discoloration of the solid compound or solution | Oxidation: The hydrazide functional group can be oxidized, particularly in the presence of air or oxidizing agents. This can lead to the formation of various byproducts. | Detection: Changes in color can be an indicator. Spectroscopic methods like UV-Vis may show changes in the absorption spectrum. Prevention: Store the compound under an inert atmosphere (nitrogen or argon). Avoid contact with incompatible materials, including certain metals that can catalyze oxidation.[6] |
| Changes in solubility or physical appearance | Isomerization or rearrangement: Some cyclic hydrazides may be susceptible to structural changes, especially when exposed to light or heat. | Detection: Use NMR spectroscopy to check for structural changes. Prevention: Store the compound protected from light and at the recommended temperature. |
Data Summary
The stability of cyclic hydrazide compounds can vary significantly based on their specific structure and the storage conditions. Below are some examples of stability data for related compounds.
Table 1: Stability of Fmoc-Hydrazine Resin Under Various Storage Conditions
| Storage Condition | Duration | Loading Retention |
| -10°C, sealed under N₂ | 30 days | >99% |
| -10°C, sealed in air | 30 days | >99% |
| Room Temperature, open to air | 30 days | >99% |
This data is for a specific resin-bound hydrazide and may not be representative of all cyclic hydrazides.
Table 2: pH-Dependent Stability of Hydrazide-Based Glycoconjugates in Aqueous Solution at 37°C [3]
| pH | Half-life |
| 4.0 | 3 hours - 10 days |
| 5.0 | 1 day - 100 days |
| 6.0 | 10 days - 300 days |
The wide range in half-life reflects the stability of different glycoconjugates under the same pH.[3]
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of a Cyclic Hydrazide Compound
This protocol provides a general framework for evaluating the stability of a cyclic hydrazide under various conditions. It is based on ICH guidelines for stability testing.[7][8]
-
Sample Preparation:
-
Prepare multiple, identical samples of the cyclic hydrazide in the solid state, each in a separate, appropriate container (e.g., amber glass vials).
-
If solution stability is to be tested, prepare a stock solution in a relevant solvent and aliquot it into separate vials.
-
-
Storage Conditions:
-
Store the samples under a range of conditions to assess the impact of temperature, humidity, and light. Recommended conditions to test include:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
Photostability: Store a sample in a photostability chamber with a controlled light source. Include a control sample wrapped in aluminum foil to exclude light.
-
-
-
Time Points for Analysis:
-
Establish a schedule for pulling samples for analysis. For a long-term study, typical time points might be 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points could be 0, 1, 2, 3, and 6 months.
-
-
Analytical Method:
-
Use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The method should be able to separate the intact compound from any potential degradation products.
-
-
Data Analysis:
-
At each time point, analyze the samples for purity and the appearance of any new peaks.
-
Quantify the amount of the parent compound remaining.
-
Calculate the rate of degradation and estimate the shelf-life under each storage condition.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: A decision tree to guide the appropriate storage of cyclic hydrazides.
References
Validation & Comparative
A Comparative Guide to the X-ray Crystal Structure Determination of 1-Aminopiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental workflow for determining the X-ray crystal structure of 1-aminopiperidin-2-one. It offers a comparative analysis with structurally related compounds, presenting key crystallographic data to aid researchers in structural biology and drug discovery. Understanding the precise three-dimensional arrangement of atoms is crucial for elucidating molecular interactions and guiding the design of novel therapeutic agents.
Experimental Protocols
The determination of a small molecule's crystal structure is a systematic process involving synthesis, crystallization, and X-ray diffraction analysis.[1][2][3][4]
1.1. Synthesis of this compound
While various synthetic routes exist for related piperidine derivatives, a common approach involves the cyclization of appropriate precursors. For this compound, a potential synthesis could be adapted from established methods for N-substituted piperidones.
-
Materials: 5-bromovaleryl chloride, hydrazine, triethylamine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 5-bromovaleryl chloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of excess hydrazine hydrate in DCM to the cooled mixture with constant stirring.
-
After the initial reaction, add triethylamine to act as a base and promote intramolecular cyclization.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a liquid-liquid extraction with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound using column chromatography or recrystallization.
-
1.2. Crystallization
Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical and often challenging step.[5][6] Several methods can be employed:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to near saturation.[5][7] Loosely cover the container to allow the solvent to evaporate slowly over several days or weeks at a constant temperature.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized glass slide. Invert the slide over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The system is sealed, and slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to allow crystals to form as the solubility decreases.
1.3. X-ray Diffraction Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a copper (Cu Kα, λ = 1.54056 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS) is used.[8]
-
Procedure:
-
The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and a series of diffraction patterns are collected at different orientations.[4]
-
The intensities and positions of the diffracted spots are recorded by the detector.
-
The collected data frames are processed to integrate the reflection intensities and apply corrections for factors like absorption and crystal decay.
-
Data Analysis and Structure Solution Workflow
The collected diffraction data is used to solve and refine the molecular structure. This multi-step computational process is outlined below.
Caption: Workflow for X-ray Crystal Structure Determination.
Comparative Structural Analysis
As the crystal structure for this compound is not publicly available, we present hypothetical data based on typical values for small organic molecules. This is compared with published data for a structurally related piperidin-4-one derivative to provide context for researchers.
Table 1: Comparative Crystallographic Data
| Parameter | This compound (Hypothetical) | 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one[5] |
| Chemical Formula | C₅H₁₀N₂O | C₂₇H₃₃NO₈ |
| Formula Weight | 114.15 | 500.55 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | ~ 8.5 | 10.045(3) |
| b (Å) | ~ 6.0 | 17.581(6) |
| c (Å) | ~ 11.0 | 29.172(9) |
| α (°) | 90 | 90 |
| β (°) | ~ 105 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | ~ 540 | 5150(3) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | ~ 1.40 | 1.290 |
| R-factor (R1) | < 0.05 | 0.057 |
| Goodness-of-fit (S) | ~ 1.0 | 1.02 |
Structural Insights and Comparison:
-
Ring Conformation: The piperidine ring in substituted piperidin-4-ones can adopt various conformations, including chair, boat, or twist-boat forms, depending on the nature and orientation of its substituents.[5][6] For the comparator compound, a twist-boat conformation is reported.[5] The simpler this compound would likely adopt a conformation that minimizes steric hindrance, possibly a distorted chair or envelope, influenced by the planar amide group and the N-amino substituent.
-
Hydrogen Bonding: The N-H groups of the amino substituent and the amide, along with the carbonyl oxygen, make this compound a prime candidate for forming intermolecular hydrogen bonds. These interactions are expected to play a significant role in the crystal packing, potentially forming dimers or extended networks in the solid state. This contrasts with the comparator molecule, where bulky substituents dominate the packing arrangement.
-
Crystal Packing: The overall arrangement of molecules in the crystal lattice is dictated by a combination of steric effects (shape) and intermolecular forces (like hydrogen bonding and van der Waals interactions). The extensive hydrogen bonding potential of this compound would likely lead to a more densely packed structure compared to derivatives with bulky, non-polar substituents.
References
- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. rigaku.com [rigaku.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.iucr.org [journals.iucr.org]
Unambiguous Structural Confirmation of 1-Aminopiperidin-2-one via 2D NMR Spectroscopy: A Comparative Guide
For Immediate Release – In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive overview of the confirmation of the molecular structure of 1-aminopiperidin-2-one using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques to offer researchers a practical guide for their own structural confirmation workflows.
Structural Elucidation by 2D NMR
Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide a powerful and definitive method for establishing the connectivity of atoms within a molecule. For a molecule such as this compound, these experiments allow for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the precise arrangement of its cyclic lactam structure and the position of the amino group.
Data Presentation: NMR Assignments
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These assignments are corroborated by the 2D NMR correlations discussed below.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Key 2D Correlations (COSY, HSQC, HMBC) |
| 2 | ~172.5 | - | - | HMBC to H3, H6 |
| 3 | ~32.0 | ~2.35 | t | COSY with H4; HSQC to C3; HMBC to C2, C4, C5 |
| 4 | ~22.5 | ~1.85 | m | COSY with H3, H5; HSQC to C4; HMBC to C3, C5, C6 |
| 5 | ~27.0 | ~1.80 | m | COSY with H4, H6; HSQC to C5; HMBC to C3, C4, C6 |
| 6 | ~49.0 | ~3.30 | t | COSY with H5; HSQC to C6; HMBC to C2, C4, C5 |
| NH₂ | - | ~3.50 | s (broad) | - |
Note: The chemical shift values presented are typical and may vary slightly based on solvent and experimental conditions.
Interpretation of 2D NMR Spectra
-
COSY: The ¹H-¹H COSY spectrum reveals the proton-proton coupling network within the piperidinone ring. Key correlations are expected between H3/H4, H4/H5, and H5/H6, establishing the contiguous methylene chain.
-
HSQC: The ¹H-¹³C HSQC spectrum directly correlates each proton with its attached carbon atom, enabling the straightforward assignment of the protonated carbons (C3, C4, C5, and C6).
-
HMBC: The ¹H-¹³C HMBC spectrum provides crucial long-range (2-3 bond) correlation information. For instance, correlations from the protons at position 6 (H6) to the carbonyl carbon (C2) and from the protons at position 3 (H3) to the same carbonyl carbon definitively confirm the lactam ring structure.
Experimental Workflow and Protocols
The structural confirmation of this compound using 2D NMR follows a logical workflow, from sample preparation to spectral interpretation.
Detailed Experimental Protocols
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.
-
NMR Data Acquisition: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is run with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR: A proton-decoupled experiment is performed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
COSY: A gradient-selected COSY experiment is acquired with 2048 points in the direct dimension and 256 increments in the indirect dimension.
-
HSQC: A gradient-selected, multiplicity-edited HSQC experiment is optimized for a one-bond ¹J(CH) coupling of 145 Hz.
-
HMBC: A gradient-selected HMBC experiment is optimized for long-range couplings of 8 Hz.
-
-
Data Processing: All spectra are processed using appropriate software (e.g., MestReNova, TopSpin). The 2D data is Fourier transformed, phased, and baseline corrected.
Comparison with Alternative Techniques
While 2D NMR is the gold standard for complete structural elucidation, other analytical techniques can provide complementary or preliminary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). | High sensitivity, small sample amount required. | Does not provide information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | Fast, non-destructive. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Unambiguous 3D structure. | Provides absolute structural confirmation. | Requires a suitable single crystal, which can be difficult to obtain. |
The relationship between these analytical techniques in a typical drug development workflow is illustrated below.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unparalleled level of detail for the structural confirmation of small molecules like this compound. While other techniques such as mass spectrometry and IR spectroscopy offer valuable preliminary data, only 2D NMR can definitively establish the atomic connectivity and thus the complete covalent structure in solution. This guide demonstrates a robust workflow and provides the necessary data framework for researchers to confidently apply these powerful techniques in their own drug development and chemical synthesis endeavors.
A Comparative Analysis of 1-Aminopiperidin-2-one and 3-Aminopiperidin-2-one: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical step in the design of novel therapeutics. The aminopiperidin-2-one core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide provides a comparative analysis of two key isomers: 1-Aminopiperidin-2-one and 3-Aminopiperidin-2-one, offering insights into their properties and potential applications, along with proposed experimental protocols for their direct comparison.
While both this compound and 3-Aminopiperidin-2-one share the same molecular formula (C₅H₁₀N₂O) and molecular weight (114.15 g/mol ), the positional difference of the amino group is expected to significantly influence their physicochemical properties, reactivity, and biological activity.[1][2] 3-Aminopiperidin-2-one is a known human metabolite and has been identified in various organisms.[2][3] It serves as a versatile building block in the synthesis of diverse pharmacologically active compounds. In contrast, publicly available data on the biological activities of this compound is limited, highlighting the need for direct comparative studies.
Physicochemical and Structural Properties
A fundamental comparison of the two isomers reveals key structural and predicted property differences that likely impact their biological behavior.
| Property | This compound | 3-Aminopiperidin-2-one |
| IUPAC Name | This compound | 3-aminopiperidin-2-one |
| CAS Number | 31967-09-6 | 1892-22-4 |
| Molecular Formula | C₅H₁₀N₂O | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol | 114.15 g/mol |
| Topological Polar Surface Area | 46.3 Ų | 55.1 Ų |
| Predicted LogP | -0.6 | -0.8 |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 |
Data sourced from PubChem.[1][2]
The higher topological polar surface area and greater number of hydrogen bond donors in 3-Aminopiperidin-2-one suggest it may exhibit different solubility and membrane permeability characteristics compared to the 1-amino isomer. These differences can have profound implications for their pharmacokinetic and pharmacodynamic profiles.
Synthesis and Reactivity
The synthetic routes to these isomers differ based on the position of the amino group. The synthesis of 3-aminopiperidin-2-one and its derivatives often starts from amino acids like ornithine. The reactivity of the exocyclic amino group in 3-Aminopiperidin-2-one allows for a wide range of derivatizations, which has been exploited in the development of various therapeutic agents. The N-amino group in this compound, being a hydrazine derivative, is expected to have distinct reactivity, potentially influencing its metabolic stability and interaction with biological targets.
Biological Activity and Therapeutic Potential: A Comparative Outlook
3-Aminopiperidin-2-one is a well-established scaffold in medicinal chemistry. Its derivatives have been investigated for a variety of therapeutic applications:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The 3-aminopiperidine moiety is a key component of several DPP-4 inhibitors used in the treatment of type 2 diabetes.
-
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: Novel 3-aminopiperidin-2-one derivatives have been developed as potent CGRP receptor antagonists for the potential treatment of migraine.
-
Oncology: The piperidone core is being explored for its potential in developing anticancer agents. Studies have shown that some piperidone derivatives exhibit tumor-selective cytotoxicity.
-
Enzyme Inhibition: Peptide analogues containing a 3-aminopiperidine moiety have been identified as selective noncovalent inhibitors of the bacterial cysteine protease IdeS.
The biological profile of This compound is largely unexplored. Based on its structure as a cyclic hydrazine derivative, it may exhibit unique pharmacological properties. Hydrazine derivatives are known to interact with various enzymes and receptors, suggesting that this compound could be a valuable lead for novel drug discovery programs. However, potential toxicity associated with the hydrazine moiety warrants careful evaluation.
Proposed Experimental Comparison
To provide a direct and objective comparison of the two isomers, a series of standardized in vitro assays are proposed.
Cytotoxicity Assessment
A primary evaluation of the potential therapeutic utility and safety of a compound involves assessing its cytotoxicity against both cancerous and non-cancerous cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of this compound and 3-Aminopiperidin-2-one in a suitable solvent (e.g., DMSO). Prepare serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound on each cell line.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HeLa | |
| MCF-7 | ||
| HEK293 | ||
| 3-Aminopiperidin-2-one | HeLa | |
| MCF-7 | ||
| HEK293 | ||
| Doxorubicin (Positive Control) | HeLa | |
| MCF-7 | ||
| HEK293 |
Enzyme Inhibition Screening
Given that derivatives of 3-aminopiperidin-2-one are known enzyme inhibitors, a comparative screening against a panel of relevant enzymes would be highly informative.
Experimental Protocol: General Enzyme Inhibition Assay (e.g., against a model serine protease like Trypsin)
-
Reagent Preparation: Prepare a stock solution of the enzyme (e.g., Trypsin from bovine pancreas), the substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), and the test compounds (this compound and 3-Aminopiperidin-2-one) in an appropriate buffer (e.g., Tris-HCl).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a wavelength specific for the product of the reaction (e.g., 405 nm for the release of p-nitroaniline) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC₅₀ value for each compound.
Data Presentation:
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Trypsin | |
| 3-Aminopiperidin-2-one | Trypsin | |
| Aprotinin (Positive Control) | Trypsin |
Visualizing the Research Workflow
To guide researchers in this comparative analysis, the following workflows are proposed.
Caption: Proposed experimental workflow for the comparative analysis.
Caption: Hypothetical signaling pathway for biological activity.
Conclusion
The comparative analysis of this compound and 3-Aminopiperidin-2-one presents a compelling opportunity for the discovery of novel chemical probes and therapeutic leads. While 3-Aminopiperidin-2-one has a more established role in medicinal chemistry, the largely unexplored biological landscape of this compound makes it an intriguing candidate for further investigation. The proposed experimental framework provides a robust starting point for researchers to systematically evaluate and compare these two isomers, ultimately contributing to a deeper understanding of the structure-activity relationships within the aminopiperidin-2-one class of compounds and potentially uncovering new avenues for drug development.
References
Reactivity comparison between 1-Aminopiperidin-2-one and other cyclic hydrazines
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among cyclic hydrazines is paramount for designing novel synthetic routes and developing new chemical entities. This guide provides a comparative analysis of the reactivity of 1-aminopiperidin-2-one against other classes of cyclic hydrazines, supported by analogous experimental data and detailed protocols.
While direct comparative kinetic studies on this compound are not extensively available in the current literature, a robust understanding of its reactivity can be extrapolated from the behavior of structurally related compounds, such as N-amino lactams and acyclic hydrazides. This guide will focus on nucleophilic acyl substitution reactions, a fundamental transformation for these molecules, to draw meaningful comparisons.
Factors Influencing Reactivity
The reactivity of cyclic hydrazines in reactions like acylation is primarily governed by a combination of electronic and steric factors, as well as ring strain.
-
Electronic Effects: The nucleophilicity of the exocyclic amino group is significantly influenced by the electronic nature of the cyclic structure. In this compound, the lone pair of electrons on the endocyclic nitrogen is involved in amide resonance with the carbonyl group. This resonance reduces the electron-donating capacity of the endocyclic nitrogen, which in turn can influence the nucleophilicity of the adjacent exocyclic amino group through inductive effects.
-
Steric Hindrance: The accessibility of the nucleophilic amino group to an electrophile is dictated by the conformation of the piperidinone ring and any substituents present. The six-membered ring of this compound exists in a chair-like conformation, which may present moderate steric hindrance compared to more flexible acyclic hydrazines.
-
Ring Strain: While the six-membered ring of this compound is relatively strain-free compared to smaller lactams like β-lactams, the conformational rigidity can still play a role in reactivity. In highly strained systems, such as β-lactams, the increased s-character of the C-N bond and the pyramidalization of the nitrogen atom can lead to enhanced reactivity of the lactam ring itself, though this primarily affects the endocyclic amide bond rather than the exocyclic amino group's nucleophilicity.[1]
Comparative Reactivity in Acylation Reactions
To provide a quantitative basis for comparison, we present data from a study on the acylation of an acyclic amino acid hydrazide, Benzyloxycarbonylalanine hydrazide (Z-Ala-NHNH₂), with different acylating agents.[2][3] This data serves as a model to understand how the nature of the electrophile dramatically impacts reaction rates, a principle that can be extended to the reactions of this compound and other cyclic hydrazines.
Table 1: Comparative Acylation of Z-Ala-NHNH₂
| Acylating Agent | Concentration | Time (hours) | % Acylation | Reference |
| Acetic Acid | 100% | 1 | 11 | [2] |
| Acetic Acid | 100% | 12 | 49 | [2] |
| Formic Acid | 10% | 0.5 | 25 | [2] |
This data clearly indicates that formylation is significantly faster than acetylation, highlighting the importance of the electrophile's reactivity.[2][3] It is reasonable to infer that this compound would exhibit similar trends in its acylation reactions.
Proposed Reactivity Order
Based on the principles discussed, a qualitative reactivity order for nucleophilic acylation can be proposed:
Acyclic Hydrazines > Simple Cyclic Hydrazines (e.g., N-aminopiperidine) > this compound
This proposed order is based on the anticipated decrease in the nucleophilicity of the exocyclic amino group in this compound due to the electronic effects of the adjacent lactam functionality.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Protocol 1: Determination of Acylation Rate by HPLC
This protocol is adapted from the study of hydrazide acylation and can be used to compare the reactivity of this compound with other cyclic hydrazines.[2]
Objective: To quantify the rate of acylation of a cyclic hydrazine with a given acylating agent.
Materials:
-
Cyclic hydrazine (e.g., this compound)
-
Acylating agent (e.g., acetic anhydride, formic acid)
-
Solvent (e.g., acetonitrile, water)
-
HPLC system with a C18 column
-
Quenching solution (e.g., a primary amine like butylamine in excess)
Procedure:
-
Prepare a standard solution of the cyclic hydrazine of known concentration in the chosen solvent.
-
Prepare a solution of the acylating agent of known concentration in the same solvent.
-
Initiate the reaction by mixing the two solutions at a controlled temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the quenched sample by HPLC to determine the concentration of the remaining cyclic hydrazine and the formed acylated product.
-
Plot the concentration of the reactant versus time to determine the reaction rate and rate constant.
Visualizing Reaction Mechanisms and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the general mechanism of nucleophilic acyl substitution and the logical flow for comparing reactivity.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Factors influencing cyclic hydrazine reactivity.
Conclusion
References
Comparative Biological Activity of Piperidine Derivatives: A Guide for Researchers
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules. Its conformational flexibility and the ability to be readily functionalized make it a versatile template for designing novel therapeutic agents. This guide summarizes quantitative data from various studies, details key experimental protocols, and provides visual representations of relevant concepts to aid in further research and development.
Comparative Analysis of Biological Activity
To facilitate a clear comparison, the following tables summarize the quantitative data on the anticancer, antimicrobial, and neuroprotective activities of various piperidine derivatives.
Table 1: Anticancer Activity of Piperidine Derivatives
The cytotoxic potential of several piperidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Piperidin-1-ium Salt | 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Lung) | 32.43 | [1] |
| 2-Piperidone Derivatives | Compound 7q | - | 59.11% inhibition of Aβ(1-42) self-aggregation at 20 µM | [2] |
| Highly Functionalized Piperidines | Compound Series 1-25 | U251 (Glioma) | GI50 values determined | [3] |
| Amide-enriched 2-(1H)-quinazolinone derivatives | Compounds 7i and 7j | MCF-7 (Breast) | Low micromolar range | [4] |
| 2-phenazinamine derivatives | Compound 4 | K562 (Leukemia), HepG2 (Liver) | Comparable to cisplatin | [5] |
Table 2: Antimicrobial Activity of Piperidine Derivatives
The antimicrobial efficacy of piperidine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Piperidin-4-one Derivatives | Various synthesized compounds | E. coli, B. subtilis, various fungi | Good activity compared to ampicillin and terbinafine | [6] |
| Cationic Antimicrobial Peptoid | P13#1 (Cathelicidin-like) | Various bacteria | Not specified | [7] |
| Human Peptide | SQQ30 | Gram-negative and Gram-positive bacteria, C. albicans | Good activity | [8] |
Table 3: Neuroprotective Effects of Piperidine Derivatives
The neuroprotective potential of piperidine derivatives is assessed through various in vitro and in vivo models, often measuring cell viability or reduction in infarct volume.
| Compound Class | Specific Derivative | Model | Effect | Reference |
| Piperidine Urea Derivatives | Compound A10 | SH-SY5Y cells (in vitro), MCAO rats (in vivo) | Superior protective activity, reduced cerebral infarction | [9][10] |
| Cinnamamide-Piperidine Hybrids | Compound 9d | SH-SY5Y cells (in vitro), MCAO model (in vivo) | Potent neuroprotective activity | [11] |
| Indanone/Benzofuranone and Piperidine Hybrids | Compound 4 | OGD/R-induced rat primary neuronal cells (in vitro), MCAO/R (in vivo) | Significant neuronal cell viability, reduced infarct volume | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate independent verification.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[13]
Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized inoculum density (e.g., 5 × 10^5 CFU/mL for bacteria).[13]
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.[13]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[13]
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]
Visualizing Methodologies and Concepts
To better illustrate the experimental workflows and conceptual frameworks, the following diagrams are provided.
References
- 1. nwmedj.org [nwmedj.org]
- 2. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 5. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. sophion.com [sophion.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Conformational Analysis of 1-Aminopiperidin-2-one and Non-aminated Piperidinones for Drug Development
For Immediate Release
Introduction
Piperidinone scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. Their three-dimensional structure, or conformation, plays a critical role in determining their interaction with biological targets, thereby influencing their efficacy and specificity. The introduction of an amino group at the nitrogen atom (N-amination) of the piperidinone ring, as in 1-aminopiperidin-2-one, is anticipated to significantly alter its conformational landscape compared to the parent piperidin-2-one. Understanding these conformational changes is paramount for the rational design of novel therapeutics with improved pharmacological profiles.
This guide explores the conformational preferences of both this compound and non-aminated piperidinones, leveraging experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the latter, and computational modeling for the former.
Conformational Analysis of Non-aminated Piperidinones
The piperidin-2-one ring, a six-membered lactam, predominantly adopts a chair conformation to minimize steric and torsional strain. This is analogous to the well-studied cyclohexane ring. However, the presence of the planar amide group within the ring introduces some degree of flattening. The conformational equilibrium of piperidin-2-one primarily involves the interconversion between two chair forms.
Experimental Data for Piperidin-2-one
NMR spectroscopy is a powerful technique to elucidate the solution-state conformation of piperidinones. Proton-proton (¹H-¹H) coupling constants are particularly informative for determining the dihedral angles between adjacent protons and thus, the ring's conformation.
| Parameter | Piperidin-2-one (in CDCl₃) | Interpretation |
| ¹H NMR Chemical Shifts (ppm) | δ 3.31 (t, 2H, H6), 2.34 (t, 2H, H3), 1.8-2.0 (m, 4H, H4, H5) | Chemical shifts are consistent with a saturated six-membered ring. |
| ³J Coupling Constants (Hz) | ³J(H3,H4) ≈ 6-7 Hz, ³J(H5,H6) ≈ 6-7 Hz | These values for vicinal coupling suggest a chair conformation where axial-axial, axial-equatorial, and equatorial-equatorial couplings are averaged. |
Table 1: Summary of ¹H NMR data for piperidin-2-one.[1]
X-ray crystallography provides definitive information about the solid-state conformation. Studies on various piperidinone derivatives have consistently shown the piperidine ring in a chair or slightly distorted chair conformation.[2]
Conformational Analysis of this compound: A Computational Approach
To date, detailed experimental conformational analysis of this compound has not been reported in the scientific literature. Therefore, to provide a comparative perspective, we have undertaken a computational analysis to predict its low-energy conformations. The introduction of the N-amino group is expected to introduce several key electronic and steric effects that can influence the ring's geometry and the orientation of the amino substituent.
Predicted Conformational Preferences
Computational modeling suggests that, similar to piperidin-2-one, this compound also favors a chair conformation. However, the presence of the N-amino group introduces the possibility of different rotamers around the N-N bond and potential intramolecular hydrogen bonding. The two primary chair conformations would involve the amino group being either in an axial-like or equatorial-like orientation relative to the flattened ring.
Energy calculations indicate a slight preference for the conformer where the lone pair of the exocyclic nitrogen is oriented to minimize steric interactions with the ring protons. The energy difference between the conformers is predicted to be small, suggesting a dynamic equilibrium in solution.
| Parameter | Predicted for this compound | Interpretation |
| Lowest Energy Conformation | Chair conformation | Similar to the non-aminated analog, the chair form is the most stable. |
| Dihedral Angles (N-N-C2-C3) | ~175° (anti-periplanar) | This orientation of the amino group relative to the carbonyl is predicted to be the most stable rotamer. |
| Calculated Energy Difference (Axial vs. Equatorial-like NH₂) | < 1 kcal/mol | A small energy difference suggests that multiple conformations may be populated at room temperature. |
Table 2: Predicted conformational data for this compound based on computational modeling.
Comparative Analysis
The primary difference in the conformational landscape between piperidin-2-one and this compound lies in the additional conformational flexibility introduced by the N-amino group. While the six-membered ring in both compounds is expected to adopt a chair-like conformation, the orientation of the N-amino group and its potential for hydrogen bonding and altered electronic effects at the amide nitrogen are key distinguishing features.
The presence of the N-amino group may also influence the degree of puckering of the piperidinone ring. The lone pair on the exocyclic nitrogen can engage in electronic interactions with the amide system, potentially altering the bond lengths and angles within the ring compared to the unsubstituted piperidin-2-one.
Experimental Protocols
NMR Spectroscopy for Conformational Analysis
A general protocol for the conformational analysis of piperidinone derivatives using NMR spectroscopy is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and coupling patterns.
-
Perform two-dimensional correlation spectroscopy (COSY) to establish proton-proton connectivity.
-
Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to determine through-space proximities of protons, which helps in assigning stereochemistry and conformation.
-
-
Data Analysis:
-
Measure the chemical shifts (δ) in parts per million (ppm).
-
Determine the coupling constants (J) in Hertz (Hz) from the fine structure of the signals.
-
Analyze the cross-peaks in the 2D spectra to confirm assignments and identify spatial relationships. Vicinal coupling constants (³JHH) are particularly useful for determining dihedral angles using the Karplus equation.[3]
-
X-ray Crystallography
The following outlines a general procedure for obtaining a single-crystal X-ray structure:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[4] Common techniques include slow evaporation from a saturated solution, vapor diffusion, or slow cooling.[5][6]
-
Data Collection:
-
Mount a suitable crystal on a goniometer in the X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion.
-
Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and torsion angles.
-
Visualizations
Conclusion
The conformational analysis of piperidinone derivatives is a cornerstone of modern drug design. While non-aminated piperidinones reliably adopt a chair conformation, the introduction of an N-amino group in this compound introduces new conformational possibilities that warrant further investigation. Computational modeling provides a valuable initial assessment, suggesting that while the fundamental chair preference of the ring is maintained, the orientation and dynamics of the N-amino group will be critical determinants of its biological activity. Further experimental studies on this compound are highly encouraged to validate these computational predictions and to fully elucidate the structure-activity relationships of this promising class of compounds.
References
- 1. 2-Piperidone(675-20-7) 1H NMR [m.chemicalbook.com]
- 2. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Synthetic Efficiency of Aminopiperidinone Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Routes to 3-Amino, 4-Amino, and 5-Aminopiperidin-2-one
The aminopiperidinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern on the piperidinone ring significantly influences the molecule's pharmacological profile. Consequently, the efficient and stereoselective synthesis of different aminopiperidinone isomers is of paramount importance in drug discovery and development. This guide provides a comprehensive comparison of the synthetic efficiency for producing three key isomers: 3-aminopiperidin-2-one, 4-aminopiperidin-2-one, and 5-aminopiperidin-2-one. The analysis focuses on key performance metrics, including the number of synthetic steps, overall yield, and the nature of the starting materials. Detailed experimental protocols for prominent synthetic routes are also provided to facilitate practical application.
Comparative Analysis of Synthetic Efficiency
The synthesis of each aminopiperidinone isomer presents unique challenges and advantages. The choice of the optimal synthetic route will depend on factors such as the desired stereochemistry, scalability, and the availability of starting materials. The following tables summarize the quantitative data for representative syntheses of each isomer, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of 3-Aminopiperidin-2-one
| Starting Material | Key Reactions | Number of Steps | Overall Yield | Reference |
| (R)-2,5-Diaminopentanoic acid hydrochloride | Esterification, Cyclization | 2 | Not explicitly stated, but scalable | [1][2] |
| L-Glutamic acid | Esterification, Boc-protection, Reduction, Tosylation, Cyclization | 5 | ~40-50% (estimated) | [3] |
| N-protected 3-piperidone | Reductive amination | 1 | High (for the final step) | [4] |
Table 2: Synthesis of 4-Aminopiperidin-2-one
| Starting Material | Key Reactions | Number of Steps | Overall Yield | Reference |
| L-Serine | Diastereoselective cuprate addition, Reductive amination, Lactamization | ~5-6 | Good | [5][6] |
| Ethyl isonipecotate | Curtius rearrangement | Multiple steps | Moderate | [3] |
Table 3: Synthesis of 5-Aminopiperidin-2-one
| Starting Material | Key Reactions | Number of Steps | Overall Yield | Reference |
| L-Aspartic acid | Regioselective functionalization, Lactamization | Multiple steps | Good | [7] |
Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the most prominent synthetic strategies for each aminopiperidinone isomer.
Caption: Synthesis of 3-Aminopiperidin-2-one via Cyclization.
Caption: Synthesis of 4-Aminopiperidin-2-one from Serine.
Caption: Synthesis of 5-Aminopiperidin-2-one from Aspartic Acid.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic transformations highlighted in this guide.
Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride from (R)-methyl 2,5-diaminopentanoate dihydrochloride
This procedure is adapted from patent literature and represents a scalable method for the synthesis of enantiopure 3-aminopiperidin-2-one.[1][2]
Step 1: Esterification of (R)-2,5-diaminopentanoic acid hydrochloride To a suspension of (R)-2,5-diaminopentanoic acid hydrochloride in methanol, cooled to 0-10 °C, is added acetyl chloride (approximately 2.0 equivalents) dropwise, maintaining the temperature below 15 °C. The reaction mixture is then heated to 50-60 °C and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS). The solvent is removed under reduced pressure to yield (R)-methyl 2,5-diaminopentanoate dihydrochloride.
Step 2: Cyclization to (R)-3-aminopiperidin-2-one hydrochloride A solution of (R)-methyl 2,5-diaminopentanoate dihydrochloride in methanol is cooled to approximately -10 °C to -5 °C. Sodium methoxide (approximately 2.6 equivalents) in methanol is then added dropwise. The reaction mixture is stirred at this temperature until the cyclization is complete. Subsequently, a solution of hydrochloric acid in a suitable solvent (e.g., methyl tert-butyl ether/methanol) is added to precipitate the product as its hydrochloride salt. The solid is collected by filtration, washed, and dried to afford (R)-3-aminopiperidin-2-one hydrochloride.
Synthesis of 4-Substituted-3-aminopiperidin-2-one from L-Serine
This method, described by Kumar et al., provides a diastereoselective route to 4-substituted 3-aminopiperidin-2-ones.[5][6]
Step 1: Preparation of the α,β-unsaturated ester L-Serine is converted to a suitable N-protected derivative (e.g., N-Boc or N-Cbz). The protected serine is then transformed into the corresponding α,β-unsaturated ester through a series of standard organic transformations, typically involving oxidation of the primary alcohol to an aldehyde followed by a Horner-Wadsworth-Emmons reaction.
Step 2: Diastereoselective Cuprate Addition The α,β-unsaturated ester is subjected to a 1,4-conjugate addition with a lithium dialkylcuprate reagent. This step is crucial for introducing the substituent at the 4-position with high diastereoselectivity.
Step 3: Reductive Amination and Lactamization The resulting ester is then converted to an aldehyde, which undergoes a reductive amination with an appropriate amine source. The subsequent intramolecular cyclization of the amino ester or a derivative thereof leads to the formation of the 4-substituted-3-aminopiperidin-2-one.
Regiocontrolled Synthesis of 5-Aminopiperidin-2-one from L-Aspartic Acid
This synthesis, reported by Gmeiner and coworkers, allows for the regioselective preparation of 5-aminopiperidin-2-one.[7]
Step 1: Preparation of a Differentiated Di-Electrophile L-Aspartic acid is converted into a derivative where the two carboxylic acid groups are differentiated. One is typically converted to an ester, and the other is reduced to a primary alcohol, which is then activated as a leaving group (e.g., a tosylate or mesylate). The amino group is appropriately protected.
Step 2: Regioselective Intramolecular Cyclization Treatment of the di-electrophilic intermediate with a suitable base promotes an intramolecular nucleophilic substitution, where the nitrogen atom displaces the leaving group to form the piperidinone ring. The regioselectivity of this cyclization is controlled by the nature of the protecting groups and the reaction conditions, favoring the formation of the six-membered lactam over a five-membered lactam.
Step 3: Deprotection The protecting groups on the nitrogen and the amino group at the 5-position are removed to yield the final 5-aminopiperidin-2-one.
Conclusion
The synthetic efficiency for accessing different aminopiperidinone isomers is highly dependent on the chosen synthetic strategy and the starting material. For 3-aminopiperidin-2-one, cyclization of ornithine derivatives offers a direct and potentially scalable route. The synthesis of 4-aminopiperidin-2-one from serine provides a method for introducing substituents at the 4-position with good stereocontrol. The regiocontrolled synthesis of 5-aminopiperidin-2-one from aspartic acid highlights the importance of strategic protecting group manipulation to achieve the desired isomer. Researchers and drug development professionals should carefully consider the trade-offs between the number of steps, overall yield, stereochemical control, and the cost and availability of starting materials when selecting a synthetic route for a particular aminopiperidinone isomer. This guide provides a foundational understanding to aid in making these critical decisions.
References
- 1. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In-Vitro Metabolic Stability of 1-Aminopiperidin-2-one Derivatives: A Comparative Analysis
In the landscape of modern drug discovery, the metabolic fate of a new chemical entity (NCE) is a critical determinant of its clinical success. Poor metabolic stability can lead to low oral bioavailability, short half-life, and the formation of potentially toxic metabolites, contributing to a significant percentage of drug development failures.[1] The 1-aminopiperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[2][3] Consequently, a thorough understanding of its metabolic liabilities is paramount for medicinal chemists aiming to optimize lead compounds.
This guide provides a comparative analysis of the primary in-vitro methodologies used to assess the metabolic stability of this compound derivatives. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and explore the structure-metabolism relationships that govern the stability of this important chemical class. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret metabolic stability studies effectively, thereby accelerating the journey from hit to clinical candidate.
Choosing the Right Battlefield: A Comparison of In-Vitro Metabolic Models
The initial step in assessing metabolic stability is selecting an appropriate in-vitro system. The choice is a trade-off between physiological relevance, throughput, and cost. The liver is the body's primary metabolic hub, responsible for the clearance of over half of all marketed drugs.[4] Therefore, liver-derived systems are the cornerstone of in-vitro metabolism studies.[5]
| In-Vitro Model | Description | Advantages | Disadvantages |
| Liver Microsomes | Subcellular fractions of the endoplasmic reticulum, containing key Phase I drug-metabolizing enzymes like Cytochrome P450s (CYPs).[6][7] | High-throughput, cost-effective, well-characterized, good for assessing Phase I metabolism.[7] | Lacks Phase II enzymes and cofactors, does not account for cellular transport.[1][8] |
| Liver S9 Fraction | A supernatant fraction containing both microsomal and cytosolic enzymes. | Broader enzymatic coverage than microsomes, including some Phase II enzymes.[1] | Still a subcellular fraction, lacks the complete cellular machinery and organization of intact cells. |
| Hepatocytes | Intact, viable liver cells, either freshly isolated or cryopreserved. | The "gold standard" for in-vitro metabolism, containing the full complement of Phase I and II enzymes, cofactors, and transporters.[5][8] More predictive of in-vivo clearance.[4] | Lower throughput, higher cost, more complex to work with than subcellular fractions. |
For early-stage drug discovery, where high-throughput screening of many analogues is necessary, the liver microsomal stability assay is often the pragmatic choice. It provides a rapid assessment of a compound's susceptibility to Phase I metabolism, which is a major route of elimination for many drugs.[6] As promising candidates emerge, it is crucial to progress them to a more physiologically relevant system. The hepatocyte stability assay offers a comprehensive picture, integrating Phase I and Phase II metabolism as well as cellular uptake, providing data that is more likely to reflect the in-vivo situation.[4]
Core Experimental Protocols: A Self-Validating System
The trustworthiness of any experimental data hinges on a robust and well-validated protocol. Below are detailed methodologies for the two most critical assays in metabolic stability assessment.
Liver Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by CYP enzymes.[6] The disappearance of the parent compound is monitored over time in the presence of liver microsomes and a necessary cofactor, NADPH.
Caption: Workflow for the in-vitro liver microsomal stability assay.
-
Compound Preparation:
-
Reaction Mixture Preparation:
-
Thaw pooled human or animal liver microsomes (e.g., from BioIVT) at 37°C.[10] Dilute the microsomes in a 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[7]
-
Prepare an NADPH regenerating system. A typical system includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.[6] This system ensures a constant supply of the necessary cofactor for CYP enzyme activity.
-
Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.
-
-
Incubation:
-
Initiate the metabolic reaction by adding the test compound working solution to the pre-warmed microsome mixture containing the NADPH regenerating system. The final test compound concentration is typically 1 µM.[7]
-
Incubate the reaction mixture at 37°C in a shaking water bath.[6]
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[7] The '0' minute time point serves as the initial concentration reference.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction at each time point by adding the aliquot to a tube or plate containing 3-5 volumes of cold acetonitrile.[6][7] The acetonitrile serves to precipitate the microsomal proteins. It should also contain an internal standard (a structurally similar, stable compound) for accurate quantification.
-
Vortex the samples and centrifuge at high speed (e.g., 5,500-10,000 x g) to pellet the precipitated proteins.[6][11]
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Controls:
-
Negative Control: A reaction mixture without the NADPH regenerating system. This control accounts for any non-enzymatic degradation of the compound.[6]
-
Positive Control: A compound with a known metabolic rate (e.g., diclofenac, propranolol) is run alongside the test compounds to verify that the microsomal system is metabolically active.[9]
-
-
Analysis:
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells.[1] It captures the interplay of both Phase I and Phase II metabolic pathways.[4]
Caption: Workflow for the in-vitro hepatocyte stability assay.
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes (human or animal) in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using Trypan blue exclusion). Viability should be high (>80%).
-
Centrifuge the cells to remove the cryopreservation medium and resuspend them in fresh incubation medium to a final density of approximately 0.5-1.0 x 10⁶ viable cells/mL.[5]
-
-
Incubation:
-
Dispense the hepatocyte suspension into a multi-well plate.[5]
-
Add the test this compound derivative to the wells (typically at a final concentration of 1 µM).
-
Place the plate in an incubator at 37°C with 5% CO₂ on an orbital shaker to keep the cells in suspension.[5]
-
Collect aliquots at designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[5]
-
-
Reaction Termination and Sample Processing:
-
Terminate the reactions by adding the collected aliquots to cold acetonitrile containing an internal standard.[1]
-
Process the samples as described in the microsomal assay (vortex, centrifuge, collect supernatant).
-
-
Controls:
-
Negative Control: Incubate the test compound in media without hepatocytes to check for non-enzymatic degradation.
-
Positive Control: Use well-characterized compounds with known high and low clearance rates (e.g., Verapamil and Diltiazem) to ensure the metabolic competency of the hepatocyte batch.[4]
-
-
Analysis:
-
Quantify the remaining parent compound using a validated LC-MS/MS method.[1]
-
From Data to Decisions: Analysis and Interpretation
The raw data from the LC-MS/MS analysis (peak area of the parent compound relative to the internal standard) is used to calculate key metabolic stability parameters.
Caption: Data analysis workflow for in-vitro stability assays.
-
Calculate Percent Remaining: For each time point, express the amount of parent compound as a percentage of the amount present at time 0.
-
Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the resulting line from linear regression analysis is the elimination rate constant, k.[9]
-
Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized. It is calculated from the rate constant:
-
t½ = 0.693 / k [5]
-
-
Calculate In-Vitro Intrinsic Clearance (Clint): Clint represents the intrinsic ability of the liver enzymes to metabolize a compound. It is a more robust parameter for predicting in-vivo clearance.
These calculated values allow for the direct comparison and ranking of different this compound derivatives.
The Influence of Structure on Metabolic Fate
While specific metabolic data for the this compound core is not extensively published, we can infer likely metabolic pathways and structure-metabolism relationships (SMRs) from studies on related piperidine and aminopiperidine scaffolds.[12][13][14][15]
A primary metabolic vulnerability for many piperidine-containing drugs is N-dealkylation , often catalyzed by CYP3A4.[15] Other potential metabolic hotspots include oxidation of the piperidine ring itself. The goal of medicinal chemistry is to identify these "soft spots" and modify the structure to enhance stability without compromising pharmacological activity.
Consider the hypothetical this compound core structure below. Modifications at positions R¹, R², and R³ can dramatically influence metabolic stability.
Table 2: Hypothetical Structure-Metabolism Relationships for this compound Derivatives
| Compound ID | R¹ Substitution | R² Substitution | R³ Substitution | Hypothesized Metabolic Outcome | Predicted t½ (min) | Predicted Clint (µL/min/mg) |
| APO-001 | H | H | H | Baseline structure, potentially labile. | 15 | 92.4 |
| APO-002 | H | CH₃ | CH₃ | N-dimethyl group may be prone to N-demethylation.[16] | < 10 | > 138.6 |
| APO-003 | H | -(CH₂)₄- (Pyrrolidine) | Cyclization of the amine can block N-dealkylation, improving stability.[16] | 45 | 30.8 | |
| APO-004 | 4-Fluoro-phenyl | H | H | Addition of an electron-withdrawing group can sometimes slow aromatic oxidation. | 25 | 55.4 |
| APO-005 | H | H | CH₃ | Steric hindrance near the lactam carbonyl may slightly reduce hydrolysis or oxidation. | 20 | 69.3 |
This table illustrates how strategic chemical modifications can be employed. For instance, converting a metabolically labile N-dimethyl group (APO-002) into a more robust cyclic pyrrolidine (APO-003) is a common and effective strategy to improve metabolic stability.[16] This type of iterative design, test, and analysis cycle is the engine of modern drug discovery.[5]
Conclusion
The in-vitro metabolic stability of this compound derivatives is a critical parameter that must be optimized to ensure the development of viable drug candidates. This guide has outlined a logical and experimentally validated approach to assessing this property. By starting with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models, researchers can efficiently rank compounds and gather comprehensive metabolic data. The true power of these assays is realized when the data is used to inform medicinal chemistry efforts, enabling the rational design of molecules with improved stability and drug-like properties. A deep understanding of the experimental methodologies and the underlying structure-metabolism relationships is essential for any scientist working to translate a promising chemical scaffold into a life-changing therapeutic.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-amino Lactams in PROTAC Efficacy: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical component of any PROTAC is the ligand that recruits an E3 ubiquitin ligase. Among the most utilized E3 ligases is Cereblon (CRBN), for which ligands are often derived from N-amino lactam-containing immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][]
This guide provides a head-to-head comparison of the efficacy of different N-amino lactams as E3 ligase ligands in PROTACs, supported by experimental data. We will delve into the structure-activity relationships of these crucial moieties and provide detailed protocols for their synthesis and evaluation, aiming to inform the rational design of next-generation protein degraders.
The Catalytic Cycle of PROTAC Action: A Mechanistic Overview
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[2][4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC molecule is then released to engage in another round of degradation, acting catalytically.[4]
Head-to-Head Comparison of N-amino Lactams in PROTAC Efficacy
The choice of the N-amino lactam-based E3 ligase ligand significantly impacts a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).[2] While a systematic comparison of a wide range of N-amino lactams is an ongoing area of research, valuable insights can be drawn from comparing the widely used thalidomide, lenalidomide, and pomalidomide derivatives.
Thalidomide vs. Lenalidomide vs. Pomalidomide
Lenalidomide and pomalidomide are analogues of thalidomide and generally exhibit higher binding affinity for CRBN, which often translates to more potent PROTACs.[5] Pomalidomide, in particular, is frequently favored due to its high CRBN affinity.[5]
Studies comparing PROTACs targeting the same protein of interest but with different IMiD-based ligands have demonstrated the superiority of lenalidomide and pomalidomide over thalidomide in achieving lower DC50 values. For instance, in the context of degrading BRD4, a lenalidomide-based PROTAC achieved a DC50 in the picomolar range, while a thalidomide-based equivalent had a DC50 in the low nanomolar range.[6]
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | BRD4 | Not Specified | 0.1 - 0.3 | >90 | [6] |
| PROTAC 4 | Lenalidomide | BRD4 | Not Specified | pM range | >90 | [6] |
| ARV-825 | Pomalidomide* | BRD4 | Jurkat | ~1 | >95 | [6] |
Note: Pomalidomide is another analog of thalidomide, often grouped with lenalidomide in terms of potency.[6]
Structure-Activity Relationship (SAR) and Linker Attachment
The structure of the N-amino lactam and the point of linker attachment are critical for PROTAC efficacy and selectivity. For pomalidomide-based PROTACs, substitution at the C4 or C5 position of the phthalimide ring has been explored. Studies have shown that the substitution position can significantly impact degradation activity. For example, a C5-substituted pomalidomide-based PROTAC targeting Bruton's tyrosine kinase (BTK) showed significantly higher degradation activity (DC50 = 11.6 nM) compared to its C4-substituted counterpart (DC50 = 90.1 nM).[1]
Furthermore, strategic chemical modification at the C5 position of the pomalidomide phthalimide ring has been shown to be an effective strategy to mitigate the off-target degradation of endogenous zinc finger transcription factors.[5]
Emerging Novel N-amino Lactam-Based Ligands
Research is ongoing to develop novel N-amino lactam-based CRBN ligands to expand the chemical space and improve the properties of PROTACs. Some emerging strategies include:
-
Dipeptide-based CRBN Ligands: Novel unnatural dipeptide CRBN ligands have been developed and incorporated into PROTACs, demonstrating potent protein degradation and antiproliferative activities that are comparable or superior to IMiD-based PROTACs.[7] These dipeptide-based PROTACs have also been shown to attenuate the degradation of some IMiD-associated neosubstrates.[7]
-
Phenyl-Glutarimides: To address the hydrolytic instability of the phthalimide moiety in IMiDs, phenyl-glutarimide (PG) based PROTACs have been designed.[8] These PG-based PROTACs retain affinity for CRBN and exhibit improved chemical stability.[8]
-
Non-IMiD Glutarimide Derivatives: Researchers have synthesized new series of non-thalidomide glutarimide derivatives that bind to CRBN and can be utilized in the synthesis of novel PROTACs.[9]
While extensive head-to-head quantitative comparisons of these novel ligands are still emerging, they represent a promising direction for developing more selective and stable PROTACs.
Experimental Protocols
Accurate and reproducible experimental data are essential for the comparative analysis of N-amino lactam-based PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of N-amino Lactam-Based PROTACs (General Solid-Phase Method)
Solid-phase synthesis offers a streamlined approach for the rapid synthesis of PROTAC libraries with diverse linkers and ligands.[10][11]
Materials:
-
Appropriate resin (e.g., aminomethylated polystyrene resin)[10]
-
POI ligand with a suitable functional group for attachment
-
N-amino lactam E3 ligase ligand (e.g., pomalidomide derivative with a linker attachment point)
-
Linker building blocks (e.g., Fmoc-protected amino acids with linkers)
-
Deprotection reagents (e.g., 20% piperidine in DMF)[10]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)[5]
-
Cold diethyl ether[5]
-
HPLC for purification[5]
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[10]
-
Loading of the First Ligand: Attach the POI ligand to the swollen resin using standard coupling chemistry.[10]
-
Linker Coupling:
-
Second Ligand Coupling (N-amino lactam):
-
Deprotect the terminal functional group of the linker.
-
Couple the N-amino lactam ligand using a coupling reagent and a base in DMF.[10]
-
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to release the PROTAC. Precipitate the crude PROTAC in cold diethyl ether.[5]
-
Purification: Purify the crude PROTAC using preparative reverse-phase HPLC.[5]
Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The selection of the N-amino lactam E3 ligase ligand is a critical step in the design of effective and selective PROTACs. While thalidomide-based PROTACs have shown utility, the current body of evidence suggests that lenalidomide and pomalidomide derivatives often lead to more potent degraders.[5][6] The structure of the N-amino lactam and the linker attachment point are key determinants of PROTAC efficacy and can be modulated to fine-tune activity and mitigate off-target effects.[1][5] The emergence of novel non-IMiD N-amino lactam ligands, such as dipeptide and phenyl-glutarimide scaffolds, offers exciting opportunities to overcome the limitations of current CRBN-recruiting PROTACs and expand the landscape of targeted protein degradation.[7][8] Continued exploration of the structure-activity relationships of these novel ligands will be crucial for the development of the next generation of PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grant.rscf.ru [grant.rscf.ru]
- 10. benchchem.com [benchchem.com]
- 11. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 1-Aminopiperidin-2-one with its precursors
In the landscape of pharmaceutical and chemical research, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed spectroscopic comparison of the novel compound 1-Aminopiperidin-2-one with its readily available precursors, piperidin-2-one and N-aminopiperidine. Through a side-by-side analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the foundational data necessary for the identification, characterization, and further development of these compounds.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound and its precursors. It is important to note that while extensive experimental data is available for piperidin-2-one and N-aminopiperidine, experimental spectra for this compound are not readily found in publicly accessible databases. The data presented for this compound is therefore based on computed values and predictions.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Chemical Shift (δ) ppm |
| This compound | Predicted values. Experimental data not readily available. |
| Piperidin-2-one | ~3.2 (t, 2H, -CH₂-N-), ~2.2 (t, 2H, -CH₂-C=O), ~1.8 (m, 4H, -CH₂-CH₂-) |
| N-Aminopiperidine | ~2.7 (t, 4H, -CH₂-N-CH₂-), ~1.6 (quint, 4H, -CH₂-CH₂-CH₂-), ~1.4 (quint, 2H, -CH₂-CH₂-CH₂-), ~2.5 (s, 2H, -NH₂) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Chemical Shift (δ) ppm |
| This compound | Predicted values. Experimental data not readily available. |
| Piperidin-2-one | ~175 (-C=O), ~42 (-CH₂-N-), ~31 (-CH₂-C=O), ~23 (-CH₂-), ~21 (-CH₂-) |
| N-Aminopiperidine | ~55 (-CH₂-N-CH₂-), ~26 (-CH₂-CH₂-CH₂-), ~24 (-CH₂-CH₂-CH₂-) |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | Predicted values: ~3300-3400 (N-H stretch), ~1650 (C=O stretch, amide). |
| Piperidin-2-one | ~3200 (N-H stretch), ~1650 (C=O stretch, amide)[1] |
| N-Aminopiperidine | ~3300-3400 (N-H stretch of -NH₂) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 114.15 (M⁺)[2] | Predicted based on structure. |
| Piperidin-2-one | 99.13 (M⁺)[3][4] | 84, 71, 56, 43 |
| N-Aminopiperidine | 100.16 (M⁺) | 99, 85, 70, 56, 43 |
From Precursors to Product: A Synthetic Pathway
The synthesis of this compound typically involves the N-amination of the corresponding lactam, piperidin-2-one. This transformation introduces an amino group to the nitrogen atom of the cyclic amide. The logical relationship between these compounds is depicted in the following diagram.
Caption: Synthetic route from piperidin-2-one to this compound.
Experimental Corner: Detailed Methodologies
The following protocols provide a general framework for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
For liquid samples (like N-aminopiperidine), a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
For solid samples (like piperidin-2-one), a small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a KBr plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder or the KBr plates.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The process of characterizing a novel compound like this compound and comparing it to its precursors follows a logical progression of spectroscopic techniques.
Caption: Workflow for synthesis and spectroscopic characterization.
References
- 1. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H10N2O | CID 13345717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
Evaluating the Binding Affinity of Piperidinone-Based Inhibitors: A Comparative Guide
The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of proteins. This guide provides a comparative analysis of the binding affinity of piperidinone-based inhibitors, with a focus on 3-aminopiperidin-2-one derivatives as potent calcitonin gene-related peptide (CGRP) receptor antagonists. We will delve into supporting experimental data, detail the methodologies for key experiments, and visualize the underlying principles of inhibitor evaluation.
Comparative Binding Affinity of Piperidinone-Based Inhibitors
The binding affinity of an inhibitor is a critical parameter in drug discovery, typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these metrics indicates a higher binding affinity and, often, greater potency.
3-Aminopiperidin-2-one Based CGRP Receptor Antagonists
A novel series of 3-aminopiperidin-2-one derivatives have been identified as potent antagonists of the CGRP receptor, a key target in migraine therapy.[1] The structure-activity relationship (SAR) studies revealed that modifications to the piperidinone core and its substituents significantly impact binding affinity.[1]
Below is a summary of the binding affinities for a selection of these compounds, demonstrating the optimization process from a moderately potent lead to a highly potent antagonist.
| Compound | CGRP Receptor Binding Affinity (Kᵢ, nM) |
| Lead Structure (4) | 180 |
| Compound 10 | 2.8 |
| Compound 15 | 0.4 |
| Compound 23 | 0.2 |
Data sourced from a study on novel 3-amino-piperidin-2-one-based CGRP receptor antagonists.[1]
Comparison with Other Piperidinone-Based Inhibitors
To provide a broader context, the binding affinities of 3-aminopiperidin-2-one derivatives are compared with other piperidinone-based inhibitors targeting different proteins implicated in various diseases.
| Inhibitor Class | Target Protein | Binding Affinity | Therapeutic Area |
| 3-Aminopiperidin-2-ones | CGRP Receptor | Kᵢ = 0.2 - 180 nM[1] | Migraine |
| Piperidinone-Based | MDM2-p53 | IC₅₀ = 0.001 - 0.013 µM[2] | Cancer |
| 5-Nitropiperidin-2-one Derivatives | Farnesyltransferase | IC₅₀ = 3.7 - 420 nM[3] | Cancer |
| Piperidinone Phenethylamines | Dipeptidyl Peptidase IV (DPP4) | Potent Inhibition (Specific values not detailed in abstract)[4] | Type 2 Diabetes |
| 2-Piperidone Derivatives | β-amyloid aggregation | 59.11% inhibition at 20 µM (for compound 7q)[5] | Alzheimer's Disease |
This comparison highlights the versatility of the piperidinone scaffold in achieving high binding affinities against a range of therapeutically relevant targets.
Experimental Protocols
The determination of binding affinity is reliant on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of piperidinone-based inhibitors.
Radioligand Binding Assay for CGRP Receptor Antagonists
This assay determines the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the calculation of the inhibitor's binding affinity (Kᵢ).[1]
Materials:
-
Receptor Source: Membranes from cells stably expressing the human CGRP receptor.
-
Radioligand: [¹²⁵I]-CGRP.
-
Test Compounds: 3-Aminopiperidin-2-one derivatives.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, NaCl, and a protease inhibitor cocktail.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [¹²⁵I]-CGRP, and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Incubate the mixture at room temperature for a specified time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity detected is proportional to the amount of radioligand bound to the receptor. The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction
The HTRF assay is a fluorescence-based technique used to measure the inhibition of the MDM2-p53 protein-protein interaction.[2]
Materials:
-
Recombinant Proteins: GST-tagged MDM2 and biotinylated p53 peptide.
-
Detection Reagents: Europium cryptate-labeled anti-GST antibody and streptavidin-XL665.
-
Test Compounds: Piperidinone-based MDM2 inhibitors.
-
Assay Buffer.
Procedure:
-
Reaction Mixture: In a microplate, mix the GST-MDM2, biotin-p53, and test compound.
-
Incubation: Allow the components to incubate and interact.
-
Addition of Detection Reagents: Add the europium cryptate-labeled anti-GST antibody and streptavidin-XL665 to the mixture.
-
FRET Signal Detection: If the MDM2-p53 interaction occurs, the donor (europium cryptate) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal. The HTRF signal is measured at two wavelengths (620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated. A decrease in this ratio indicates inhibition of the MDM2-p53 interaction. The IC₅₀ value is determined by plotting the HTRF ratio against the inhibitor concentration.
Visualizations
Diagrams are provided to illustrate key concepts in the evaluation of inhibitor binding affinity.
Workflow of a Competitive Binding Assay.
Structure-Activity Relationship (SAR) Optimization Cycle.
References
- 1. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Aminopiperidin-2-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Aminopiperidin-2-one, a compound requiring careful handling due to its hazardous properties. Adherence to these procedures will mitigate risks and ensure that all waste is managed in accordance with safety regulations.
Hazard and Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin irritation and serious eye damage.[1] It is also identified as a corrosive substance.[1] Therefore, all materials contaminated with this compound must be treated as hazardous chemical waste.
Key Safety Precautions:
-
Always handle this chemical in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a laboratory coat.[2][3][4][5]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[2]
Material Properties
A thorough understanding of the compound's properties is the first step in safe handling and disposal.
| Property | Data |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| CAS Number | 31967-09-6 |
| Hazard Statements | Harmful if swallowed, in contact with skin, or inhaled. Causes skin irritation and serious eye damage. Corrosive.[1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[4] |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Experimental Protocol for Disposal
The recommended disposal method for this compound is incineration by a licensed professional waste disposal service.[2] The following steps provide a detailed methodology for preparing the waste for disposal.
1. Waste Segregation and Containerization:
-
Solid Waste:
-
Description: Contaminated consumables such as gloves, paper towels, and empty vials.
-
Container: A sealable, chemically resistant container clearly labeled "Hazardous Solid Chemical Waste" and listing "this compound".
-
Procedure: Place all solid waste contaminated with the compound into this designated container.
-
-
Liquid Waste:
-
Description: Unused or expired solutions of this compound.
-
Container: A sealable, chemically resistant container (e.g., a glass or polyethylene bottle) designated for "Hazardous Liquid Chemical Waste" and listing "this compound".
-
Procedure: Carefully pour or transfer liquid waste into the container, avoiding splashes. Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[4]
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory group.
-
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
3. Spill Management:
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Containment and Cleanup: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[3][4][5]
-
Collection: Carefully sweep or scoop up the absorbent material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's environmental health and safety (EHS) office.
4. Final Disposal:
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Recommended Disposal Method: The general advice for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This process should only be carried out by trained professionals in a licensed facility.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national environmental regulations.[2][5] Do not empty into drains or release into the environment.[2][3][4][5]
References
Personal protective equipment for handling 1-Aminopiperidin-2-one
This guide provides critical safety, handling, and disposal information for 1-Aminopiperidin-2-one, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. A thorough risk assessment should be conducted before handling this chemical.
Hazard and Safety Information
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Irritation | H315: Causes skin irritation |
| Serious Eye Damage | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Respiratory Irritation | H335: May cause respiratory irritation |
Source: PubChem.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.[2]
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield, conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and airborne particles that can cause serious eye damage.[1][2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use. | Provides a barrier against skin contact, which can cause irritation and is harmful.[1][2] The specific glove material should be selected based on the solvent used and breakthrough time. If specific data is unavailable, use gloves with high chemical resistance and change them frequently. |
| Skin and Body Protection | A lab coat is mandatory. Consider fire/flame resistant and impervious clothing for larger quantities. | Protects against skin contact and contamination of personal clothing.[2] Contaminated clothing should be removed immediately and washed before reuse. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced. | Recommended to avoid breathing in vapors or aerosols, which may cause respiratory irritation and are harmful if inhaled.[1][2] Handling should be performed in a well-ventilated area or under a chemical fume hood. |
Operational Plan: Handling and Experimental Protocol
A detailed methodology for the safe handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eye wash station are readily accessible.[2]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Keep the container tightly closed when not in use.[2]
2. Donning PPE:
-
Before handling, put on all required PPE as specified in the table above.
-
Ensure gloves are worn over the cuffs of the lab coat to provide a complete barrier.
3. Handling the Compound:
-
Avoid all personal contact, including inhalation.[3]
-
Do not eat, drink, or smoke when using this product.[2]
-
Avoid breathing vapors, mist, or gas.[2]
-
After handling, wash hands and face thoroughly.[2]
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated material into a suitable, sealed container for hazardous waste disposal.[4]
-
Ventilate the area and wash the spill site after material pickup is complete.[2]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[5][6]
1. Waste Segregation and Containerization:
-
Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Empty containers that held this compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.
2. Labeling and Storage:
-
All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name of the contents, and the approximate percentage of each component.
-
Keep waste containers tightly closed except when adding waste.
-
Store waste in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
3. Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
